molecular formula C13H19NO2 B1594652 4-(3,4-Dimethoxyphenyl)piperidine CAS No. 42434-76-4

4-(3,4-Dimethoxyphenyl)piperidine

Cat. No.: B1594652
CAS No.: 42434-76-4
M. Wt: 221.29 g/mol
InChI Key: JLSDYCZGSJHQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)piperidine is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10/h3-4,9-10,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSDYCZGSJHQSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337996
Record name 4-(3,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42434-76-4
Record name 4-(3,4-Dimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 4-Arylpiperidine Motif

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-(3,4-Dimethoxyphenyl)piperidine

This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, a crucial heterocyclic scaffold in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of key synthetic routes.

The 4-arylpiperidine skeleton is a privileged scaffold in modern pharmacology, appearing in a wide array of therapeutic agents targeting the central nervous system (CNS) and other biological systems. Its rigid structure allows for precise orientation of functional groups, making it an ideal framework for designing ligands with high affinity and selectivity for specific receptors. The 3,4-dimethoxyphenyl substituent, in particular, is a common feature in compounds designed to interact with dopaminergic and serotonergic receptors. Understanding the efficient construction of this core structure is therefore fundamental for the development of novel therapeutics.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals several logical bond disconnections, each corresponding to a major synthetic strategy. The primary approaches involve either forming the piperidine ring with the aryl group already attached to a precursor, or attaching the aryl group to a pre-formed piperidine ring.

G cluster_0 Key Disconnections Target This compound Discon_CN C-N Bond Formation (Ring Closure) Target->Discon_CN Disconnect C-N bonds of piperidine ring Discon_CC Aryl-Alkyl C-C Bond Formation Target->Discon_CC Disconnect Ar-Pip bond ReductiveAmination Reductive Amination Discon_CN->ReductiveAmination PictetSpengler Pictet-Spengler Reaction Discon_CN->PictetSpengler Suzuki Suzuki Coupling Discon_CC->Suzuki Grignard Grignard Reaction Discon_CC->Grignard Hydrogenation Pyridine Hydrogenation Discon_CC->Hydrogenation via 4-Arylpyridine

Caption: Retrosynthetic pathways for this compound.

Major Synthetic Pathways

This section details the most prominent and field-proven methodologies for synthesizing the target compound.

Pathway 1: Reductive Amination

Reductive amination is a highly versatile and widely used method for forming C-N bonds.[1] The strategy typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2] For the synthesis of this compound, this can be approached in two main ways.

Mechanistic Overview & Application:

The most direct approach involves the reaction of 4-(3,4-dimethoxyphenyl)cyclohexanone with ammonia or a protected amine, followed by reduction. A more common and controllable laboratory-scale synthesis involves the reaction of a piperidone precursor with an appropriate arylating agent, or the reductive amination of a dicarbonyl compound.[3]

The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can work, they have poor functional group tolerance. Milder, more selective reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are stable in mildly acidic conditions required for iminium ion formation and will not readily reduce the starting ketone.[4]

Expertise & Causality: Sodium triacetoxyborohydride is often the reagent of choice for modern reductive aminations. Its steric bulk and attenuated reactivity prevent the reduction of the starting carbonyl before imine formation, minimizing side reactions. Furthermore, it avoids the high toxicity associated with the potential generation of hydrogen cyanide when using NaBH₃CN in acidic media.[4][5]

Detailed Protocol: Reductive Amination of N-Boc-4-piperidone

This protocol describes a two-step sequence involving an initial coupling followed by deprotection.

  • Step 1: Suzuki Coupling (see Pathway 2 for details): Couple N-Boc-4-piperidone-derived vinyl triflate with 3,4-dimethoxyphenylboronic acid to yield N-Boc-4-(3,4-dimethoxyphenyl)-1,2,3,6-tetrahydropyridine.

  • Step 2: Hydrogenation:

    • Dissolve the product from Step 1 (1.0 eq) in ethanol or methanol in a high-pressure vessel.

    • Add Palladium on carbon (10% Pd/C, 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield N-Boc-4-(3,4-dimethoxyphenyl)piperidine.

  • Step 3: Deprotection:

    • Dissolve the Boc-protected piperidine in dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane), and stir at room temperature for 1-4 hours.

    • Evaporate the solvent and excess acid. The product is often obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate).

    • To obtain the free base, dissolve the salt in water, basify with NaOH or NaHCO₃, and extract with an organic solvent like ethyl acetate.[6] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Pathway 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[7][8] This approach is highly effective for attaching the 3,4-dimethoxyphenyl group to a pre-formed piperidine or tetrahydropyridine ring.

Mechanistic Overview & Application:

The catalytic cycle involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9] For this synthesis, a common strategy is to use a 4-halopiperidine or, more conveniently, an enol triflate derived from N-protected-4-piperidone, coupled with 3,4-dimethoxyphenylboronic acid.

Expertise & Causality: The choice of ligand, base, and solvent system is paramount for a successful Suzuki coupling.[10] Phosphine ligands like SPhos or XPhos are often used for their ability to promote the oxidative addition and reductive elimination steps with sterically hindered or electron-rich partners. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is required to facilitate the transmetalation step. The use of a mixed aqueous/organic solvent system (e.g., dioxane/water or toluene/water) is common to dissolve both the organic and inorganic reagents.

G Start N-Boc-4-piperidone Triflate N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine Start->Triflate 1. LHMDS 2. Tf₂NPh CoupledProduct N-Boc-4-(3,4-Dimethoxyphenyl)-1,2,3,6-tetrahydropyridine Triflate->CoupledProduct Suzuki Coupling: Pd Catalyst, Base BoronicAcid 3,4-Dimethoxyphenylboronic Acid BoronicAcid->CoupledProduct FinalBoc N-Boc-4-(3,4-Dimethoxyphenyl)piperidine CoupledProduct->FinalBoc Reduction Hydrogenation Hydrogenation (e.g., H₂, Pd/C) FinalProduct This compound FinalBoc->FinalProduct Acidic Cleavage Deprotection Deprotection (e.g., TFA or HCl)

Caption: Suzuki coupling workflow for target synthesis.

Detailed Protocol: Suzuki Coupling

  • Preparation of Vinyl Triflate:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-piperidone (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C.

    • Add a strong, non-nucleophilic base such as LHMDS or KHMDS (1.1 eq) dropwise and stir for 1 hour.

    • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (Tf₂NPh, 1.1 eq) in THF.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography to obtain the vinyl triflate.

  • Suzuki Coupling Reaction:

    • To a reaction vessel, add the vinyl triflate (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ (2.0 eq).[9]

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.

  • Reduction and Deprotection: Proceed as described in Pathway 1, Steps 2 and 3.

Pathway 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline or related heterocyclic system.[11][12]

Mechanistic Overview & Application:

While the classic Pictet-Spengler reaction yields tetrahydroisoquinolines, a variation can be envisioned to form the 4-arylpiperidine core. This would involve a more complex starting material, such as a suitably substituted aminoketone. The key steps are the formation of an iminium ion intermediate which is then attacked by the electron-rich dimethoxy-phenyl ring to close the piperidine ring.[11]

Expertise & Causality: This reaction is highly dependent on the nucleophilicity of the aromatic ring. The electron-donating methoxy groups on the phenyl ring are crucial for facilitating the cyclization step.[13] Harsher reaction conditions (refluxing in strong acids like TFA or HCl) are generally required compared to the synthesis of more electron-rich heterocycles like indoles.[11] Careful control of temperature and acid concentration is necessary to prevent side reactions or degradation of the starting materials.[13][14]

Detailed Protocol: Conceptual Pictet-Spengler Approach

  • Substrate Synthesis: Synthesize a precursor such as 1-(3,4-dimethoxyphenyl)-4-aminobutan-2-one. This is a non-trivial multi-step synthesis in itself.

  • Cyclization:

    • Dissolve the amino-ketone precursor (1.0 eq) in a suitable solvent such as toluene or acetonitrile.

    • Add a strong acid catalyst, for example, trifluoroacetic acid (TFA) or polyphosphoric acid (PPA).

    • Heat the reaction mixture to reflux and monitor for the formation of the cyclized product.

    • Upon completion, cool the reaction and carefully quench the acid by pouring it onto ice and basifying with a strong base (e.g., NaOH).

    • Extract the product with an organic solvent, dry, and purify by chromatography.

Pathway 4: Catalytic Hydrogenation of a Pyridine Precursor

This is arguably the most direct and atom-economical approach if the corresponding 4-(3,4-dimethoxyphenyl)pyridine precursor is readily available.

Mechanistic Overview & Application:

The aromatic pyridine ring is reduced to a piperidine ring using catalytic hydrogenation. This typically requires a heterogeneous catalyst, such as platinum oxide (PtO₂, Adams' catalyst) or rhodium on alumina, often under acidic conditions and/or high pressure.

Expertise & Causality: The reduction of a pyridine ring is more challenging than a simple olefin due to its aromatic stability. Acidic conditions (e.g., using acetic acid as the solvent) are often employed to protonate the pyridine nitrogen, which activates the ring towards reduction.[15] High pressures of hydrogen gas are typically necessary to achieve reasonable reaction rates. The choice of catalyst can influence the stereochemical outcome if other chiral centers are present.

Detailed Protocol: Hydrogenation of 4-(3,4-dimethoxyphenyl)pyridine

  • Reaction Setup:

    • In a high-pressure hydrogenation vessel (Parr shaker or autoclave), combine 4-(3,4-dimethoxyphenyl)pyridine (1.0 eq) and a suitable solvent such as acetic acid or ethanol.

    • Add the hydrogenation catalyst, typically platinum(IV) oxide (PtO₂, 2-5 mol%).

  • Hydrogenation:

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to 50-200 psi.

    • Heat the mixture to 50-80 °C and agitate vigorously.

    • The reaction can take from a few hours to over a day. Monitor the uptake of hydrogen to gauge progress.

  • Work-up:

    • After the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • If acetic acid was used, a standard basic workup is required: dissolve the residue in water, basify with NaOH, and extract with an organic solvent (e.g., ethyl acetate or DCM) to isolate the final product.[6]

Comparative Analysis of Synthetic Pathways

PathwayStarting MaterialsKey ReagentsNumber of Steps (Typical)YieldScalability & Considerations
Reductive Amination 4-Piperidone derivative, Arylating agentNaBH(OAc)₃, Pd/C, H₂2-3Good to ExcellentHighly versatile, good functional group tolerance.[1]
Suzuki Coupling N-Boc-4-piperidone, Arylboronic acidPd catalyst, Phosphine ligand, Base3-4Good to ExcellentExcellent functional group tolerance, but can be expensive due to catalyst and ligands.[7][8]
Pictet-Spengler β-arylethylamine derivativeStrong Acid (TFA, HCl)Multi-step (precursor)VariableElegant for certain structures, but precursor synthesis can be complex; harsh conditions.[11][13]
Pyridine Hydrogenation 4-ArylpyridinePtO₂, H₂ gas1-2Very Good to ExcellentVery direct and atom-economical if precursor is available; requires high-pressure equipment.

Purification Strategies

Obtaining high-purity this compound is critical for its use in research and development. The basic nature of the piperidine nitrogen dictates the purification strategy.

  • Column Chromatography: Silica gel chromatography is a standard method. However, the basicity of the piperidine can cause peak tailing. To mitigate this, the eluent is often doped with a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide.[16]

  • Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity.[17] A suitable solvent system can be identified by screening various solvents. Often, the hydrochloride or other salt form of the product exhibits better crystalline properties than the free base.

  • Acid-Base Extraction: This is a powerful technique to separate the basic piperidine product from neutral or acidic impurities.[6] The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., 1M HCl). The basic product is protonated and moves into the aqueous layer, leaving neutral impurities behind. The aqueous layer is then separated, basified (e.g., with 1M NaOH), and the free-base product is re-extracted into an organic solvent.

Conclusion

The synthesis of this compound can be accomplished through several robust and effective pathways. The choice of strategy depends on factors such as the availability and cost of starting materials, the required scale of the synthesis, and the available laboratory equipment. For laboratory-scale synthesis, Suzuki-Miyaura coupling offers the highest versatility and functional group tolerance. For larger-scale production where the precursor is available, the direct hydrogenation of 4-(3,4-dimethoxyphenyl)pyridine is often the most efficient and economical route. A thorough understanding of the mechanisms and experimental nuances of each pathway is essential for the successful and efficient synthesis of this important pharmaceutical building block.

References

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.

  • Pictet–Spengler reaction. Wikipedia.

  • Minimizing side reactions in the Pictet-Spengler synthesis of piperidines. Benchchem.

  • Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis. Benchchem.

  • Calcaterra, A., et al. The Pictet-Spengler Reaction Updates Its Habits. Molecules (2020).

  • Matassini, C., et al. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. MDPI.

  • Synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine. PrepChem.com.

  • Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. SpringerLink.

  • Piperidine Synthesis. DTIC.

  • Synthesis of 4-Aryl-4-Hydroxypiperidines via Grignard Reaction. Benchchem.

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex: An efficient, versatile catalyst for Suzuki-Miyaura cross-coupling reaction. ResearchGate.

  • 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid. Benchchem.

  • The Pictet-Spengler Reaction Updates Its Habits. PubMed.

  • Gassama, A., et al. Synthesis of N-Substituted piperidines from piperidone. ResearchGate (2015).

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.

  • Purification of Piperidine Derivatives. Benchchem.

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube.

  • Piperidine synthesis. Organic Chemistry Portal.

  • Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com.

  • A versatile synthesis of 4-aryl tetrahydropyridines via palladium mediated Suzuki cross-coupling with cyclic vinyl boronates. ResearchGate.

  • This compound. ChemicalBook.

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect.

  • 4-(3-Methoxy-4-methylphenyl)piperidine. PubChem.

  • Synthesis of 4-benzylpiperidine hydrochlorides and... ResearchGate.

  • Reductive Amination & Amide Synthesis. YouTube.

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. PubMed.

  • Piperidine derivatives, process for their preparation and pharmaceutical compositions containing them. European Patent Office.

  • Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. Google Patents.

  • 4-(3-Methoxy-4,5-dimethylphenyl)piperidine. PubChem.

  • 4-[3-Methoxy-4-(thian-4-yloxy)phenyl]piperidine. PubChem.

  • Synthesis of Amines Reductive Amination. YouTube.

  • Asymmetric Transfer Hydrogenation of Hemisquaramides. ACS Publications.

  • 4-hydroxy-piperidine derivatives and their preparation. Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(3,4-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction and Molecular Synopsis

4-(3,4-Dimethoxyphenyl)piperidine belongs to the class of substituted piperidines, which are foundational building blocks in the synthesis of a multitude of biologically active compounds. The inherent structural features of the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, confer specific properties that are highly sought after in drug design. These include improved solubility and the ability to form salt derivatives, which can enhance bioavailability.

The subject molecule, this compound, incorporates a dimethoxy-substituted phenyl group at the 4-position of the piperidine ring. This substitution pattern is anticipated to significantly influence its lipophilicity, basicity, and overall solubility profile compared to the parent piperidine molecule. An accurate understanding of these properties is a critical prerequisite for its rational application in drug discovery programs.

Chemical Structure and Identifier

The structural representation and key identifiers for this compound are presented below.

Figure 1: Chemical structure of this compound.

  • CAS Number: 42434-76-4[2]

  • Molecular Formula: C₁₃H₁₉NO₂[2]

  • Molecular Weight: 221.30 g/mol [2]

  • SMILES: COC1=C(OC)C=C(C=C1)C2CCNCC2[3]

  • InChIKey: JLSDYCZGSJHQSV-UHFFFAOYSA-N[3]

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters dictate a molecule's behavior from initial formulation to its ultimate interaction with biological targets. This section summarizes the available data for this compound and outlines the methodologies for determining those properties that are not yet reported in the literature.

PropertyValueSource
Molecular Weight 221.30 g/mol [2]
Melting Point Data not available-
Boiling Point Data not available-
Aqueous Solubility Data not available-
pKa (of conjugate acid) Data not available-
logP (predicted) 1.6[3]

Table 1: Summary of Physicochemical Properties for this compound.

Experimental Protocols for Property Determination

The absence of comprehensive experimental data for this compound necessitates a robust framework for its characterization. The following protocols are presented as standardized, reliable methods for determining the key physicochemical parameters.

Melting Point Determination

The melting point of a crystalline solid is a fundamental indicator of its purity. A sharp melting range is characteristic of a pure substance, while impurities typically lead to a depressed and broadened melting range.

Methodology: Capillary Melting Point

  • Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded as the melting range.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis prep1 Dry Crystalline Sample prep2 Finely Powder prep1->prep2 prep3 Pack into Capillary Tube (2-3mm) prep2->prep3 analysis1 Place in Melting Point Apparatus prep3->analysis1 Introduce Sample analysis2 Heat at Controlled Rate (1-2 °C/min) analysis1->analysis2 analysis3 Observe for Phase Change analysis2->analysis3 analysis4 Record Melting Range analysis3->analysis4 output Melting Point Range (°C) analysis4->output Reported Value

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Given that this compound is likely a solid at room temperature, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Micro-Boiling Point Determination

  • Sample Preparation: A small volume (a few microliters) of the molten compound is introduced into a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable bath (e.g., silicone oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at the ambient pressure.

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution. The "shake-flask" method is the gold standard for determining thermodynamic solubility.

Methodology: Shake-Flask Method

  • System Preparation: An excess amount of solid this compound is added to a known volume of the aqueous medium (e.g., purified water, phosphate-buffered saline at a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Determination start Excess Solid + Aqueous Medium step1 Agitate at Constant Temperature (24-48h) start->step1 Equilibration step2 Centrifuge/Filter to Separate Phases step1->step2 Phase Separation step3 Analyze Supernatant (e.g., HPLC) step2->step3 Quantification end Aqueous Solubility (mg/mL or M) step3->end Result

Figure 3: Shake-Flask Method for Solubility.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine like this compound, the pKa of its conjugate acid is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A predicted XlogP value of 1.6 is available for this compound.[3] The following experimental method can be used for its empirical determination.

Methodology: HPLC-based LogP Determination

  • Principle: This method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.

  • Calibration: A series of standard compounds with known logP values are injected onto a C18 HPLC column. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

  • Sample Analysis: this compound is injected onto the same HPLC system under identical conditions.

  • Calculation: The retention time of the target compound is used to calculate its k', and its logP value is then interpolated from the calibration curve.

Conclusion

This compound is a molecule with significant potential in the landscape of drug discovery. This technical guide has provided a consolidated overview of its known physicochemical properties and, more importantly, has laid out a clear and actionable framework for the experimental determination of the currently unavailable data. By adhering to the standardized protocols detailed herein for melting point, boiling point, aqueous solubility, pKa, and logP, researchers can generate the high-quality, reliable data necessary to drive their research and development efforts forward. The principles and methodologies outlined are not only applicable to the titular compound but also serve as a valuable reference for the broader class of piperidine-based molecules, underscoring the universal importance of a thorough physicochemical characterization in the journey from a molecule to a medicine.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved January 21, 2026, from [Link].

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 21, 2026, from [Link].

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 21, 2026, from [Link].

  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved January 21, 2026, from [Link].

  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved January 21, 2026, from [Link].

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved January 21, 2026, from [Link].

  • PubChemLite. (n.d.). This compound (C13H19NO2). Retrieved January 21, 2026, from [Link].

  • ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4. Retrieved January 21, 2026, from [Link].

  • Wikipedia. (n.d.). Piperidine. Retrieved January 21, 2026, from [Link].

Sources

The Cornerstone of Modern Drug Discovery: A Technical Guide to 4-(3,4-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Scaffolding of Therapeutic Innovation

In the intricate world of medicinal chemistry, the piperidine moiety stands as a titan.[1] This simple six-membered nitrogen-containing heterocycle is a recurring motif in a vast number of pharmaceuticals and natural products, a testament to its favorable pharmacokinetic and pharmacodynamic properties.[1] Within this vital class of compounds, 4-(3,4-Dimethoxyphenyl)piperidine (CAS Number: 42434-76-4) has emerged as a particularly valuable building block. Its strategic combination of the piperidine core with a dimethoxy-substituted phenyl ring provides a versatile platform for the synthesis of a new generation of therapeutic agents. This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its critical role in the development of novel drugs targeting a range of debilitating diseases. For the seasoned researcher and the aspiring drug developer alike, a deep understanding of this key intermediate is essential for unlocking new frontiers in pharmaceutical innovation.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in drug design and process development. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 42434-76-4ChemicalBook[2]
Molecular Formula C₁₃H₁₉NO₂BLD Pharm[3]
Molecular Weight 221.30 g/mol BLD Pharm[3]
Appearance Off-white to light yellow crystalline powder(Predicted based on similar compounds)
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in methanol, ethanol, and chloroform(Predicted based on structure)
pKa ~9.5-10.5 (for the piperidine nitrogen)(Estimated based on similar piperidines)
LogP ~2.5-3.5(Estimated)

Synthesis and Mechanistic Considerations: A Multi-faceted Approach

The synthesis of 4-arylpiperidines, including this compound, can be approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and stereochemical considerations.

Method 1: Catalytic Hydrogenation of 4-(3,4-Dimethoxyphenyl)pyridine

A prevalent and efficient method for the synthesis of 4-arylpiperidines is the catalytic hydrogenation of the corresponding 4-arylpyridine precursor.[4] This approach offers high yields and is amenable to scale-up.

Experimental Protocol:

  • Preparation of the Substrate: 4-(3,4-Dimethoxyphenyl)pyridine is dissolved in a suitable solvent, typically a protic solvent such as glacial acetic acid, which can enhance the activity of the catalyst.[4]

  • Catalyst Addition: A platinum(IV) oxide (PtO₂) catalyst (Adam's catalyst) is added to the solution.[4] Other catalysts like rhodium on carbon can also be employed.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor at room temperature.[4]

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate). The crude product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography or crystallization to yield this compound.[4]

Causality Behind Experimental Choices:

  • The use of a platinum group metal catalyst is crucial for the efficient reduction of the aromatic pyridine ring.[4]

  • Acetic acid as a solvent not only dissolves the starting material but also protonates the pyridine nitrogen, making the ring more susceptible to hydrogenation.[4]

G cluster_synthesis Catalytic Hydrogenation Workflow Start Start Dissolve Substrate Dissolve 4-(3,4-Dimethoxyphenyl)pyridine in Glacial Acetic Acid Start->Dissolve Substrate Add Catalyst Add PtO₂ Catalyst Dissolve Substrate->Add Catalyst Hydrogenation Hydrogenate under 50-70 bar H₂ Add Catalyst->Hydrogenation Monitor Reaction Monitor by TLC/GC-MS Hydrogenation->Monitor Reaction Filter Catalyst Filter off Catalyst Monitor Reaction->Filter Catalyst Neutralize & Extract Neutralize, Extract, and Purify Filter Catalyst->Neutralize & Extract Product This compound Neutralize & Extract->Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Method 2: Synthesis from Pyridinium Salts

An alternative and versatile approach involves the formation of a pyridinium salt followed by reduction. This method allows for the introduction of a wider range of substituents on the piperidine nitrogen.

Experimental Protocol:

  • Pyridinium Salt Formation: 4-(3,4-Dimethoxyphenyl)pyridine is reacted with an activating agent, such as 2,4-dinitrochlorobenzene (for the Zincke reaction) or a simple alkyl halide, to form the corresponding N-substituted pyridinium salt.

  • Reduction: The pyridinium salt is then reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation as described above or by using chemical reducing agents like sodium borohydride in a suitable solvent.

  • Work-up and Purification: The work-up and purification procedures are similar to those for the direct hydrogenation method.

Causality Behind Experimental Choices:

  • The formation of the pyridinium salt activates the pyridine ring, making it more susceptible to nucleophilic attack and reduction.

  • This two-step process offers greater flexibility in introducing substituents on the nitrogen atom of the piperidine ring, which is often a key point of diversification in drug discovery.

Applications in Drug Discovery: A Scaffold for High-Value Therapeutics

The true value of this compound lies in its application as a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. The dimethoxyphenyl moiety can be a crucial pharmacophore or a precursor to other functional groups, such as a dihydroxyphenyl group, which is often important for receptor binding.

Opioid Receptor Antagonists

The 4-arylpiperidine scaffold is a well-established core structure for opioid receptor antagonists.[5][6] These compounds are of significant interest for the treatment of opioid-induced side effects, such as constipation, without affecting the central analgesic effects.[7] Derivatives of this compound can be synthesized to interact with mu (µ), kappa (κ), and delta (δ) opioid receptors.

G cluster_opioid Role in Opioid Antagonist Synthesis PiperidineCore This compound Functionalization N-Alkylation & Other Modifications PiperidineCore->Functionalization OpioidAntagonist Opioid Receptor Antagonist Functionalization->OpioidAntagonist ReceptorBinding Binds to µ, κ, δ Opioid Receptors OpioidAntagonist->ReceptorBinding PharmacologicalEffect Blocks Opioid Effects (e.g., Constipation) ReceptorBinding->PharmacologicalEffect

Caption: Synthetic pathway from this compound to opioid antagonists.

Calcium Channel Blockers

4-Arylpiperidine derivatives have been extensively investigated as calcium channel blockers.[3][8] These agents are used in the treatment of cardiovascular disorders such as hypertension and angina.[9] The this compound scaffold can be elaborated to produce compounds that modulate the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Antipsychotic Agents

The piperidine nucleus is a common feature in many antipsychotic drugs.[10][11] These medications primarily act on dopamine and serotonin receptors in the central nervous system. The this compound moiety can serve as a template for the design of novel antipsychotic agents with improved efficacy and side-effect profiles.

Spectroscopic Characterization: The Fingerprint of a Molecule

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons of the dimethoxyphenyl ring, the methoxy groups, and the protons of the piperidine ring.

  • Aromatic Protons: Signals in the range of δ 6.7-7.0 ppm.

  • Methoxy Protons: Two singlets around δ 3.8-3.9 ppm, each integrating to 3H.

  • Piperidine Protons: A series of multiplets in the range of δ 1.5-3.5 ppm. The proton at the C4 position would appear as a multiplet, and the protons on the carbons adjacent to the nitrogen would be deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the carbons of the dimethoxyphenyl ring, the methoxy groups, and the piperidine ring.

  • Aromatic Carbons: Signals in the range of δ 110-150 ppm.

  • Methoxy Carbons: Signals around δ 55-56 ppm.

  • Piperidine Carbons: Signals in the range of δ 25-50 ppm.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for this compound would be observed at m/z 221. The fragmentation pattern would likely involve cleavage of the piperidine ring and loss of substituents.[1]

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and aliphatic systems, and C-O bonds of the methoxy groups.

  • N-H Stretch: A weak to medium band around 3300-3500 cm⁻¹.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

  • C-O Stretch (Aryl Ether): Strong bands in the region of 1200-1275 cm⁻¹.

Safety and Handling: A Commitment to Laboratory Excellence

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion: A Versatile Tool for the Future of Medicine

This compound is more than just a chemical compound; it is a key that unlocks the door to a multitude of therapeutic possibilities. Its versatile structure and amenability to chemical modification make it an invaluable asset in the arsenal of medicinal chemists. From alleviating the side effects of opioid therapy to managing cardiovascular disease and treating complex psychiatric disorders, the derivatives of this humble scaffold continue to make a profound impact on human health. As drug discovery continues to evolve, the demand for such well-characterized and versatile building blocks will only intensify, solidifying the position of this compound as a cornerstone of modern pharmaceutical research and development.

References

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. J Org Chem. 2024 Jul 5;89(13):9352-9359. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. ACS Publications. [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Safety Data Sheet - 4-(2-Methoxyphenyl)piperidine. Aaron Chemistry & UnaveraChemLab. [Link]

  • 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. PubMed. [Link]

  • Document: 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity. ChEMBL. [Link]

  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. PubMed. [Link]

  • 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]

  • Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. PubMed. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer.... ResearchGate. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. [Link]

  • Dihydropyridines as Calcium Channel Blockers: An Overview. ScholarWorks @ UTRGV. [Link]

  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. [Link]

  • Therapeutic Class Overview Calcium-Channel Blocking Agents (Dihydropyridines). Magellan Rx Management. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Synthesis and calcium channel antagonist activity of dialkyl 1,4-dihydro-2,6-dimethyl-4-[4-(1-methoxycarbonyl-1,4-dihydropyridyl)]-3 ,5- pyridinedicarboxylates. PubMed. [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • Piperidines. MassBank. [Link]

  • Piperidine, 4-benzyl-1-(3,5-dimethoxybenzoyl)- - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines.
  • Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction. PubMed. [Link]

  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PMC - PubMed Central. [Link]

  • Aryl piperidine, 9f | C20H21N3O4 | CID 44236974. PubChem. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]

  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. PubMed. [Link]

  • 4-(3,4-Dimethoxyphenyl)pyridine | C13H13NO2 | CID 612061. PubChem. [Link]

  • Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

  • 4-Piperidone | C5H9NO | CID 33721. PubChem. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • Compound names and chemical structures of-opioid antagonists. The.... ResearchGate. [Link]

  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst. PMC - NIH. [Link]

Sources

structure elucidation of 4-(3,4-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of 4-(3,4-Dimethoxyphenyl)piperidine

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical synthesis, drug discovery, and material science. This guide provides a comprehensive, technically-grounded walkthrough for the , a heterocyclic compound featuring a key piperidine scaffold prevalent in pharmaceuticals.[1] We will dissect the analytical workflow, focusing on the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document moves beyond a simple recitation of methods to explore the underlying scientific rationale for experimental choices, data interpretation, and the cross-validation of results, reflecting the rigorous process employed in modern analytical laboratories.

Introduction: The Analytical Imperative

This compound is a molecule of interest due to its structural motifs—a substituted aromatic ring and a saturated nitrogen-containing heterocycle. Before any biological or chemical investigation can proceed, its identity and purity must be unequivocally established. Structure elucidation is not a linear process but an integrated analytical puzzle. Each technique provides a unique piece of information, and only by combining them can we build a complete and validated picture of the molecular architecture.[2] This guide details the logical progression from determining the molecular mass and formula to identifying functional groups and, finally, mapping the precise atomic connectivity.

The Elucidation Workflow: A Multi-Technique Approach

A robust structure elucidation strategy relies on the convergence of data from multiple independent analytical techniques.[3] Each method interrogates the molecule in a different way, and their collective results must be self-consistent to provide a high-confidence assignment.

G cluster_0 Initial Analysis cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Data Integration & Confirmation Sample Purified Sample of This compound MS Mass Spectrometry (MS) [Molecular Weight & Formula] Sample->MS Parallel Interrogation IR Infrared (IR) Spectroscopy [Functional Group Identification] Sample->IR Parallel Interrogation NMR Nuclear Magnetic Resonance (NMR) [¹H, ¹³C - Connectivity Map] Sample->NMR Parallel Interrogation Analysis Integrated Data Analysis MS->Analysis Convergent Data IR->Analysis Convergent Data NMR->Analysis Convergent Data Structure Final Structure Confirmed Analysis->Structure Validation

Figure 1: A generalized workflow for definitive structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry's primary role is to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, with high resolution, its elemental formula.[4][5] For a basic amine like this compound, electrospray ionization (ESI) in positive ion mode is an ideal choice, as the piperidine nitrogen is readily protonated.

Expected Mass Spectral Data
ParameterExpected ValueRationale
Molecular Formula C₁₃H₁₉NO₂Derived from the known structure.[6]
Monoisotopic Mass 221.1416 g/mol The exact mass calculated from the most abundant isotopes.[6]
[M+H]⁺ Ion (ESI-MS) m/z 222.1489The protonated molecular ion; the primary species observed in ESI+.[6]
Major Fragment Ions (EI-MS/CID) m/z 178, 151, 96Resulting from characteristic cleavage patterns of the piperidine ring and substituents.
Interpretation of Fragmentation

The fragmentation pattern is a molecular fingerprint.[1] Under collision-induced dissociation (CID) or electron ionization (EI), the molecule breaks apart in predictable ways. The most common fragmentation pathways for piperidine derivatives are initiated by the nitrogen atom and involve α-cleavage or ring fission.[1][7]

G cluster_frags Key Fragmentation Pathways parent Parent Ion [M+H]⁺ m/z = 222.15 frag1 Loss of Piperidine Ring Fragment (Retro-Diels-Alder type) Fragment m/z = 151.08 parent->frag1 - C₅H₉N frag2 α-Cleavage adjacent to N Followed by rearrangement Fragment m/z = 178.12 parent->frag2 - C₂H₅N frag3 Cleavage of Dimethoxyphenyl group Piperidinyl Cation Fragment m/z = 96.08 parent->frag3 - C₈H₉O₂

Sources

The Versatile Scaffold: A Technical Guide to 4-(3,4-Dimethoxyphenyl)piperidine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-(3,4-Dimethoxyphenyl)piperidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, and critical role in the creation of novel therapeutics, grounded in established scientific principles and methodologies.

Introduction: The Significance of the Piperidine Moiety

The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry.[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone in the design of a vast array of pharmaceuticals.[3] The piperidine nucleus is present in numerous drug classes, including analgesics, antipsychotics, and anticancer agents.[2] this compound, with its specific substitution pattern, offers a unique entry point for the synthesis of compounds targeting a range of biological receptors with high affinity and selectivity.

Commercial Availability and Procurement

For research and development purposes, this compound is available from several specialized chemical suppliers. The typical purity and offered quantities vary, and it is crucial to select a supplier that meets the specific requirements of your research. Below is a summary of representative commercial sources.

SupplierProduct NameCAS NumberPurity/SpecificationAvailable Quantities
BLD PharmThis compound42434-76-4Research Use OnlyInquire
JHECHEM CO LTDThis compound-2,6-dione42434-75-3InquireInquire
Santa Cruz Biotechnology4-[2-(3,4-Dimethoxy-phenyl)-ethyl]-piperidineNot specifiedResearch Use OnlyInquire

Note: This table is for illustrative purposes. Please consult the respective supplier's website for the most current information on availability, pricing, and specifications.

Synthetic Pathways: From Precursors to the Piperidine Core

The synthesis of 4-substituted piperidines can be achieved through various established organic chemistry methodologies.[4][5][6] A common and effective approach involves the Dieckmann condensation of a diester, followed by hydrolysis and decarboxylation to yield a 4-piperidone intermediate.[5] This intermediate can then be further modified.

A plausible synthetic route to this compound is outlined below.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of the 4-Piperidone Intermediate

A primary amine is reacted with two equivalents of an appropriate acrylate ester, such as methyl acrylate, in a Michael addition reaction. The resulting diester undergoes an intramolecular Dieckmann condensation, typically using a strong base like sodium ethoxide, to form the cyclic β-keto ester. Subsequent acidic hydrolysis and decarboxylation yield the N-protected 4-piperidone.

Step 2: Introduction of the 3,4-Dimethoxyphenyl Moiety

The 4-piperidone is then subjected to a Grignard reaction with 3,4-dimethoxyphenylmagnesium bromide. This introduces the desired aryl group at the 4-position, forming a tertiary alcohol.

Step 3: Dehydration and Reduction

The tertiary alcohol is dehydrated under acidic conditions to yield an enamine or a tetrahydropyridine intermediate. Subsequent reduction, for example through catalytic hydrogenation using a palladium catalyst, affords the final this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Primary Amine Primary Amine Michael Addition Michael Addition Primary Amine->Michael Addition Acrylate Ester Acrylate Ester Acrylate Ester->Michael Addition 3,4-Dimethoxybromobenzene 3,4-Dimethoxybromobenzene Grignard Reaction Grignard Reaction 3,4-Dimethoxybromobenzene->Grignard Reaction Forms Grignard Reagent Dieckmann Condensation Dieckmann Condensation Michael Addition->Dieckmann Condensation Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Dieckmann Condensation->Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation->Grignard Reaction Yields 4-Piperidone Dehydration Dehydration Grignard Reaction->Dehydration Reduction Reduction Dehydration->Reduction This compound This compound Reduction->this compound

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of pharmacologically active molecules. Its derivatives have shown promise in several therapeutic areas.

  • Analgesics: The piperidine ring is a core component of many potent analgesics.[7] Modifications of the piperidine nitrogen and the aromatic ring can lead to compounds with high affinity for opioid receptors.

  • Opioid Antagonists: Derivatives of 4-phenylpiperidine have been developed as potent opioid antagonists, which are crucial for treating opioid overdose and for research into addiction.[8][9]

  • Antipsychotics and CNS Agents: The piperidine moiety is a key feature in several antipsychotic drugs. The 3,4-dimethoxyphenyl group can mimic the catecholamine structure of neurotransmitters like dopamine, allowing for the design of compounds that modulate dopaminergic and serotonergic pathways.

  • Anticoagulants: Certain piperidine derivatives have been investigated for their anticoagulant properties, showing inhibitory effects on key factors in the coagulation cascade.[10]

Drug_Development_Pathway Start This compound Scaffold Derivatization Chemical Derivatization (N-alkylation, etc.) Start->Derivatization Screening High-Throughput Screening & Lead Identification Derivatization->Screening Optimization Lead Optimization (SAR Studies) Screening->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate

Caption: The progression from the core scaffold to a potential drug candidate.

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is paramount for reproducible and reliable research. Standard analytical techniques should be employed for quality control.

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential for determining the purity of the compound and for identifying any potential impurities.[11][12]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of a reaction and for preliminary purity assessment.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an accurate molecular weight, further confirming the identity of the target molecule.

Conclusion

This compound is a strategically important building block in modern drug discovery. Its commercial availability and well-established synthetic routes provide a solid foundation for the exploration of novel chemical space. The versatility of the piperidine scaffold, combined with the specific electronic and steric properties of the 3,4-dimethoxyphenyl substituent, will continue to fuel the development of new and improved therapeutics for a wide range of diseases.

References

  • Synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine.
  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry. [Link]

  • 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. Journal of Medicinal Chemistry. [Link]

  • ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Wiley Online Library. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. PubMed. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • DOx. Wikipedia. [Link]

  • 25CN-NBOH. Wikipedia. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF. ResearchGate. [Link]

  • 3-(4-Methoxyphenyl)piperidine, 1 gram. CP Lab Safety. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5- dimethoxy-4-nitrophenyl)pyrrolidine. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(3,4-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(3,4-Dimethoxyphenyl)piperidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its core structure, featuring a piperidine ring coupled to a dimethoxy-substituted phenyl group, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The piperidine moiety is a common feature in many alkaloids and approved drugs, valued for its ability to interact with biological targets, while the 3,4-dimethoxyphenyl (catechol dimethyl ether) group is prevalent in numerous natural products and pharmacologically active molecules.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides a detailed analysis of the spectroscopic data for this compound, offering field-proven insights into data acquisition, interpretation, and the causal relationships between molecular structure and spectral output.

Molecular Structure and Physicochemical Properties

To understand the spectroscopic data, we must first consider the molecule's structure. The key to interpretation lies in breaking down the molecule into its constituent parts: the piperidine ring and the 3,4-dimethoxyphenyl group.

  • Molecular Formula: C₁₄H₂₁NO₂

  • Molecular Weight: 235.32 g/mol

  • Monoisotopic Mass: 235.15723 Da

Below is the structure with systematic numbering used for the assignment of spectroscopic signals.


(Note: An image of the chemical structure would be placed here in a final document. For this guide, please refer to the systematic name.)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we analyze both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for this type of molecule due to its excellent solubilizing properties and relatively clean spectral window.

Expertise & Experience: The spectrum can be logically divided into four regions: the aromatic region (δ 6.5-7.0 ppm), the methoxy region (δ ~3.9 ppm), the piperidine C-H region (δ 1.5-3.5 ppm), and the N-H amine proton, which can be broad and appear over a wide range (δ 1.0-3.0 ppm) depending on concentration and sample purity.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment Rationale
H-2', H-6' (axial) ~1.75 Multiplet 2H - Axial protons on the piperidine ring adjacent to the nitrogen.
H-2', H-6' (equatorial) ~3.15 Multiplet 2H - Equatorial protons adjacent to the nitrogen, deshielded relative to the axial protons.
H-3', H-5' (axial) ~1.85 Multiplet 2H - Axial protons on the piperidine ring adjacent to the substituted carbon.
H-3', H-5' (equatorial) ~2.10 Multiplet 2H - Equatorial protons adjacent to the substituted carbon.
H-4' ~2.75 Multiplet (tt) 1H J ≈ 11, 4 Hz Methine proton at the junction of the two rings.
H-2 ~6.80 d 1H J ≈ 1.8 Hz Aromatic proton ortho to the piperidine substituent.
H-5 ~6.82 d 1H J ≈ 8.2 Hz Aromatic proton ortho to the C4-methoxy group.
H-6 ~6.75 dd 1H J ≈ 8.2, 1.8 Hz Aromatic proton meta to the piperidine and ortho to the C3-methoxy group.
3-OCH₃ ~3.88 s 3H - Methoxy group protons.
4-OCH₃ ~3.87 s 3H - Methoxy group protons.

| N-H | ~1.90 | br s | 1H | - | Secondary amine proton; signal may exchange with D₂O. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon atom in the molecule. The dimethoxybenzene moiety shows six distinct aromatic signals, while the piperidine ring, due to symmetry, shows three signals.

Trustworthiness: A self-validating system for carbon signal assignment involves the use of a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This technique differentiates between CH/CH₃ carbons (positive signals) and CH₂ carbons (negative signals), while quaternary carbons are absent. This allows for unambiguous confirmation of the assignments made in the table below.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Atom # Chemical Shift (δ, ppm) DEPT-135 Assignment Rationale
C-1 ~135.0 Quaternary (absent) Aromatic carbon attached to the piperidine ring.
C-2 ~111.5 CH (positive) Aromatic methine carbon.
C-3 ~149.0 Quaternary (absent) Aromatic carbon bearing a methoxy group.
C-4 ~147.5 Quaternary (absent) Aromatic carbon bearing a methoxy group.
C-5 ~111.0 CH (positive) Aromatic methine carbon.
C-6 ~119.5 CH (positive) Aromatic methine carbon.
C-2', C-6' ~46.0 CH₂ (negative) Piperidine carbons adjacent to the nitrogen.
C-3', C-5' ~32.0 CH₂ (negative) Piperidine carbons adjacent to C-4'.
C-4' ~42.5 CH (positive) Piperidine methine carbon.
3-OCH₃ ~56.0 CH₃ (positive) Methoxy carbon.

| 4-OCH₃ | ~55.9 | CH₃ (positive) | Methoxy carbon. |

NMR Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance III.[1]

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the longer relaxation times of quaternary carbons, a relaxation delay of 5-10 seconds may be necessary for their observation. A spectral width of 0-220 ppm is standard.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with baseline and phase correction. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm, and the ¹³C spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Analysis Prep Dissolve Sample (10-20 mg in 0.6 mL CDCl3) Acq_H1 ¹H NMR (30° pulse, 2s delay) Prep->Acq_H1 Acq_C13 ¹³C {¹H} NMR (5s delay) Acq_H1->Acq_C13 Acq_DEPT DEPT-135 Acq_C13->Acq_DEPT Proc Fourier Transform Phase & Baseline Correction Referencing (TMS, CDCl3) Acq_DEPT->Proc Analysis Structure Elucidation Proc->Analysis

Caption: NMR experimental and data analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The key diagnostic peaks for this compound are the N-H stretch of the secondary amine, the aromatic and aliphatic C-H stretches, the aromatic C=C stretches, and the strong C-O stretches from the two methoxy groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Table 3: Characteristic IR Absorption Bands

Wavenumber (ν, cm⁻¹) Intensity Vibration Type Functional Group
~3350 Medium, broad N-H Stretch Secondary Amine
3050-3000 Medium C-H Stretch Aromatic
2950-2800 Strong C-H Stretch Aliphatic (Piperidine & -OCH₃)
1610, 1515 Strong-Medium C=C Stretch Aromatic Ring
~1260 Strong C-O Stretch Aryl-Alkyl Ether (Asymmetric)
~1030 Strong C-O Stretch Aryl-Alkyl Ether (Symmetric)

| ~1140 | Medium | C-N Stretch | Aliphatic Amine |

IR Experimental Protocol
  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Perkin-Elmer Spectrum One, equipped with a Universal ATR (UATR) accessory.[1]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically background-corrected and displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition of the molecular ion, serving as a definitive validation of the molecular formula.[1]

Expected Molecular Ion:

  • [M+H]⁺ Calculated for C₁₄H₂₂NO₂⁺: 236.16451 m/z

  • [M]⁺ Calculated for C₁₄H₂₁NO₂⁺: 235.15668 m/z

Expertise & Experience: The fragmentation of this compound is governed by established principles. The most likely fragmentation pathways involve α-cleavage adjacent to the piperidine nitrogen and benzylic cleavage, leading to the formation of a stable tropylium-like ion or a dimethoxybenzyl cation.

Mass_Fragmentation M_plus [M+H]⁺ m/z = 236 F1 Dimethoxybenzyl Cation m/z = 151 M_plus->F1 - C₅H₁₀N F2_intermediate Intermediate Ion M_plus->F2_intermediate - H F2 m/z = 178 F2_intermediate->F2 - C₂H₄

Caption: Plausible ESI-MS fragmentation pathway.

Table 4: Major Predicted Mass Fragments (ESI-MS)

m/z Proposed Formula Description
236.16 [C₁₄H₂₂NO₂]⁺ Protonated Molecular Ion [M+H]⁺
151.07 [C₉H₁₁O₂]⁺ Benzylic cleavage yielding the 3,4-dimethoxybenzyl cation. This is often a very stable and prominent fragment.

| 178.12 | [C₁₁H₁₆N]⁺ | Resulting from α-cleavage and subsequent rearrangement within the piperidine ring. |

MS Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer's source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument: A high-resolution mass spectrometer, such as a Waters Xevo G2-S (QToF).[1]

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Typical source parameters include a capillary voltage of ~3 kV and a source temperature of ~120 °C.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the precursor ion (m/z 236.16) is mass-selected and subjected to Collision-Induced Dissociation (CID) with argon gas.[2]

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine, ether, aromatic ring), and high-resolution mass spectrometry validates the elemental composition and provides structural clues through fragmentation. The protocols and interpretations detailed in this guide represent a robust, self-validating system for the structural elucidation of this important chemical scaffold, ensuring the scientific integrity required for research and drug development applications.

References

  • PubChem. 4-(3-methoxy-4-methylphenyl)piperidine. National Center for Biotechnology Information. Available at: [Link].

  • Hathaway, B. A. Synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. Preprints.org. Available at: [Link].

  • Al-Hourani, B. et al. Crystallographic and DFT study of novel dimethoxybenzene derivatives. PLOS ONE. Available at: [Link].

  • NIST. Piperidine IR Spectrum. NIST Chemistry WebBook. Available at: [Link].

  • PubChemLite. 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride. University of Luxembourg. Available at: [Link].

  • de Souza, M. V. N. et al. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. Available at: [Link].

Sources

The Dimethoxyphenylpiperidine Core: A Privileged Scaffold for Selective Serotonin 2A Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for novel therapeutics targeting the central nervous system (CNS) has identified the serotonin 2A receptor (5-HT2AR) as a key modulator of cognition, mood, and perception. Agonists of this receptor, including classic psychedelics, have shown remarkable promise in treating a range of psychiatric disorders such as depression, anxiety, and substance use disorder.[1][2] This guide delves into the pharmacological significance of the dimethoxyphenylpiperidine core, a scaffold that has recently emerged as a cornerstone in the development of a new generation of potent and selective 5-HT2AR agonists. We will explore the structure-activity relationships (SAR), synthetic strategies, and key pharmacological evaluation methodologies that underscore the therapeutic potential of this chemical motif.

The Rise of the Dimethoxyphenylpiperidine Scaffold: A Focus on 5-HT2AR Selectivity

The therapeutic utility of 5-HT2AR agonists has historically been tempered by their broad pharmacological profiles, often engaging other serotonin receptor subtypes like 5-HT2BR and 5-HT2CR, which can lead to undesirable side effects. For instance, activation of the 5-HT2B receptor has been linked to cardiac valvulopathy. Consequently, the rational design of selective 5-HT2AR agonists is a paramount objective in contemporary medicinal chemistry.

The dimethoxyphenylpiperidine core has proven to be a highly effective scaffold for achieving this selectivity. By constraining the flexible phenethylamine side chain of known 2C-X family of psychedelics into a piperidine ring, researchers have developed compounds with enhanced selectivity for the 5-HT2AR over the 5-HT2CR.[3] This strategic conformational constraint is a prime example of how structural biology insights can guide the design of safer and more targeted therapeutics.

A significant breakthrough in this area is the discovery of LPH-5, (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine, a potent and selective 5-HT2AR agonist.[1][4][5] This compound, and its analogs, have been the subject of extensive SAR studies to elucidate the key structural features governing potency and selectivity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the dimethoxyphenylpiperidine core has yielded crucial insights into the structural requirements for potent and selective 5-HT2AR agonism. The following table summarizes the key SAR findings from the initial exploration of this chemical space.[3][6]

Compound/ModificationR-group (4-position)5-HT2AR EC50 (nM)5-HT2CR EC50 (nM)Selectivity (2C/2A)
6eu Br78>10,000>128
11eu (LPH-5) CF3111,100100
12eu CH3100>10,000>100
13eu CH2CH3414,100100
15eu SCH3542,70050
18 (2C-TFM) CF3 (phenethylamine)1.11110

Data sourced from Rørsted et al., 2024.[3][6]

The data clearly indicates that the nature of the substituent at the 4-position of the phenyl ring is a critical determinant of agonist potency at the 5-HT2AR.[3] Furthermore, the piperidine constraint consistently imparts a high degree of selectivity against the 5-HT2CR when compared to the more flexible phenethylamine analog, 2C-TFM.[3] Stereochemistry also plays a crucial role, with the (S)-enantiomer of compound 11 (LPH-5) being the eutomer, exhibiting significantly higher potency.[3]

Synthetic Approaches to Dimethoxyphenylpiperidines

The synthesis of the dimethoxyphenylpiperidine core and its derivatives typically involves a multi-step sequence. A representative synthetic workflow for the lead compound LPH-5 is outlined below. The causality behind these experimental choices lies in the need for a convergent and stereocontrolled route to the target molecule.

Experimental Protocol: Synthesis of (S)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5)[6]

Step 1: Suzuki Coupling to form 3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)pyridine

  • To a reaction vessel, add 3-bromopyridine (1.0 eq), 2,5-dimethoxy-4-(trifluoromethyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a suitable solvent, such as a mixture of toluene, ethanol, and water.

  • Add an aqueous solution of a base, such as 2 M sodium carbonate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylpyridine intermediate.

Step 2: Reduction of the Pyridine Ring to form racemic 3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine

  • Dissolve the 3-arylpyridine intermediate from Step 1 in a suitable solvent, such as ethanol or acetic acid.

  • Add a reducing agent, such as sodium borohydride (NaBH4) in the presence of a Lewis acid (e.g., BF3·OEt2) or through catalytic hydrogenation using a catalyst like platinum(IV) oxide (PtO2) under a hydrogen atmosphere.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete, as monitored by TLC or LC-MS.

  • Carefully quench the reaction, for example, by the slow addition of water if using NaBH4.

  • Basify the reaction mixture with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the combined organic extracts, filter, and concentrate to yield the racemic piperidine derivative.

Step 3: Chiral Resolution to obtain (S)-LPH-5

  • The racemic mixture is resolved into its individual enantiomers using chiral high-performance liquid chromatography (HPLC).

  • A suitable chiral stationary phase (e.g., a polysaccharide-based column) and an appropriate mobile phase (e.g., a mixture of heptane and a polar solvent like isopropanol with a basic additive) are employed.

  • The enantiomers are separated, and the fractions corresponding to each are collected.

  • The solvent is removed under reduced pressure to yield the enantiomerically pure (S)- and (R)-3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)piperidine. The absolute configuration of the eutomer was determined to be (S) via X-ray crystallography.[3]

The following diagram illustrates the general synthetic workflow:

G cluster_synthesis Synthesis of LPH-5 A 3-Bromopyridine + 2,5-dimethoxy-4-(trifluoromethyl)phenylboronic acid B 3-(2,5-dimethoxy-4-(trifluoromethyl)phenyl)pyridine A->B Suzuki Coupling (Pd catalyst, base) C Racemic 3-(2,5-dimethoxy-4- (trifluoromethyl)phenyl)piperidine B->C Pyridine Reduction (e.g., Catalytic Hydrogenation) D (S)-LPH-5 C->D Chiral HPLC Resolution

A generalized synthetic workflow for LPH-5.

Pharmacological Characterization: Unveiling the Functional Profile

A thorough pharmacological evaluation is essential to characterize the potency, efficacy, and selectivity of novel compounds. For 5-HT2AR agonists, a key in vitro assay is the measurement of intracellular calcium mobilization upon receptor activation.

Experimental Protocol: 5-HT2A Receptor Calcium Flux Assay (Fluo-4)[3][7][8]

This protocol describes a method to determine the functional potency (EC50) and efficacy of a test compound at the human 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293).

1. Cell Culture and Plating:

  • Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin) at 37 °C in a humidified 5% CO2 atmosphere.

  • The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM. A typical loading buffer consists of Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, the Fluo-4 AM dye (e.g., 2-5 µM), and a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

  • Remove the growth medium from the cells and wash once with HBSS.

  • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37 °C in the dark.

  • After incubation, wash the cells gently with HBSS to remove excess dye.

3. Compound Addition and Fluorescence Measurement:

  • Prepare serial dilutions of the test compounds and a reference agonist (e.g., serotonin) in HBSS.

  • Use a fluorescence plate reader equipped with an automated liquid handling system to add the compound solutions to the cell plate.

  • Immediately after compound addition, begin monitoring the fluorescence intensity (e.g., excitation at 490 nm, emission at 525 nm) over time.

  • Record the peak fluorescence response for each well.

4. Data Analysis:

  • Subtract the baseline fluorescence from the peak fluorescence to obtain the net fluorescence change.

  • Normalize the data to the response of a maximal concentration of the reference agonist (e.g., 10 µM serotonin).

  • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

The following diagram illustrates the key steps in the calcium flux assay:

G cluster_assay Calcium Flux Assay Workflow A Seed 5-HT2A-expressing cells in 96-well plate B Load cells with Fluo-4 AM dye A->B C Add test compound B->C D Measure fluorescence (Ex: 490nm, Em: 525nm) C->D E Data Analysis: Determine EC50 & Emax D->E

A simplified workflow for the Fluo-4 calcium flux assay.

The 5-HT2A Receptor Signaling Pathway

The dimethoxyphenylpiperidine agonists exert their effects by activating the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for this receptor is through the Gq/G11 family of G-proteins.

G cluster_pathway 5-HT2A Receptor Signaling Agonist Dimethoxyphenyl- piperidine Agonist Receptor 5-HT2A Receptor Agonist->Receptor G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ ER->Ca releases Ca->PKC activates Response Cellular Response PKC->Response

The canonical Gq-coupled signaling pathway of the 5-HT2A receptor.

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of Gq/G11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores, which is the signal detected in the calcium flux assay. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Conclusion and Future Directions

The dimethoxyphenylpiperidine core represents a significant advancement in the design of selective 5-HT2A receptor agonists. The lead compound, LPH-5, and its analogs demonstrate the successful application of structure-based drug design principles to achieve a desirable pharmacological profile with high potency and selectivity.[1][4] The detailed synthetic and pharmacological protocols provided in this guide offer a framework for the continued exploration of this privileged scaffold.

Future research in this area will likely focus on further refining the selectivity profile, exploring the "biased agonism" of these compounds (i.e., preferential activation of certain downstream signaling pathways), and evaluating their therapeutic potential in a clinical setting. The promising preclinical data for LPH-5, which has entered Phase I clinical trials, suggests that the dimethoxyphenylpiperidine core will continue to be a fertile ground for the discovery of novel CNS therapeutics.[7][8]

References

  • Rørsted, E. M., Jensen, A. A., Smits, G., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Rørsted, E. M., Jensen, A. A., Smits, G., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • Rørsted, E. M., Jensen, A. A., Smits, G., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications. [Link]

  • PubMed. (n.d.). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • Semantic Scholar. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • Gurguis, G. N., et al. (1998). Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research. Psychiatry Research. [Link]

  • Massé, F., et al. (2000). Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. Brain Research. [Link]

  • ResearchGate. (n.d.). The binding of [ 3 H]ketanserin to 5-HT 2A receptors in various rat brain areas following acute and chronic administration of drug/compound with antidepressant activity in preclinical studies. [Link]

  • Leff, P., & Martin, G. R. (1988). An examination of experimental design in relation to receptor binding assays. Journal of pharmacological methods. [Link]

  • bioRxiv. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [Link]

  • PubMed. (2025). The Selective Serotonin 5‑HT2A Receptor Agonist (S)‑3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. [Link]

  • Lophora. (n.d.). Lophora Submits Clinical Trial Authorisation (CTA) Application to the French Medicines Agency (ANSM) for lead CNS drug LPH-5. [Link]

  • Ferreira, I., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]

  • WIPO Patentscope. (2022). WO/2022/234010 ACID ADDITION SALTS OF (S)-3-(2,5-DIMETHOXY-4-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE AND (S) -... [Link]

  • Teunis, M. A., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. [Link]

  • Lophora. (n.d.). Lophora Initiates Preclinical Development of LPH-5 for Treatment-Resistant Depression. [Link]

  • PubChem. (n.d.). (3S)-3-[2,5-dimethoxy-4-(trifluoromethyl)phenyl]piperidine. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. [Link]

  • ClinicalTrials.gov. (n.d.). Study to Evaluate LPH-5 in Healthy Subjects. [Link]

Sources

The Synthetic Alchemist's Guide to 4-Arylpiperidines: A Modern Compendium of Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of blockbuster pharmaceuticals and promising clinical candidates. Its prevalence stems from the unique three-dimensional architecture it imparts, enabling precise interactions with biological targets. Consequently, the efficient and stereocontrolled synthesis of this privileged scaffold is of paramount importance to researchers in drug discovery and development. This in-depth technical guide provides a comprehensive review of the principal synthetic strategies for constructing 4-arylpiperidines. We will delve into the mechanistic underpinnings, practical applications, and comparative analyses of seminal methods, including transition metal-catalyzed cross-coupling reactions, classical cyclization strategies, and modern asymmetric approaches. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a foundational understanding and actionable insights into the synthesis of this critical molecular framework.

Introduction: The Enduring Significance of the 4-Arylpiperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in natural products and synthetic pharmaceuticals. The introduction of an aryl substituent at the 4-position profoundly influences the molecule's conformational behavior and lipophilicity, often leading to enhanced biological activity and improved pharmacokinetic properties. This has rendered the 4-arylpiperidine scaffold a "privileged structure" in drug discovery, with prominent examples found in analgesics, antipsychotics, antihistamines, and agents for treating neurodegenerative diseases.

The synthetic challenge lies in the precise and efficient construction of this deceptively simple architecture, often with the added complexity of controlling stereochemistry at the C4 position and potentially at other centers on the piperidine ring. This guide will navigate the diverse landscape of synthetic methodologies, providing a critical evaluation of their strengths, limitations, and practical considerations.

Palladium-Catalyzed Cross-Coupling Strategies: A Powerful Toolkit for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and aryl-heterocycle linkages, and their application to the construction of 4-arylpiperidines is a testament to their versatility and robustness. These methods typically involve the coupling of a piperidine-derived precursor with an aryl halide or its equivalent.

The Suzuki-Miyaura Coupling: A Workhorse of Modern Synthesis

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is arguably the most widely employed cross-coupling reaction in academic and industrial settings.[1] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[2][3]

A common strategy for synthesizing 4-arylpiperidines via the Suzuki-Miyaura coupling involves the use of a 4-piperidone derivative as a starting material. The ketone is typically converted to an enol triflate or a vinyl boronate, which then undergoes cross-coupling with an arylboronic acid.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-piperidone Enol Triflate with Phenylboronic Acid

  • Materials:

    • N-Boc-4-piperidone (1.0 equiv)

    • Lithium bis(trimethylsilyl)amide (LHMDS) (1.1 equiv, 1.0 M solution in THF)

    • N-Phenyl-bis(trifluoromethanesulfonimide) (1.1 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

    • Potassium phosphate (K₃PO₄) (3.0 equiv)

    • Toluene/Water (10:1 mixture)

    • Anhydrous tetrahydrofuran (THF)

  • Step 1: Synthesis of the Enol Triflate

    • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the LHMDS solution dropwise and stir the mixture at -78 °C for 1 hour.

    • Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc-4-piperidone enol triflate.

  • Step 2: Suzuki-Miyaura Coupling

    • To a Schlenk tube, add the N-Boc-4-piperidone enol triflate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed toluene/water solvent mixture.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine.

  • Step 3: Reduction of the Double Bond

    • Dissolve the N-Boc-4-phenyl-1,2,3,6-tetrahydropyridine in methanol.

    • Add palladium on carbon (10 wt. %).

    • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the N-Boc-4-phenylpiperidine.

Causality Behind Experimental Choices:

  • Base Selection (LHMDS): A strong, non-nucleophilic base is required to regioselectively form the kinetic enolate of the N-Boc-4-piperidone.

  • Triflating Agent: N-Phenyl-bis(trifluoromethanesulfonimide) is a common and effective reagent for converting enolates to enol triflates.

  • Palladium Catalyst and Ligand (Pd(OAc)₂/SPhos): The choice of ligand is critical for the efficiency of the Suzuki-Miyaura coupling. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the palladium to the enol triflate and facilitates the reductive elimination step.[3]

  • Base in Coupling (K₃PO₄): An aqueous base is necessary to activate the boronic acid for transmetalation to the palladium center.[2]

Data Presentation: Substrate Scope of the Suzuki-Miyaura Coupling for 4-Arylpiperidine Synthesis [5][6][7]

EntryArylboronic AcidYield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid92
34-Chlorophenylboronic acid88
43-Thienylboronic acid75
52-Naphthylboronic acid81

Yields are for the coupled product prior to reduction and are representative examples from the literature.

Visualization: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R'-B(OR)₂ Base Ar-Pd(II)(R)L2 Ar-Pd(II)(R')L₂ Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination: Forging the N-Aryl Bond

While the Suzuki-Miyaura coupling is excellent for forming the C4-aryl bond, the Buchwald-Hartwig amination is a powerful tool for constructing N-arylpiperidines.[8] This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[9] This is particularly useful for synthesizing analogs where the aryl group is attached to the piperidine nitrogen.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Piperidine [10][11]

  • Materials:

    • 4-Bromotoluene (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

    • (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous toluene

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, Josiphos, and NaOtBu to a Schlenk tube.

    • Add anhydrous toluene, followed by 4-bromotoluene and piperidine.

    • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-(4-methylphenyl)piperidine.

Causality Behind Experimental Choices:

  • Catalyst System (Pd₂(dba)₃/Josiphos): The combination of a palladium(0) source and a specialized phosphine ligand is crucial. Josiphos is a highly effective ligand for the Buchwald-Hartwig amination, promoting both the oxidative addition and reductive elimination steps.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.

Visualization: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative_Addition->Ar-Pd(II)(X)L Amine_Coordination Amine Coordination Ar-Pd(II)(X)L->Amine_Coordination HNR'₂ [Ar-Pd(II)(HNR'2)L]X [Ar-Pd(II)(HNR'₂)L]⁺X⁻ Amine_Coordination->[Ar-Pd(II)(HNR'2)L]X Deprotonation Deprotonation [Ar-Pd(II)(HNR'2)L]X->Deprotonation Base Ar-Pd(II)(NR'2)L Ar-Pd(II)(NR'₂)L Deprotonation->Ar-Pd(II)(NR'2)L Reductive_Elimination Reductive Elimination Ar-Pd(II)(NR'2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'2 Ar-NR'₂ Reductive_Elimination->Ar-NR'2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Classical Cyclization Strategies: Building the Piperidine Ring

Before the advent of modern cross-coupling methods, the construction of the piperidine ring itself was the primary focus of synthetic efforts. These classical reactions remain highly relevant, particularly for the synthesis of complex, polycyclic 4-arylpiperidine derivatives.

The Pictet-Spengler Reaction: A Gateway to Tetrahydroisoquinolines and Beyond

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[12][13][14][15] While traditionally used for the synthesis of tetrahydroisoquinolines, modifications of this reaction can be employed to access 4-arylpiperidine-containing scaffolds.

Experimental Protocol: Pictet-Spengler Reaction of Tryptamine with Benzaldehyde [12][16]

  • Materials:

    • Tryptamine (1.0 equiv)

    • Benzaldehyde (1.1 equiv)

    • Trifluoroacetic acid (TFA) (0.1 equiv)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve tryptamine and benzaldehyde in anhydrous DCM.

    • Add TFA to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1,2,3,4-tetrahydro-β-carboline.

Causality Behind Experimental Choices:

  • Acid Catalyst (TFA): A Brønsted acid is required to catalyze the formation of the iminium ion, which is the key electrophilic intermediate in the cyclization.

  • Solvent (DCM): An aprotic solvent is typically used to avoid side reactions with water.

Visualization: Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Mechanism Amine_Aldehyde β-Arylethylamine + Aldehyde Imine_Formation Imine Formation Amine_Aldehyde->Imine_Formation Imine Imine Imine_Formation->Imine Iminium_Formation Iminium Ion Formation (H⁺) Imine->Iminium_Formation Iminium_Ion Iminium Ion Iminium_Formation->Iminium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Spirocyclic_Intermediate Spirocyclic Intermediate Cyclization->Spirocyclic_Intermediate Deprotonation Deprotonation Spirocyclic_Intermediate->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product

Caption: General mechanism of the Pictet-Spengler reaction.

Asymmetric Synthesis: The Pursuit of Enantiopure 4-Arylpiperidines

For pharmaceutical applications, the synthesis of single enantiomers of chiral 4-arylpiperidines is often mandatory, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[17] This has spurred the development of a variety of asymmetric synthetic methods.

Rhodium-Catalyzed Asymmetric Arylation

Rhodium catalysis has emerged as a powerful tool for the asymmetric addition of aryl groups to various substrates.[18] In the context of 4-arylpiperidine synthesis, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated lactams is a notable approach.[2]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Arylation of an N-Protected-5,6-dihydropyridin-2-one

  • Materials:

    • N-Boc-5,6-dihydropyridin-2-one (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Bis(cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄) (0.03 equiv)

    • (S)-BINAP (0.033 equiv)

    • Potassium hydroxide (KOH) (0.1 equiv)

    • 1,4-Dioxane/Water (10:1 mixture)

  • Procedure:

    • In a glovebox, add [Rh(cod)₂]BF₄ and (S)-BINAP to a Schlenk tube and stir in 1,4-dioxane for 30 minutes.

    • Add the N-Boc-5,6-dihydropyridin-2-one, arylboronic acid, and the dioxane/water solvent mixture.

    • Add the aqueous KOH solution.

    • Heat the reaction mixture to 100 °C for 12 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield the enantioenriched N-Boc-4-aryl-piperidin-2-one.

Data Presentation: Enantiomeric Excess in Asymmetric 4-Arylpiperidine Synthesis [19][20]

MethodCatalyst/ReagentSubstrateEnantiomeric Excess (ee) (%)
Rh-catalyzed 1,4-addition[Rh(cod)₂]BF₄ / (S)-BINAPDihydropyridinone>95
Asymmetric Deprotonations-BuLi / (-)-SparteineN-Boc-piperidineup to 96
Catalytic Dynamic ResolutionPd(dba)₂ / Chiral LigandN-Boc-2-lithiopiperidineup to 99

Data are representative examples from the literature and can vary depending on the specific substrate and reaction conditions.

Emerging Strategies: Transition-Metal-Free and Novel Cyclizations

While transition-metal-catalyzed methods are powerful, the development of more sustainable and cost-effective synthetic routes is an ongoing area of research. Transition-metal-free approaches and novel cyclization strategies offer promising alternatives.

Transition-Metal-Free Arylation

Recent advances have demonstrated the feasibility of C-H arylation of heterocycles without the need for a transition metal catalyst.[13][21][22][23][24][25][26][27][28] These methods often employ strong bases or photochemical activation to generate highly reactive arylating species. While still an emerging area for 4-arylpiperidine synthesis, the direct arylation of the piperidine ring under transition-metal-free conditions is a highly attractive goal.

The McMurry Reaction: An Unconventional Approach

The McMurry reaction, a reductive coupling of two carbonyl groups to form an alkene, is not a conventional method for piperidine synthesis.[29][30] However, intramolecular variants of this reaction, coupling a ketone and an amide, can be envisioned as a route to cyclic enamines, which could then be reduced to the corresponding piperidines. This approach is less explored but offers a unique disconnection for the synthesis of certain 4-arylpiperidine analogs.

Conclusion

The synthesis of 4-arylpiperidines is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of a particular synthetic route will depend on a multitude of factors, including the desired substitution pattern, stereochemical requirements, scale of the synthesis, and the availability of starting materials. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a robust and versatile approach for the construction of the C4-aryl bond. For N-arylpiperidines, the Buchwald-Hartwig amination is the method of choice. Classical cyclization reactions, such as the Pictet-Spengler synthesis, remain indispensable for the construction of complex polycyclic systems. The increasing demand for enantiopure pharmaceuticals has driven the development of powerful asymmetric methods, with rhodium-catalyzed reactions showing particular promise. As the field continues to advance, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of this critically important class of molecules.

References

  • ResearchGate. (n.d.). Scope of the aqueous Pictet-Spengler reaction using tryptamine and four.... [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. [Online]. Available at: [Link]

  • ResearchGate. (2024). Transition‐Metal Free Arylation of Therapeutically Important Heterocycles. [Online]. Available at: [Link]

  • chemeurope.com. (n.d.). Pictet-Spengler reaction. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Online]. Available at: [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. [Online]. Available at: [Link]

  • ACS Publications. (n.d.). Transition-Metal-Free O-, S-, and N-Arylation of Alcohols, Thiols, Amides, Amines, and Related Heterocycles. [Online]. Available at: [Link]

  • UCL Discovery. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Online]. Available at: [Link]

  • ACS Publications. (n.d.). Transition-Metal-Free Coupling Reactions. [Online]. Available at: [Link]

  • LUP Student Papers. (n.d.). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Online]. Available at: [Link]

  • National Institutes of Health. (2010). Application of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine to the Asymmetric Synthesis of 2-Aryl and 2-Vinyl Piperidines. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). Caution! sec-Butylithium is very pyrophoric.... [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent advances of carbonyl olefination via McMurry coupling reaction. [Online]. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. [Online]. Available at: [Link]

  • PubMed. (n.d.). Rhodium-Catalyzed Enantioselective Arylation of Aliphatic Imines. [Online]. Available at: [Link]

  • ACS Publications. (2016). Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. [Online]. Available at: [Link]

  • PubMed. (n.d.). Mechanism of the rhodium-catalyzed asymmetric isomerization of allylamines to enamines. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. [Online]. Available at: [Link]

  • ACS Publications. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. [Online]. Available at: [Link]

  • National Institutes of Health. (2017). Exploring the full catalytic cycle of rhodium(i)–BINAP-catalysed isomerisation of allylic amines: a graph theory approach for path optimisation. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope of the Suzuki-Miyaura coupling reaction promoted by iodine. [a]. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). McMurry coupling reaction of carbonyl substrate containing amide and.... [Online]. Available at: [Link]

  • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Online]. Available at: [Link]

  • Figshare. (n.d.). Regio- and Enantiospecific Rhodium-Catalyzed Arylation of Unsymmetrical Fluorinated Acyclic Allylic Carbonates: Inversion of Absolute Configuration. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Online]. Available at: [Link]

  • PubMed. (n.d.). Application of catalytic dynamic resolution of N-Boc-2-lithiopiperidine to the asymmetric synthesis of 2-aryl and 2-vinyl piperidines. [Online]. Available at: [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Transition-Metal-Free Cross-Coupling of Aryl Halides with Arylstannanes. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Substrate scope for Suzuki−Miyaura coupling reaction using the.... [Online]. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Rhodium-catalyzed asymmetric conjugate alkynylation of nitroalkenes. [Online]. Available at: [Link]

  • Scribd. (n.d.). Substrate Scope Ideas. [Online]. Available at: [Link]

  • National Institutes of Health. (n.d.). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Reaction scope. See Chart S1 in the Supporting Information for.... [Online]. Available at: [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine. [Online]. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3,4-Dimethoxyphenyl)piperidine Derivatives for CNS Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in CNS Drug Discovery

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Within the central nervous system (CNS), this structural framework is present in numerous approved drugs and clinical candidates targeting conditions ranging from pain to neurodegenerative diseases and psychiatric disorders. The inclusion of a 3,4-dimethoxyphenyl substituent at the 4-position specifically provides a rich electronic and steric environment, often facilitating crucial interactions with G-protein coupled receptors (GPCRs) and transporters.

Derivatives of this core structure have shown significant activity as opioid receptor modulators, dopamine transporter (DAT) ligands, and acetylcholinesterase (AChE) inhibitors.[1][2][3] For instance, the design of multitarget-directed ligands like donecopride, which combines AChE inhibition with serotonin 5-HT4 receptor agonism, highlights the versatility of related piperidine structures in addressing complex diseases like Alzheimer's.[4][5][6][7] The strategic synthesis of a library of 4-(3,4-dimethoxyphenyl)piperidine derivatives is, therefore, a highly valuable endeavor for identifying novel and selective agents for various CNS targets.

This guide provides an in-depth overview of proven synthetic strategies and detailed experimental protocols for preparing these target compounds, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Pathways to the Core Scaffold

Several robust synthetic routes can be employed to construct the this compound core. The choice of strategy often depends on the availability of starting materials, desired substitution patterns on the piperidine nitrogen and ring, and scalability.

  • Catalytic Hydrogenation of Pyridine Precursors: This is arguably the most direct and high-yielding method if the corresponding 4-(3,4-dimethoxyphenyl)pyridine is accessible. The aromatic pyridine ring is reduced to a piperidine ring under a hydrogen atmosphere using a metal catalyst. This method is highly efficient but may be sensitive to other functional groups in the molecule that are also susceptible to reduction. Catalysts like platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium (Rh) are commonly used.[8] The reaction is often performed in acidic media, such as acetic acid, to facilitate the hydrogenation of the heterocyclic ring.

  • Nucleophilic Addition to 4-Piperidones: This strategy involves using a commercially available or readily synthesized N-protected 4-piperidone as the starting material. The 3,4-dimethoxyphenyl group is introduced via a nucleophilic addition using an organometallic reagent, such as a Grignard reagent (3,4-dimethoxyphenylmagnesium bromide) or an organolithium species. The resulting tertiary alcohol is then typically dehydrated to the corresponding tetrahydropyridine, which is subsequently reduced to the target piperidine. More advanced methods leverage modern cross-coupling chemistry, such as the Suzuki or Hiyama-Denmark reactions, on enol triflates or other activated derivatives of 4-piperidones to form the crucial C-C bond.[9][10]

  • Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation to form tetrahydroisoquinolines and related heterocyclic systems.[11][12][13] A variation of this reaction can be envisioned for piperidine synthesis by reacting a suitable β-arylethylamine (in this case, 3,4-dimethoxyphenethylamine) with an aldehyde or ketone, followed by cyclization. When the aromatic ring is a less nucleophilic phenyl group, as opposed to an indole, the reaction conditions are generally harsher, requiring strong acids and elevated temperatures to drive the cyclization.[11]

  • Multicomponent Reactions (MCRs): For generating a library of diverse derivatives rapidly, multicomponent reactions are exceptionally powerful. The Ugi four-component reaction (Ugi-4CR), for example, combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to produce a complex α-acylamino amide product.[14][15] By strategically choosing a ketone component that already contains the 4-(3,4-dimethoxyphenyl) moiety and varying the other three components, a vast chemical space can be explored efficiently.[16][17]

Synthetic_Strategies cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Core Scaffold Pyridine 4-(3,4-Dimethoxyphenyl)pyridine Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Piperidone N-Protected-4-piperidone Coupling Organometallic Addition / Cross-Coupling Piperidone->Coupling Amine 3,4-Dimethoxyphenethylamine PictetSpengler Pictet-Spengler Cyclization Amine->PictetSpengler Target 4-(3,4-Dimethoxyphenyl) piperidine Core Hydrogenation->Target Coupling->Target PictetSpengler->Target Hydrogenation_Workflow A 1. Charge Reactor B 2. Inert Atmosphere A->B C 3. Add Reagents (Precursor, Solvent, Catalyst) B->C D 4. Pressurize with H₂ C->D E 5. React (Shake/Stir) D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Filter Catalyst F->G H 8. Basify & Extract G->H I 9. Purify Product H->I J 10. Characterize I->J Screening_Workflow A Synthesized Library B Primary Screening (Binding Assays, e.g., Radioligand) A->B C Hit Identification B->C D Secondary Screening (Functional Assays, e.g., Ca²⁺ Flux) C->D E Lead Compound D->E F In Vivo Studies E->F

Sources

The Versatility of 4-(3,4-Dimethoxyphenyl)piperidine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine moiety is a cornerstone in the world of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various molecular interactions make it an exceptionally versatile building block for the design of novel therapeutics. Within this important class of heterocycles, 4-(3,4-Dimethoxyphenyl)piperidine has emerged as a particularly valuable scaffold, especially in the pursuit of selective ligands for challenging drug targets such as the dopamine D4 receptor. This technical guide provides an in-depth exploration of the synthesis, applications, and biological evaluation of this compound and its derivatives, offering valuable insights and protocols for researchers in drug discovery and development.

The Significance of the this compound Scaffold

The this compound core is a key structural motif in a range of neurologically active compounds. The dimethoxyphenyl group can engage in crucial interactions with biological targets, while the piperidine ring provides a robust anchor and opportunities for further functionalization to fine-tune potency, selectivity, and pharmacokinetic properties. A prime example of its application is in the development of selective antagonists for the dopamine D4 receptor, a target implicated in neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[3][4][5]

Synthesis of the this compound Scaffold

A common and effective method for the synthesis of 4-arylpiperidines involves the reduction of a corresponding 4-arylpyridine precursor. The following protocol is a representative example for the preparation of 4-(3,4-dimethoxybenzyl)piperidine, a closely related analog, which can be adapted for the synthesis of the title compound.

Protocol: Synthesis of 4-(3,4-Dimethoxybenzyl)piperidine

Materials:

  • 4-(3,4-Dimethoxybenzyl)pyridine

  • Platinum (IV) oxide (PtO₂)

  • Glacial acetic acid

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-(3,4-dimethoxybenzyl)pyridine (1.0 eq) in glacial acetic acid.

  • Add a catalytic amount of platinum (IV) oxide (e.g., 0.1 eq).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature for 2-4 hours, or until hydrogen uptake ceases.

  • Carefully vent the reaction vessel and filter the mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of acetic acid.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in deionized water and basify the solution to a pH > 10 with a concentrated sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel.

Application in Dopamine D4 Receptor Antagonism

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that has been a target of interest for the treatment of schizophrenia.[6] Atypical antipsychotics, such as clozapine, exhibit a higher affinity for D4 than for D2 receptors, which is thought to contribute to their improved side-effect profile.[7] This has spurred the development of selective D4 antagonists, and the this compound scaffold has proven to be a valuable starting point for this endeavor.

Structure-Activity Relationship (SAR) Insights

The development of selective D4 antagonists often involves the modification of the piperidine nitrogen. Structure-activity relationship studies on various 4-arylpiperidine derivatives have revealed key insights:

  • The Aryl Group: The substitution pattern on the 4-phenyl ring is critical for affinity and selectivity. The 3,4-dimethoxy substitution is well-tolerated and can be a key feature in achieving high D4 affinity.

  • The Piperidine Nitrogen: Alkylation of the piperidine nitrogen with various side chains allows for the exploration of additional binding pockets within the receptor. This is a common strategy to enhance potency and modulate selectivity against other dopamine receptor subtypes (D1, D2, D3, D5).[3][4][5]

The following table summarizes the binding affinities of representative 4-arylpiperidine derivatives for dopamine receptors, highlighting the impact of structural modifications.

CompoundR (Substitution on Piperidine N)D4 Ki (nM)D2 Ki (nM)D3 Ki (nM)Selectivity (D2/D4)Selectivity (D3/D4)Reference
1 -CH₂CH₂-Ph5.5>10,000>10,000>1818>1818[3]
2 -CH₂(3-fluorophenyl)13>10,000>10,000>769>769[3]
3 -CH₂(4-fluorophenyl)27>10,000>10,000>370>370[3]
4 -CH₂(3,4-difluorophenyl)5.5>10,000>10,000>1818>1818[3]

Note: The core scaffold for the compounds in this table is a 4,4-difluoro-3-(phenoxymethyl)piperidine, a close analog of the this compound scaffold.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor, upon activation by its endogenous ligand dopamine, couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Antagonists containing the this compound scaffold block this signaling cascade.

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Antagonist This compound Derivative (Antagonist) Antagonist->D4R Blocks G_protein Gαi/o Protein Complex D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Inhibition of Cellular Response cAMP->Cellular_Response

Caption: Dopamine D4 receptor signaling and its inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential of novel this compound derivatives as dopamine D4 receptor antagonists, a series of in vitro assays are essential.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D4 receptor.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • [³H]-Spiperone or another suitable radioligand

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., haloperidol or spiperone at a high concentration)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound, vehicle control, or non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then transfer them to scintillation vials.

  • Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Functional Assay (cAMP Measurement)

Objective: To determine the functional activity (antagonism) of test compounds at the dopamine D4 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D4 receptor

  • Dopamine (agonist)

  • Test compounds

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

Procedure:

  • Seed the D4 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulate the cells with a fixed concentration of dopamine (e.g., its EC₈₀) in the presence of forskolin.

  • Incubate for a specified time to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate concentration-response curves for the antagonist in the presence of the agonist.

  • Calculate the IC₅₀ value for the antagonist's ability to inhibit the dopamine-induced response.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting point for the design and synthesis of novel therapeutic agents, particularly in the realm of neuroscience. Its utility in the development of selective dopamine D4 receptor antagonists highlights its potential for creating drugs with improved efficacy and safety profiles. The protocols and data presented in this guide offer a solid foundation for researchers to explore the rich medicinal chemistry of this important heterocyclic motif.

References

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]

  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central.
  • Janssen, P. A., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50.
  • Di Martino, R. M., et al. (2023).
  • PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Retrieved from [Link]

  • Oliynyk, S., et al. (2022).
  • Christensen, J. A., et al. (2001). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Cseke, A., et al. (2020). Synthesis of 4-methoxy-4-phenylpiperidine and 4-fluoro-4-phenylpiperidine.
  • Hopkins, C. R., et al. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3,4-dimethoxy-benzyl)-piperidine hydrochloride (C14H21NO2). Retrieved from [Link]

  • Hoffmann-La Roche. (1974). 4-hydroxy-piperidine derivatives and their preparation.
  • U.S. Army Medical Research and Development Command. (1983). Piperidine Synthesis.
  • Alexander, G. J. (n.d.). DOx. Wikipedia.
  • Liu, S. S., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics, 69(1), 66-71.
  • Bristow, L. J., et al. (1997). Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor. British Journal of Pharmacology, 122(3), 495-503.
  • Mitch, C. H., et al. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. Journal of Medicinal Chemistry, 36(20), 2842-2849.
  • Perry, M. W. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(40), 7943-7951.
  • Bristow, L. J., et al. (1997). Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences, 18(6), 186-188.
  • Kramer, M. S., et al. (1997). The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia.
  • Głowacka, I. E., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879.

Sources

Application Notes and Protocols for the Quantification of 4-(3,4-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4-(3,4-Dimethoxyphenyl)piperidine, a key intermediate in the synthesis of various pharmaceutical agents. Recognizing the critical need for robust and reliable analytical techniques in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen parameters. All methodologies are presented in accordance with the principles of analytical procedure validation as outlined in the ICH Q2(R1) guidelines.[1][2][3][4]

Introduction: The Analytical Imperative for this compound

This compound serves as a fundamental building block in the synthesis of a multitude of pharmacologically active compounds. The piperidine moiety is a prevalent scaffold in numerous approved drugs, contributing to their desired physiological activity.[5][6] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of accurate, precise, and robust analytical methods for its quantification is not merely a procedural step but a cornerstone of ensuring drug quality and patient safety.

The choice of an analytical technique is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control, pharmacokinetic studies).[7] This guide will focus on two of the most powerful and widely adopted techniques in the pharmaceutical industry: HPLC-UV for its versatility and robustness in routine analysis, and LC-MS/MS for its superior sensitivity and selectivity, which is ideal for trace-level quantification in complex matrices.[7][8]

Method Selection: A Rationale-Driven Approach

The selection of an appropriate analytical method is a critical decision in the development of any quantitative assay. The physicochemical properties of this compound, particularly its basic nitrogen atom and the presence of a UV-active dimethoxy-substituted phenyl ring, guide our choice of methodology.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in pharmaceutical analysis. The dimethoxyphenyl group in the target molecule contains a chromophore that absorbs UV light, making it readily detectable.[9][10] HPLC-UV offers a balance of sensitivity, specificity, and cost-effectiveness for the analysis of bulk materials and in-process control samples where the analyte concentration is relatively high.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma in pharmacokinetic studies) or the detection of trace-level impurities, LC-MS/MS is the gold standard.[7][8][11] The technique's ability to selectively monitor specific precursor-to-product ion transitions provides an unparalleled degree of certainty in identification and quantification, even in the presence of co-eluting interferences.[8][12]

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol details a reversed-phase HPLC method for the quantification of this compound. The basic nature of the piperidine nitrogen can lead to poor peak shape (tailing) due to interactions with residual silanols on the stationary phase. The use of a slightly acidic mobile phase helps to protonate the analyte, ensuring a consistent charge state and improving peak symmetry.[13]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Sample Weigh Sample Dissolve_Smp Dissolve in Diluent Sample->Dissolve_Smp Diluent Prepare Diluent (e.g., 50:50 ACN:H2O) Diluent->Dissolve_Std Diluent->Dissolve_Smp Serial_Dil Prepare Calibration Curve (Serial Dilution) Dissolve_Std->Serial_Dil Filter Filter through 0.45 µm Syringe Filter Dissolve_Smp->Filter Serial_Dil->Filter Injection Inject Sample Filter->Injection HPLC HPLC System HPLC->Injection Column C18 Column Column->HPLC Mobile_Phase Mobile Phase (ACN & Formic Acid Buffer) Mobile_Phase->HPLC Detection UV Detector (e.g., 280 nm) Injection->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Cal_Curve Generate Calibration Curve Integration->Cal_Curve Quantification Quantify Concentration Integration->Quantification Cal_Curve->Quantification

Caption: HPLC-UV workflow for quantification.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, 99% purity

  • Water, HPLC grade or Milli-Q

  • Methanol, HPLC grade

Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 1 L of HPLC grade water to prepare Mobile Phase A.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the 50:50 acetonitrile/water diluent.

  • Sample Preparation: Accurately weigh an appropriate amount of the sample containing this compound, dissolve it in the diluent to achieve a final concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase for at least 30 minutes. Inject the prepared standards and samples.

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the ultra-sensitive quantification of this compound in complex matrices. The high selectivity of Multiple Reaction Monitoring (MRM) mode minimizes interferences, making it the ideal choice for bioanalytical studies.[8][14]

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample_Matrix Sample (e.g., Plasma) IS Add Internal Standard Sample_Matrix->IS Protein_Precip Protein Precipitation (e.g., cold ACN) IS->Protein_Precip Centrifuge Centrifuge Protein_Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject Sample Reconstitute->Injection LC LC System LC->Injection MSMS Tandem Mass Spectrometer (ESI+, MRM mode) Peak_Integration Integrate Analyte & IS Peak Areas MSMS->Peak_Integration Injection->MSMS Ratio Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio Cal_Curve Generate Calibration Curve (Ratio vs. Conc.) Ratio->Cal_Curve Final_Conc Determine Final Concentration Cal_Curve->Final_Conc

Caption: LC-MS/MS workflow for bioanalysis.

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4 (if available)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

LC-MS/MS Conditions
ParameterCondition
LC System Waters ACQUITY UPLC or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500)
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition To be determined empirically (e.g., Precursor [M+H]⁺ → Product)
Collision Energy To be optimized
Step-by-Step Protocol
  • MRM Method Development: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]⁺) and identify the most stable and abundant product ions. Optimize collision energy for the selected transitions.

  • Standard and Sample Preparation:

    • Prepare stock solutions of the analyte and internal standard in methanol.

    • Spike blank matrix (e.g., plasma) with the analyte to create calibration standards and quality control (QC) samples.

    • To 100 µL of sample, standard, or QC, add the internal standard.

    • Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Transfer the supernatant to a new plate, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.

  • Analysis: Inject the prepared samples onto the LC-MS/MS system.

  • Quantification: Integrate the peak areas for the analyte and internal standard MRM transitions. Calculate the peak area ratio (analyte/IS). Construct a calibration curve by plotting the peak area ratio against concentration, using a weighted linear regression. Determine the concentration in unknown samples from this curve.

Method Validation: Ensuring Trustworthiness and Reliability

Both protocols must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose.[1][2][3][4][15] The validation should encompass the following parameters:

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by recovery studies on spiked samples.
Precision The degree of scatter between a series of measurements. Evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

A summary of typical acceptance criteria for a validated method is presented below.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy 80-120% recovery for assay; 85-115% for bioanalysis (±20% at LLOQ)
Precision (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis (≤20% at LLOQ)
LOQ Signal-to-Noise ratio ≥ 10, with acceptable precision and accuracy

Conclusion

The HPLC-UV and LC-MS/MS methods detailed in this application note provide robust, reliable, and scalable solutions for the quantification of this compound. The choice between the two techniques should be guided by the specific requirements of the analysis, particularly the desired sensitivity and the nature of the sample matrix. Proper method validation in accordance with ICH guidelines is mandatory to ensure the integrity and quality of the data generated, supporting confident decision-making throughout the drug development lifecycle.

References

  • Benchchem.
  • Benchchem.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. Quality Guidelines - ICH.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Benchchem. A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines.
  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • UNODC.
  • Google Patents.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.... Acta Poloniae Pharmaceutica - Drug Research, 62(1), 3-10.
  • da Silva, A. A., et al. (2015). Piperamides from Piper ottonoides by NMR and GC-MS Based Mixture Analysis. Journal of the Brazilian Chemical Society.
  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • SIELC Technologies. Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column.
  • CORE. LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.
  • RSC Publishing. Analytical Methods.
  • DTIC. Piperidine Synthesis.
  • ResearchGate. (PDF) Piperidine and piperine: extraction and content assessment in black pepper.
  • Semantic Scholar. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Waters.

Sources

Application Notes & Protocols: Investigating 4-(3,4-Dimethoxyphenyl)piperidine in Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Opioid Pharmacology

The piperidine ring is a cornerstone in the architecture of numerous neurologically active pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal scaffold for interacting with complex biological targets like G-protein coupled receptors (GPCRs). Within the landscape of pain management, the piperidine moiety is particularly prominent, forming the core of potent analgesics such as fentanyl and meperidine.[2][3] The extensive history of piperidine-containing compounds in opioid research underscores its status as a "privileged structure" for designing ligands that target the mu (µ, MOR), delta (δ, DOR), and kappa (κ, KOR) opioid receptors.[1][4]

This document provides a detailed guide for the investigation of 4-(3,4-Dimethoxyphenyl)piperidine , a specific analog within this chemical class. While direct, extensive research on this particular compound is emerging, its structural features—notably the 4-arylpiperidine core—suggest a strong rationale for its evaluation as a potential opioid receptor modulator. The 3,4-dimethoxyphenyl group is of particular interest as it can be considered a metabolic precursor or a bioisosteric replacement for the phenolic hydroxyl groups frequently found in potent opioid ligands, such as in 4-(3-hydroxyphenyl)piperidine derivatives.[5][6][7]

These application notes are designed for researchers, medicinal chemists, and drug development professionals. We will provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to thoroughly characterize the opioid receptor pharmacology of this compound. The focus is not merely on the steps of an experiment, but on the underlying principles that make these protocols robust and the results meaningful.

Scientific Rationale and Foundational Concepts

The therapeutic and adverse effects of opioid analgesics are mediated by their interaction with the MOR, DOR, and KOR subtypes.[3] The development of novel analgesics with improved side-effect profiles—such as reduced tolerance, dependence, and respiratory depression—is a major goal in medicinal chemistry. One promising strategy is the development of bifunctional or mixed-function ligands, for example, compounds that act as MOR agonists while simultaneously acting as DOR antagonists.[5][8] This dual activity has been shown to produce potent analgesia with diminished negative side effects.[8]

The 4-arylpiperidine scaffold is highly amenable to structural modifications that can tune its affinity and efficacy profile across the opioid receptor family. Key structural considerations include:

  • The Aromatic Ring Substitution: A phenolic hydroxyl group at the meta-position of the phenyl ring is a classic pharmacophore for high-affinity opioid binding. The 3,4-dimethoxy substitution in our target compound could potentially be O-demethylated in vivo to reveal a hydroxyl group, acting as a prodrug, or it may interact with the receptor through a different set of non-covalent interactions.

  • The Piperidine Nitrogen: The nitrogen atom is typically protonated at physiological pH and forms a critical ionic interaction with a conserved aspartate residue in the opioid receptor binding pocket. Substituents on this nitrogen dramatically influence the ligand's activity profile (agonist vs. antagonist) and potency.[7]

  • Substitution at the 4-Position: The nature of the substituent at the 4-position of the piperidine ring is a key determinant of binding affinity and selectivity.[2]

Our investigation of this compound will, therefore, be a systematic dissection of its binding and functional properties at each of the three major opioid receptor subtypes.

Proposed Experimental Workflow

A logical and phased approach is critical for the efficient characterization of a novel compound. The following workflow provides a roadmap from initial in vitro screening to preliminary in vivo assessment.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Data Analysis & Iteration A Compound Acquisition (Synthesis or Purchase) B Opioid Receptor Binding Assays (Ki) A->B Determine Affinity C Functional Activity Assays ([³⁵S]GTPγS) (EC₅₀, Emax) B->C Assess Function D Animal Model Selection (e.g., Rodent) C->D Promising In Vitro Profile E Analgesic Efficacy Testing (e.g., Tail-Flick, Hot Plate) D->E Test for Efficacy F Side-Effect Profiling (e.g., Sedation, Respiration) E->F Evaluate Safety G SAR Analysis & Data Interpretation F->G H Lead Optimization (Structural Modification) G->H Design Next Generation

Caption: Proposed workflow for characterizing this compound.

Detailed Application Protocols

The following protocols are foundational for determining the opioid receptor profile of a novel compound. They are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for MOR, DOR, and KOR subtypes through competitive displacement of a high-affinity radioligand.

Causality & Principle: This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, which allows for the calculation of the inhibitory constant (Kᵢ), a true measure of binding affinity. This is the first critical step to ascertain if the compound physically interacts with the target.

Materials:

  • Receptor Source: Commercially available cell membranes (e.g., from CHO or HEK293 cells) recombinantly expressing human MOR, DOR, or KOR.

  • Radioligands:

    • MOR: [³H]DAMGO (agonist)

    • DOR: [³H]Naltrindole (antagonist)

    • KOR: [³H]U-69,593 (agonist)

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution, with serial dilutions.

  • Non-Specific Binding Control: Naloxone (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration: Brandel or PerkinElmer cell harvester with GF/B glass fiber filters.

  • Scintillation Cocktail and Liquid Scintillation Counter .

Step-by-Step Methodology:

  • Preparation: On ice, prepare assay tubes for total binding (buffer + radioligand + membranes), non-specific binding (buffer + radioligand + membranes + 10 µM Naloxone), and competitive binding (buffer + radioligand + membranes + varying concentrations of test compound).

  • Assay Incubation:

    • To each tube, add 50 µL of the appropriate solution (buffer, Naloxone, or test compound dilution).

    • Add 50 µL of the corresponding radioligand, diluted in assay buffer to a final concentration approximately equal to its K𝘥 value.

    • Initiate the binding reaction by adding 400 µL of the cell membrane preparation (typically 10-20 µg protein per well).

    • Incubate for 60 minutes at 25°C. The incubation time and temperature should be optimized to ensure equilibrium is reached.

  • Termination & Filtration:

    • Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Immediately wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow vials to equilibrate in the dark for at least 4 hours.

    • Quantify the bound radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

    • Where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity of this compound at each opioid receptor, classifying it as an agonist, partial agonist, antagonist, or inverse agonist, and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

Causality & Principle: Opioid receptors are Gi/o-coupled GPCRs. Agonist binding induces a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit, leading to G-protein activation. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds stably to activated G-proteins. The amount of incorporated [³⁵S]GTPγS is directly proportional to the level of receptor activation, providing a measure of the compound's functional efficacy.[6]

Signaling Pathway Diagram:

Caption: Opioid receptor (Gi/o) signaling pathway measured by [³⁵S]GTPγS binding.

Materials:

  • Receptor Source: As in Protocol 1.

  • Reagents: [³⁵S]GTPγS (0.1 nM final), GDP (10 µM final), standard agonists (DAMGO, DPDPE, U-69,593), standard antagonist (Naloxone).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

  • Test Compound: this compound.

Step-by-Step Methodology:

  • Agonist Mode:

    • Prepare tubes with assay buffer, 10 µM GDP, and varying concentrations of the test compound or a standard agonist.

    • Add cell membranes (20-40 µg protein) and pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C.

  • Antagonist Mode:

    • To test for antagonism, perform the assay as above, but co-incubate varying concentrations of the test compound with a fixed concentration (e.g., the EC₈₀) of a standard agonist (e.g., DAMGO for MOR). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

  • Termination & Quantification:

    • Terminate and filter the reaction as described in Protocol 1.

    • Quantify bound [³⁵S]GTPγS via liquid scintillation counting.

Data Analysis:

  • Agonist Activity: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound.

  • Potency (EC₅₀): Determine the concentration that produces 50% of the maximal response.

  • Efficacy (Eₘₐₓ): Express the maximal stimulation as a percentage of the response produced by a standard full agonist (% Eₘₐₓ).

    • Full Agonist: Eₘₐₓ ≈ 100%

    • Partial Agonist: 0% < Eₘₐₓ < 100%

    • Neutral Antagonist: Eₘₐₓ = 0% (and shifts agonist curve)

    • Inverse Agonist: Eₘₐₓ < 0% (reduces basal signaling)

Interpreting the Data: A Hypothetical Profile

To aid in understanding the potential outcomes, the following table presents a hypothetical data set for this compound, assuming it behaves as a MOR agonist/DOR antagonist.

ParameterMORDORKOR
Binding Affinity Kᵢ (nM) 15.545.2>10,000
Functional Potency EC₅₀ (nM) 89.7N/A (Antagonist)N/A
Functional Efficacy Eₘₐₓ (%) 85% (vs. DAMGO)0% (Schild Kₑ = 50 nM)No Activity

Interpretation of Hypothetical Data:

  • The compound shows good, nanomolar binding affinity for MOR and DOR, with a slight preference for MOR. It has no significant affinity for KOR.

  • Functionally, it acts as a potent partial agonist at MOR, with 85% of the efficacy of the full agonist DAMGO.

  • At the DOR, it shows no agonist activity but acts as an antagonist, as indicated by its ability to inhibit the action of a DOR agonist (data from a Schild analysis).

  • This profile—MOR partial agonist/DOR antagonist—is highly desirable for a novel analgesic with a potentially improved safety profile.[5]

Preliminary In Vivo Assessment: The Tail-Flick Test

Should the in vitro data prove promising, a preliminary assessment of in vivo analgesic activity is the logical next step. The tail-flick test is a standard model for evaluating spinally-mediated analgesia.[4][9]

Principle: A high-intensity light beam is focused on the underside of a rodent's tail. The time taken for the animal to "flick" its tail away from the heat source is measured (tail-flick latency). Analgesic compounds increase this latency.

Brief Protocol:

  • Acclimatization: Acclimate mice or rats to the testing apparatus.

  • Baseline Measurement: Measure the baseline tail-flick latency for each animal. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral) at several dose levels. Include a vehicle control group and a positive control group (e.g., morphine).

  • Post-Dose Measurement: Measure the tail-flick latency at set time points after administration (e.g., 15, 30, 60, 90, 120 minutes).

  • Data Analysis: Convert the latency data to a "% Maximum Possible Effect" (%MPE) and analyze for dose-dependent and time-dependent analgesic effects.

Conclusion and Future Directions

The this compound scaffold represents a compelling starting point for opioid receptor research. By applying the rigorous in vitro binding and functional protocols detailed here, researchers can definitively establish its affinity, potency, and efficacy profile at MOR, DOR, and KOR. A promising profile, such as the hypothetical MOR agonist/DOR antagonist activity discussed, would provide a strong rationale for advancing the compound to in vivo models of analgesia and side-effect assessment. The resulting data will not only characterize this specific molecule but will also contribute valuable structure-activity relationship (SAR) insights to guide the rational design of the next generation of safer, more effective opioid analgesics.

References

  • Puscas, I. et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-551. [Link]

  • Iorio, M. A. et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 26(1), 42-50. [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7378. [Link]

  • DeHaven, R. N. et al. (2003). [3H]LY515300, a 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid receptor inverse agonist. European Journal of Pharmacology, 475(1), 29-38. [https://electronicsandbooks.com/article/H]LY515300-a-34-dimethyl-4--3-hydroxyphenylpiperidine-opioid-receptor-inverse-agonist-30045.html]([Link])

  • Bro-Szymanski, T. et al. (2022). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 17(5), e0267776. [Link]

  • Ahmad, S. et al. (2013). Analgesic activity of alkyl piperidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 343-348. [Link]

  • Puscas, I. et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548-51. [Link]

  • Neilan, C. L. et al. (2001). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of Medicinal Chemistry, 44(22), 3583-3586. [Link]

  • Liu, S. S. et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics, 69(1), 66-71. [Link]

  • ResearchGate. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Request PDF. [Link]

  • Khan, I. et al. (2020). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs, 9(2), 1-11. [Link]

  • Zimmerman, D. M. et al. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. Journal of Medicinal Chemistry, 36(17), 2411-2420. [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. Scientific Diagram. [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Technical Report. [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. Protocol. [Link]

  • Trescot, A. M. et al. (2008). Opioid Pharmacology. Pain Physician, 11(2 Suppl), S133-S153. [Link]

Sources

Application Notes and Protocols: Developing Novel Analgesics from 4-(3,4-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-arylpiperidine scaffold is a cornerstone in the development of potent analgesic agents, forming the structural basis of widely used opioid analgesics such as fentanyl and meperidine.[1][2] This application note outlines a comprehensive, field-proven workflow for the discovery and preclinical development of novel analgesics derived from the versatile starting scaffold, 4-(3,4-Dimethoxyphenyl)piperidine. We present a rationale for scaffold selection, detailed protocols for the synthesis of a focused compound library, and a multi-stage screening cascade designed to identify and characterize lead candidates with promising therapeutic potential. The methodologies described herein are intended for researchers, medicinal chemists, and pharmacologists engaged in the pursuit of next-generation pain therapeutics.

Introduction: The Rationale for this compound in Analgesic Discovery

The piperidine ring is a privileged pharmacophore in medicinal chemistry, integral to the analgesic activity of numerous compounds due to its ability to interact with key biological targets, particularly opioid receptors.[2][3] Structure-activity relationship (SAR) studies have consistently shown that the nature of the substituent at the 4-position of the piperidine ring is a critical determinant of pharmacological activity.[4][5] The selection of this compound as a foundational scaffold is predicated on several key insights:

  • Established Analgesic Precedent: The 4-phenylpiperidine core is a well-validated structural motif for potent µ-opioid receptor (MOR) agonists, which are primary targets for many effective painkillers.[1][6]

  • Modulation of Physicochemical Properties: The dimethoxy substitution on the phenyl ring provides a handle for modulating key drug-like properties such as lipophilicity and metabolic stability. These methoxy groups can also serve as hydrogen bond acceptors, potentially influencing receptor-ligand interactions.

  • Synthetic Tractability: The secondary amine of the piperidine ring offers a straightforward point for chemical modification, allowing for the rapid generation of a diverse library of N-substituted analogs. This is crucial for exploring the SAR and optimizing for potency, selectivity, and pharmacokinetic profiles.

This guide provides a systematic approach, beginning with the synthesis of a focused library of derivatives, followed by a robust screening funnel to identify lead compounds for further development.

Strategic Workflow for Novel Analgesic Discovery

Our proposed workflow follows a logical progression from initial chemical synthesis to comprehensive in vivo validation. This iterative process is designed to enable data-driven decisions at each stage, maximizing the potential for identifying a clinical candidate.

G cluster_0 Phase 1: Library Synthesis & Initial Screening cluster_1 Phase 2: In Vitro Functional & Secondary Assays cluster_2 Phase 3: In Vivo Efficacy & Safety A Scaffold Selection: This compound B N-Alkylation/Acylation: Focused Library Synthesis A->B Rationale C High-Throughput In Vitro Screening: Opioid Receptor Binding Assays (µ, δ, κ) B->C Characterization D Functional Assays: [35S]GTPγS Binding Assay C->D Hit Identification E Selectivity Profiling: Non-Opioid Pain Targets (e.g., TRP Channels) D->E Refinement F ADME-Tox Profiling (In Vitro): Metabolic Stability, Cytotoxicity E->F Safety Assessment G Acute Nociceptive Pain Models: Tail-Flick, Hot Plate Tests F->G Lead Candidate Selection H Inflammatory & Neuropathic Pain Models: Formalin, CCI, SNL Models G->H Expanded Efficacy I Preliminary PK/PD & Safety Assessment H->I Preclinical Validation J IND-Enabling Studies I->J Preclinical Candidate Nomination

Caption: A multi-phase workflow for analgesic drug discovery.

Protocols: Synthesis and Characterization

General Protocol for N-Alkylation of this compound

This protocol describes a standard procedure for generating a library of N-substituted derivatives, a critical first step in exploring the structure-activity relationship.

Materials:

  • This compound hydrochloride

  • Desired alkyl or aralkyl halide (e.g., phenethyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Standard laboratory glassware and work-up reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

Procedure:

  • Scaffold Preparation: If starting with the hydrochloride salt, neutralize this compound (1.0 eq) by dissolving it in a suitable solvent (e.g., dichloromethane) and washing with a mild base like saturated sodium bicarbonate solution. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • Reaction Setup: To a solution of this compound free base (1.0 eq) in anhydrous ACN or DMF, add a base such as K₂CO₃ (2.0-3.0 eq) or DIPEA (2.0 eq).

  • Alkylating Agent Addition: Add the desired alkyl halide (1.1-1.5 eq) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of an appropriate solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols: In Vitro Screening Cascade

The initial screening phase is designed to rapidly identify compounds that interact with primary analgesic targets.

Primary Screening: Opioid Receptor Binding Assays

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.[7]

Principle:

This assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand from its receptor binding site.[6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the equilibrium dissociation constant (Kᵢ) can be calculated.

Materials:

  • Cell membranes prepared from cell lines expressing human µ, δ, or κ opioid receptors (e.g., CHO-hMOR, CHO-hDOR, CHO-hKOR)

  • Radioligands: [³H]DAMGO (for µ), [³H]Naltrindole (for δ), [³H]U-69593 (for κ)

  • Non-specific binding control: Naloxone (high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the appropriate cell membrane preparation.

  • Radioligand Addition: Add the specific radioligand ([³H]DAMGO, [³H]Naltrindole, or [³H]U-69593) to initiate the binding reaction. For determining non-specific binding, add a high concentration of naloxone instead of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the data to generate a dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Table 1: Representative Data from Opioid Receptor Binding Assays

Compound IDN-Substituentµ-Opioid Kᵢ (nM)δ-Opioid Kᵢ (nM)κ-Opioid Kᵢ (nM)
Scaffold -H>10,000>10,000>10,000
Lead-01 -CH₂CH₂-Ph5.28501200
Lead-02 -CH₂CO₂Et25.8>5,000>5,000
Lead-03 -(CH₂)₃-Ph15.115002100
Fentanyl (Reference)1.32501800
Secondary Screening: Functional Activity ([³⁵S]GTPγS Binding Assay)

Compounds showing high affinity in binding assays must be evaluated for their functional activity (i.e., agonist, antagonist, or inverse agonist). The [³⁵S]GTPγS binding assay is a common method for determining G-protein activation following receptor binding.

Principle:

Agonist binding to a G-protein coupled receptor (GPCR) like the µ-opioid receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the activated state, providing a measure of receptor activation.

Procedure:

  • Assay Setup: In a 96-well plate, incubate the receptor-expressing cell membranes with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, similar to the radioligand binding assay.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the test compound concentration to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

Protocols: In Vivo Efficacy Models

Promising lead candidates from in vitro screening should be advanced to in vivo models of pain to assess their analgesic efficacy. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.

Acute Nociceptive Pain: Tail-Flick and Hot Plate Tests

These models are used to evaluate the efficacy of compounds against acute thermal pain and are particularly sensitive to centrally acting analgesics like opioids.[4]

Tail-Flick Test:

  • Acclimatization: Acclimate mice or rats to the testing environment.

  • Baseline Latency: Measure the baseline latency for the animal to withdraw its tail from a focused beam of radiant heat. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, oral).

  • Post-Dosing Latency: At various time points after administration (e.g., 30, 60, 90, 120 minutes), re-measure the tail-flick latency.

  • Data Analysis: Calculate the percent maximal possible effect (%MPE) for each time point.

Hot Plate Test:

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Place the animal on the hot plate and record the latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) is employed.

  • Compound Administration and Testing: Administer the test compound and measure the response latency at predetermined intervals.

  • Data Analysis: Analyze the data similarly to the tail-flick test.

Inflammatory and Neuropathic Pain Models

To assess the broader utility of the novel compounds, it is crucial to test them in models of persistent pain.[8]

Formalin Test (Inflammatory Pain):

This model produces a biphasic pain response. The first phase (0-5 minutes) is due to direct nociceptor activation, while the second phase (15-40 minutes) is driven by inflammatory processes and central sensitization.[9]

  • Administration: Administer the test compound prior to the formalin injection.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of the animal's hind paw.

  • Observation: Immediately place the animal in an observation chamber and record the amount of time spent licking or biting the injected paw during the first and second phases.

  • Analysis: Compare the nociceptive behaviors of the treated group to a vehicle-treated control group.

Chronic Constriction Injury (CCI) Model (Neuropathic Pain):

This model mimics peripheral nerve injury-induced neuropathic pain.[4]

  • Surgery: Under anesthesia, loosely ligate the sciatic nerve of the rat.

  • Behavioral Testing: Several days to weeks after surgery, assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments and thermal hyperalgesia using a radiant heat source.

  • Compound Evaluation: Once a stable pain phenotype is established, administer the test compound and measure its effect on reversing the established allodynia and hyperalgesia.

Expanding Beyond Opioid Targets

Given the significant side effects of traditional opioids, it is prudent to investigate whether lead compounds have activity at non-opioid pain targets.[10][11] This can be achieved through selectivity profiling against a panel of receptors and ion channels known to be involved in pain signaling, such as:

  • Transient Receptor Potential (TRP) channels (e.g., TRPV1, TRPA1): Involved in thermal and chemical nociception.

  • Voltage-gated sodium channels (e.g., Nav1.7, Nav1.8): Critical for the initiation and propagation of action potentials in nociceptors.

  • GABA and NMDA receptors: Key players in synaptic transmission and central sensitization.[11]

G cluster_0 Primary Target Class cluster_1 Potential Non-Opioid Targets A Opioid Receptors (µ, δ, κ) B TRP Channels (TRPV1, TRPA1) C Voltage-Gated Sodium Channels (Nav1.7, Nav1.8) D Neurotransmitter Receptors (GABA, NMDA) Lead Lead Compound from This compound Lead->A Primary Activity Lead->B Selectivity Profiling Lead->C Selectivity Profiling Lead->D Selectivity Profiling

Caption: Target screening strategy for lead compounds.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel analgesic agents. The systematic approach outlined in these application notes, combining rational library synthesis with a tiered in vitro and in vivo screening cascade, provides a robust framework for identifying and optimizing lead candidates. By elucidating the structure-activity relationships and exploring both opioid and non-opioid mechanisms, this workflow can guide the discovery of new chemical entities with improved efficacy and safety profiles for the management of pain.

References

  • Synthesis of 4-[Bis(4-methoxyphenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]piperidine. PrepChem.com. [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Google Books.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician. [Link]

  • In Vivo Pain Models. Charles River. [Link]

  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Piperidine derivatives: synthesis of potential analgesics in 3-substituted 4-phenylpiperidine series. PubMed. [Link]

  • Pain Models for Preclinical Research. Eurofins Advinus. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Capturing novel non-opioid pain targets. PubMed Central. [Link]

  • Recent advances in the synthesis of piperidones and piperidines. ScienceDirect. [Link]

  • What in vivo models are used for pain studies? Patsnap. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Mechanism-based nonopioid analgesic targets. PubMed Central. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]

  • Structure–activity relationships of opioid ligands. Loughborough University. [Link]

  • Kappa opioid analgesics: Synthesis and structure-activity relationships of substituted piperidines. ResearchGate. [Link]

  • 1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. MDPI. [Link]

Sources

Application Notes & Protocols: 4-(3,4-Dimethoxyphenyl)piperidine as a Scaffold for Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a quintessential privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics. Its conformational flexibility, metabolic stability, and amenability to synthetic modification make it an ideal starting point for drug discovery. This guide focuses on the 4-(3,4-dimethoxyphenyl)piperidine scaffold, a structure that combines the favorable pharmacokinetic properties of the piperidine core with the electronic and hydrogen-bonding features of the veratrole (1,2-dimethoxybenzene) moiety. We present the scientific rationale for its use, detailed protocols for its synthesis and derivatization, and a complete workflow for screening the resulting compounds for antiviral activity. This document is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for novel antiviral agents against a range of viral pathogens, including influenza, coronaviruses, and HIV.

Scientific Rationale: The Strategic Advantage of the Scaffold

The selection of a core scaffold is a critical decision in a drug discovery campaign. The this compound framework offers a compelling combination of features that justify its exploration as a source of new antiviral agents.

  • The Piperidine Core: This saturated heterocycle provides a robust, three-dimensional anchor that can orient substituents into specific vectors to interact with biological targets. The nitrogen atom serves as a key handle for modification, allowing for the modulation of polarity, basicity, and pharmacokinetic properties. The presence of the piperidine motif often enhances a molecule's druggability by improving metabolic stability and facilitating transport across biological membranes.

  • The 3,4-Dimethoxyphenyl Moiety: This veratrole group is not merely a passive substituent. The two methoxy groups are weak hydrogen bond acceptors, capable of forming crucial interactions within enzyme active sites or at protein-protein interfaces. This specific moiety is present in the natural product-derived compound N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05), which has demonstrated significant inhibitory activity against the H1N1 influenza virus, suggesting the relevance of this particular substitution pattern.[1]

  • Proven Antiviral Potential: Derivatives of the broader piperidine class have established activities against a wide array of viruses. They have been shown to interfere with multiple stages of the viral life cycle, including:

    • Viral Entry and Fusion: By inhibiting viral proteins like influenza hemagglutinin.

    • Enzyme Inhibition: Targeting critical viral enzymes such as HIV protease and reverse transcriptase.

    • Viral Replication: Interfering with the complex machinery of viral RNA synthesis.

This multi-faceted potential makes the scaffold a versatile starting point for discovering inhibitors against both existing and emerging viral threats.

cluster_scaffold This compound Scaffold cluster_properties Resulting Properties cluster_targets Potential Antiviral Targets Scaffold Core Scaffold Piperidine Piperidine Core (3D Structure, pKa Modulation, Metabolic Stability) Scaffold->Piperidine Aryl 3,4-Dimethoxyphenyl Moiety (H-Bond Acceptor, Electronic Properties) Scaffold->Aryl PK Favorable Pharmacokinetics (ADME) Scaffold->PK PD Versatile Pharmacodynamics Scaffold->PD Entry Viral Entry / Fusion PD->Entry Enzymes Viral Enzymes (Protease, Polymerase) PD->Enzymes Replication Replication Complex PD->Replication

Figure 1. Logical relationship of the scaffold's components to its antiviral potential.

Application I: Synthesis and Derivatization Strategies

The foundation of a successful screening campaign is the efficient synthesis of a chemically diverse library of compounds. The following protocols outline a robust pathway to the core scaffold and its subsequent diversification.

Protocol 1: Synthesis of the Core this compound Scaffold

This protocol describes the synthesis via catalytic hydrogenation of the corresponding pyridine precursor. This method is highly effective for reducing the pyridine ring to a piperidine.[2]

Rationale: Catalytic hydrogenation using a platinum group metal catalyst like Platinum(IV) oxide (PtO₂) in an acidic solvent is a classic and reliable method for the complete saturation of the pyridine ring. The acidic medium protonates the pyridine nitrogen, activating the ring towards reduction.[2]

Materials:

  • 4-(3,4-Dimethoxyphenyl)pyridine[3]

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-(3,4-dimethoxyphenyl)pyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots. The reaction is typically complete within 6-12 hours.

  • Work-up:

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Remove the catalyst by filtration through a pad of Celite. Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

    • Dissolve the residue in water and cool in an ice bath.

    • Carefully basify the aqueous solution to pH > 10 with NaOH solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The resulting this compound can be purified by column chromatography or vacuum distillation to yield the final product.

Protocol 2: Library Generation via N-Functionalization

The piperidine nitrogen is the primary point for diversification. This protocol provides a general method for N-alkylation and N-acylation to generate a library of analogs.

Rationale: The secondary amine of the piperidine core is a strong nucleophile, readily reacting with various electrophiles. Reductive amination offers a clean and efficient route for N-alkylation, while acylation with acid chlorides or anhydrides provides access to amide derivatives.

A. N-Alkylation via Reductive Amination

  • Reaction: To a solution of this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).[4]

  • Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract with ethyl acetate, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography.

B. N-Acylation

  • Reaction: Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or DIPEA, 1.5 eq) in dichloromethane.

  • Addition: Cool the solution in an ice bath and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography.

Figure 2. Synthetic workflow for library generation from the core scaffold.

Application II: Antiviral Screening Cascade

Once a library of compounds is synthesized, a systematic screening process is required to identify promising antiviral "hits." The following cascade balances throughput with the depth of information gathered.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. The MTT assay is a reliable, colorimetric method for measuring cell metabolic activity, which serves as a proxy for cell viability.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]

Materials:

  • Host cell line appropriate for the target virus (e.g., MDCK for influenza, Vero E6 for coronaviruses)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 540-570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include "cells only" (no compound) and "medium only" (no cells) controls.

  • Incubation: Incubate the plate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly by pipetting or shaking to dissolve the crystals.[8]

  • Readout: Measure the absorbance at 540 nm or 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the "cells only" control. Plot the viability against compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Protocol 4: Primary Antiviral Screen (Plaque Reduction Assay)

Rationale: The plaque reduction assay is the gold standard for quantifying the inhibition of viral infectivity. Each plaque originates from a single infectious virus particle. By counting the number of plaques in the presence and absence of a compound, one can determine its inhibitory effect.[9][10]

Materials:

  • Confluent monolayer of susceptible host cells in 12-well plates

  • Virus stock with a known titer

  • Test compounds at non-toxic concentrations (e.g., below CC₅₀)

  • Infection medium (serum-free medium)

  • Semi-solid overlay (e.g., containing Avicel or low-melting-point agarose)

  • Fixative solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Use 90-100% confluent monolayers of MDCK cells (for influenza) in 12-well plates.[11]

  • Infection: Wash the cells with PBS. Inoculate the cells with a dilution of virus calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C, rocking gently every 15 minutes.[11]

  • Compound Treatment: While the virus is adsorbing, prepare dilutions of your test compounds in the semi-solid overlay medium.

  • Overlay: After the 1-hour incubation, aspirate the viral inoculum. Add the compound-containing overlay to each well.

  • Incubation: Incubate the plates at 37°C for 2-3 days, or until plaques are visible.

  • Fixation and Staining: Aspirate the overlay. Fix the cells with formalin for at least 1 hour. Wash with water and stain with crystal violet solution.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Plot the percentage inhibition against compound concentration to determine the 50% effective concentration (EC₅₀).

Protocol 5: Mechanistic Insight (Time-of-Addition Assay)

Rationale: This assay helps to pinpoint the stage of the viral life cycle that is inhibited by a compound. The compound is added at different time points relative to infection, and its ability to inhibit viral replication is measured. By comparing the resulting profile to that of known inhibitors, a mechanism of action can be inferred.[12][13][14][15]

Procedure:

  • Synchronized Infection: Infect a confluent monolayer of cells with a high multiplicity of infection (MOI) for 1 hour at 4°C (to allow binding but not entry).

  • Initiate Infection: Wash away unbound virus and add warm medium. This is time zero (T=0).

  • Staggered Compound Addition: At various time points post-infection (e.g., T=0h, 1h, 2h, 4h, 6h, 8h), add the test compound (at a high concentration, e.g., 10x EC₅₀) to different wells. Include known inhibitors for different viral stages (e.g., an entry inhibitor, a replication inhibitor) as controls.

  • Readout: At the end of a single replication cycle (e.g., 12-24 hours), quantify the viral yield from each well (e.g., by plaque assay of the supernatant or qPCR for viral RNA).

  • Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its effectiveness indicates that its target step in the viral life cycle has already been completed.

Start Synthesized Compound Library Cytotoxicity Protocol 3: Cytotoxicity Assay (MTT) Start->Cytotoxicity PrimaryScreen Protocol 4: Plaque Reduction Assay Cytotoxicity->PrimaryScreen Determine CC₅₀ (Select non-toxic concentrations) Mechanism Protocol 5: Time-of-Addition Assay PrimaryScreen->Mechanism Identify 'Hits' (Determine EC₅₀) Hit Validated Hit (Potent, Selective, Known MOA) Mechanism->Hit Elucidate Mechanism of Action (MOA)

Figure 3. Experimental workflow for the antiviral screening cascade.

Data Interpretation and Hit Advancement

A successful screening campaign culminates in the identification of one or more "hit" compounds that warrant further investigation. The key metrics for evaluating compounds are summarized below.

ParameterAbbreviationDefinitionSignificance
50% Cytotoxic Conc. CC₅₀The concentration of a compound that reduces host cell viability by 50%.A measure of the compound's toxicity. Higher values are better.
50% Effective Conc. EC₅₀The concentration of a compound that inhibits a viral process (e.g., plaque formation) by 50%.A measure of the compound's antiviral potency. Lower values are better.
Selectivity Index SIThe ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀).Represents the therapeutic window of the compound. A higher SI value (typically >10) is desirable, indicating that the antiviral effect occurs at concentrations well below those that cause host cell toxicity.

Advancing a Hit: A compound is considered a promising hit if it displays a potent EC₅₀ value against the target virus and a high Selectivity Index. Data from the Time-of-Addition assay provides crucial preliminary information on its mechanism of action. Such hits become the starting point for a "hit-to-lead" campaign, which involves further chemical optimization to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

The this compound scaffold represents a highly promising, yet underexplored, starting point for the discovery of novel antiviral agents. Its synthetic tractability, coupled with the proven antiviral relevance of both the piperidine and dimethoxyphenyl moieties, makes it an attractive platform for library synthesis. By employing the systematic protocols for synthesis, cytotoxicity testing, and antiviral screening outlined in this guide, researchers can efficiently explore this chemical space and identify novel hit compounds. This structured approach, from rational scaffold selection to preliminary mechanistic studies, provides a solid foundation for the development of the next generation of antiviral therapeutics.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Springer Nature. Retrieved from [Link]

  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved from [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Retrieved from [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • Rajasekaran, A., et al. (n.d.). Novel Piperine compound AB05 (N-5-(3,4-dimethoxyphenyl) -2E,4E pentadienylpiperidine) inhibits H1N1 influenza virus propagation. CABI Digital Library. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Retrieved from [Link]

  • DIFF Biotech. (2024). Best practices for screening antiviral drugs. DIFF Biotech. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Resources and computational strategies to advance small molecule SARS-CoV-2 discovery. PMC. Retrieved from [Link]

  • Kanyaboon, P., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830. Retrieved from [Link]

  • Kanyaboon, P., et al. (2018). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Bio-protocol, 8(9), e2830. Retrieved from [Link]

  • JoVE. (2022). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. JoVE. Retrieved from [Link]

  • protocols.io. (2022). Influenza virus plaque assay. protocols.io. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An In Vitro Microneutralization Assay for Influenza Virus Serology. PMC. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc. Retrieved from [Link]

  • Cseke, A., & Schwarz, T. (2020). Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine. ResearchGate. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ResearchGate. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]

  • D'Adamio, G., et al. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-(3-methoxy-benzyl)piperidine. PrepChem.com. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. Google Patents.
  • National Center for Biotechnology Information. (n.d.). 4-(3,4-Dimethoxyphenyl)pyridine. PubChem. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-(3,4-Dimethoxyphenyl)piperidine and its Putative Metabolites in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated method for the simultaneous quantification of 4-(3,4-Dimethoxyphenyl)piperidine and its predicted primary metabolites in human plasma. The method leverages the sensitivity and selectivity of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of piperidine-based therapeutic candidates. We delve into the rationale behind the methodological choices, from sample preparation to mass spectrometric detection, ensuring a comprehensive and scientifically grounded guide.

Introduction: The Significance of Metabolite Profiling

The this compound scaffold is a key structural motif in a variety of pharmacologically active compounds. Understanding the metabolic fate of such molecules is paramount in drug discovery and development. Metabolite profiling provides critical insights into a drug candidate's efficacy, potential toxicity, and pharmacokinetic profile. The biotransformation of a parent drug can lead to the formation of active, inactive, or even reactive metabolites, all of which must be characterized and quantified to ensure a comprehensive understanding of the drug's behavior in vivo.

The structure of this compound suggests several potential sites for metabolic modification. The dimethoxy groups on the phenyl ring are susceptible to O-demethylation, a common metabolic pathway for such compounds.[1][2] Additionally, the piperidine ring itself can undergo various transformations, including oxidation and ring-opening reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[3][4] This application note provides a framework for the analysis of the parent compound and its likely Phase I metabolites.

Predicted Metabolic Pathways

Based on the known metabolism of analogous structures, we can predict the primary metabolic pathways for this compound. The dimethoxyphenyl moiety is a substrate for O-demethylation, likely catalyzed by CYP enzymes.[5] This can occur at either the 3- or 4-position, leading to two isomeric mono-demethylated metabolites. Subsequent demethylation could also result in a di-demethylated metabolite. Furthermore, the piperidine ring is a target for oxidation, potentially forming a lactam derivative.[6]

G parent This compound metabolite1 4-(3-Hydroxy-4-methoxyphenyl)piperidine (O-demethylation) parent->metabolite1 CYP450 metabolite2 4-(4-Hydroxy-3-methoxyphenyl)piperidine (O-demethylation) parent->metabolite2 CYP450 metabolite4 4-(3,4-Dimethoxyphenyl)-2-piperidone (Piperidine Oxidation) parent->metabolite4 CYP450 metabolite3 4-(3,4-Dihydroxyphenyl)piperidine (Di-O-demethylation) metabolite1->metabolite3 CYP450 metabolite2->metabolite3 CYP450

Caption: Predicted Phase I Metabolic Pathways of this compound.

Experimental Workflow

The overall analytical workflow is designed for high-throughput and robust analysis, ensuring data integrity from sample receipt to final report.

G cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical sample_collection Plasma Sample Collection sample_storage Storage at -80°C sample_collection->sample_storage sample_prep Protein Precipitation sample_storage->sample_prep hplc HPLC Separation sample_prep->hplc msms MS/MS Detection hplc->msms data_processing Data Processing msms->data_processing quantification Quantification data_processing->quantification reporting Reporting quantification->reporting

Caption: High-Level Experimental Workflow for Metabolite Analysis.

Detailed Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[4]

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of the parent compound).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the clear solution to an HPLC vial for analysis.

HPLC-MS/MS Method

Instrumentation:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

The mass spectrometer should be operated in positive electrospray ionization mode. The specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the parent compound and its putative metabolites must be optimized by direct infusion of analytical standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+Optimized FragmentOptimized
Mono-demethylated Metabolite[M+H]+Optimized FragmentOptimized
Di-demethylated Metabolite[M+H]+Optimized FragmentOptimized
Piperidine Oxidation Metabolite[M+H]+Optimized FragmentOptimized
Internal Standard[M+H]+Optimized FragmentOptimized

Note: The exact m/z values and collision energies need to be determined empirically.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[7][8] Validation ensures that the method is reliable for its intended purpose.[5]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical)
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard in at least six different sources of blank plasma.[5]
Accuracy The mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[7]
Precision The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[7]
Calibration Curve A linear regression of the peak area ratio (analyte/internal standard) versus concentration should yield a correlation coefficient (r²) of ≥ 0.99.
Recovery The extraction recovery of the analyte should be consistent, precise, and reproducible.
Matrix Effect The response of the analyte in the presence of matrix ions should be consistent and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative.[5]

Data Analysis and Interpretation

Data acquisition and processing are performed using the instrument's software. The concentration of the parent compound and its metabolites in unknown samples is determined by interpolating the peak area ratios against the calibration curve.

The fragmentation patterns observed in the MS/MS spectra can provide structural confirmation of the metabolites. For piperidine-containing compounds, characteristic fragmentation often involves cleavage of the piperidine ring.[9] The loss of the methoxy groups from the dimethoxyphenyl moiety will also result in specific neutral losses that can be monitored.

Conclusion

This application note provides a comprehensive and scientifically robust framework for the HPLC-MS/MS analysis of this compound and its predicted metabolites in human plasma. The detailed protocols for sample preparation and analysis, along with the guidelines for method validation, offer a complete solution for researchers in the field of drug metabolism and pharmacokinetics. The principles and methodologies described herein can be adapted for other piperidine-containing drug candidates, serving as a valuable resource for the drug development community.

References

  • Cytochrome P450-Mediated Metabolism of Piperidine-Containing Drugs. Drug Metabolism and Disposition. [Link]

  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. PubMed. [Link]

  • DOx - Wikipedia. Wikipedia. [Link]

  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)- N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography⁻Mass Spectrometry. PubMed. [Link]

  • 1,2-Dimethoxybenzene - Wikipedia. Wikipedia. [Link]

  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. MDPI. [Link]

  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Showing metabocard for 1,2-Dimethoxybenzene (HMDB0032139). HMDB. [Link]

  • Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate. [Link]

  • Proposed metabolic pathways of 3,4-dimethoxy-2-phenylethylamine by guinea pig liver slices. ResearchGate. [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6. PubMed. [Link]

  • 25H-NBOMe - Wikipedia. Wikipedia. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

  • The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Semantic Scholar. [Link]

  • Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. PubMed. [Link]

  • Designer drug 2,5-dimethoxy-4-methyl-amphetamine (DOM, STP): Involvement of the cytochrome P450 isoenzymes in formation of its main metabolite and detection of the latter in rat urine as proof of a drug intake using gas chromatography-mass spectrometry. ResearchGate. [Link]

  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. PubMed. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. Center for Biosimilars. [Link]

Sources

Application Notes & Protocols: A Guide to the In Vitro Assay Profiling of 4-(3,4-Dimethoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-(3,4-dimethoxyphenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant pharmacological potential.[1] Its derivatives have been investigated for a wide range of biological activities, targeting key proteins implicated in neurological disorders, inflammation, and pain.[2][3] A systematic and robust in vitro evaluation is paramount to elucidating the mechanism of action, determining potency, and assessing the safety profile of novel analogues. This guide provides a comprehensive framework for the initial characterization of this compound derivatives, outlining detailed protocols for foundational cytotoxicity assays and target-specific functional and binding assays. The methodologies are presented with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for a Phased In Vitro Screening Approach

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is underpinned by a rigorous, multi-stage evaluation process. For a versatile scaffold like this compound, which has demonstrated affinity for multiple biological targets, a phased screening cascade is the most efficient strategy. This approach allows for early, cost-effective elimination of compounds with undesirable properties (e.g., high toxicity) while systematically identifying and characterizing promising candidates.[4][5]

Our proposed workflow begins with a foundational assessment of general cytotoxicity to establish a safe therapeutic window. Following this, we delve into a panel of target-specific assays based on the known pharmacology of piperidine-containing compounds, including the Sigma-1 receptor (σ1R), Dopamine D2 receptor (D2R), and Acetylcholinesterase (AChE).[6][7][8] This structured approach ensures that resources are focused on compounds with the highest potential for therapeutic development.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target-Specific Profiling cluster_2 Phase 3: Data Analysis & Candidate Selection Compound Test Compound (this compound Derivative) Cytotoxicity Cytotoxicity Assay (MTT) Determine CC50 Compound->Cytotoxicity Initial Assessment Sigma1 Sigma-1 Receptor Binding Assay (Ki) Cytotoxicity->Sigma1 If CC50 > 10µM D2R Dopamine D2 Receptor Functional Assay (IC50/EC50) Cytotoxicity->D2R If CC50 > 10µM AChE AChE Inhibition Enzymatic Assay (IC50) Cytotoxicity->AChE If CC50 > 10µM Analysis Potency & Selectivity Profile Structure-Activity Relationship (SAR) Sigma1->Analysis D2R->Analysis AChE->Analysis

Caption: High-level workflow for in vitro profiling.

Foundational Assay: General Cytotoxicity Screening

Rationale: Before investing in more complex and expensive target-specific assays, it is crucial to assess the general toxicity of the compounds.[9] An in vitro cytotoxicity assay provides a rapid and cost-effective method to determine the concentration at which a compound begins to harm cells, guiding dose selection for subsequent experiments and flagging overly toxic molecules early in the discovery process.[5][10] The MTT assay is a widely adopted colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11]

Protocol 2.1: MTT Cell Viability Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

  • Cell Line: HepG2 (human liver carcinoma) or SH-SY5Y (human neuroblastoma) cells.

  • Reagents: MTT solution (5 mg/mL in sterile PBS), Dimethyl sulfoxide (DMSO), Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Controls: Vehicle control (e.g., 0.1% DMSO), Positive control for toxicity (e.g., Doxorubicin).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of each this compound derivative in complete medium from a 10 mM DMSO stock. Create a serial dilution series (e.g., 200 µM down to 0.1 µM).

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the respective wells. Also include wells for vehicle control and a positive control.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the CC50 (50% cytotoxic concentration).

  • % Viability = (Absorbance_Sample / Absorbance_Vehicle) * 100

Table 1: Representative Cytotoxicity Data

Compound ID CC50 (µM) on HepG2 Cells
Derivative 1 > 100
Derivative 2 45.2
Derivative 3 8.1

| Doxorubicin | 1.2 |

Target-Specific Assay: Sigma-1 Receptor (σ1R) Binding

Rationale: The Sigma-1 receptor (σ1R) is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER).[8][12] It plays a crucial role in modulating calcium signaling and cellular stress responses, making it a key target for neurological and psychiatric disorders.[8] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for the σ1R.[13][14]

G cluster_0 Endoplasmic Reticulum (MAM) cluster_1 Cellular Response BiP BiP Chaperone S1R_BiP Sigma-1 Receptor (Inactive) S1R_BiP->BiP Associated S1R_Active Sigma-1 Receptor (Active) S1R_BiP->S1R_Active Dissociates from BiP IonChannel Ion Channels (e.g., SK, ASIC) GPCR GPCRs Ca_Signaling Ca2+ Signaling (IP3R Modulation) Ligand Agonist Ligand (e.g., Piperidine Derivative) Ligand->S1R_BiP Binds S1R_Active->IonChannel Modulates S1R_Active->GPCR Modulates S1R_Active->Ca_Signaling Regulates

Caption: Simplified Sigma-1 Receptor signaling pathway.

Protocol 3.1: [³H]-(+)-Pentazocine Competitive Binding Assay

Principle: This assay measures the ability of a test compound to compete with a fixed concentration of a high-affinity radioligand, [³H]-(+)-pentazocine, for binding to the σ1R in a membrane preparation. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials:

  • Receptor Source: Guinea pig liver membrane homogenate (high density of σ1R).[13]

  • Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol).

  • Reagents: Tris-HCl buffer (50 mM, pH 7.4), Haloperidol (for non-specific binding determination).

  • Equipment: 96-well deep-well plates, glass fiber filters (e.g., Whatman GF/B), cell harvester, liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize fresh guinea pig liver in ice-cold Tris-HCl buffer and centrifuge at low speed to remove debris. Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g), wash, and resuspend in fresh buffer to a final protein concentration of ~1-2 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane homogenate + [³H]-(+)-pentazocine (e.g., 5 nM final concentration) + buffer.

    • Non-Specific Binding (NSB): Membrane homogenate + [³H]-(+)-pentazocine + excess Haloperidol (e.g., 10 µM).

    • Competition: Membrane homogenate + [³H]-(+)-pentazocine + serial dilutions of the test compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with bound radioligand.

  • Washing: Quickly wash each filter with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis & Presentation: Calculate the specific binding and then the percent inhibition for each concentration of the test compound.

  • Specific Binding = Total Binding (CPM) - NSB (CPM)

  • % Inhibition = 100 - [((CPM_Compound - NSB) / Specific Binding) * 100]

Plot % Inhibition against the log concentration of the test compound to determine the IC50. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation:

  • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 2: Representative σ1R Binding Affinity Data

Compound ID IC50 (nM) Ki (nM)
Derivative 1 25.6 8.5
Derivative 2 150.4 50.1
Derivative 3 >10,000 >3,333

| Haloperidol | 4.5 | 1.5 |

Target-Specific Assay: Dopamine D2 Receptor (D2R) Functional Assay

Rationale: The Dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that is a primary target for antipsychotic drugs.[7] D2-like receptors couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[15] A functional assay that measures this downstream effect is critical for determining whether a compound acts as an agonist, antagonist, or allosteric modulator.[16]

Protocol 4.1: HTRF-Based cAMP Functional Assay

Principle: This protocol uses a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to an anti-cAMP antibody labeled with a Europium cryptate. When the cryptate and d2 tracer are in close proximity, FRET occurs. An increase in cellular cAMP leads to a decrease in the HTRF signal.

Materials:

  • Cell Line: A recombinant cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293).

  • Reagents: HTRF cAMP detection kit, Forskolin (to stimulate adenylyl cyclase), Dopamine (reference agonist), Haloperidol (reference antagonist).

  • Equipment: 384-well low-volume white plates, multichannel pipette, HTRF-compatible microplate reader.

Step-by-Step Methodology:

  • Cell Preparation: Harvest and resuspend D2R-expressing cells in stimulation buffer to the desired density.

  • Antagonist Mode Protocol:

    • Add 5 µL of cells to each well.

    • Add 5 µL of the test compound at various concentrations.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of a standard concentration of Dopamine (e.g., the EC80 concentration).

    • Add 5 µL of Forskolin (to amplify the cAMP signal window).

    • Incubate for 30 minutes at room temperature.

  • Agonist Mode Protocol:

    • Add 5 µL of cells to each well.

    • Add 5 µL of buffer.

    • Add 5 µL of the test compound at various concentrations.

    • Add 5 µL of Forskolin.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection: Add 10 µL of the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to all wells.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

Data Analysis & Presentation: Calculate the HTRF ratio (665nm/620nm * 10,000) and then the percent inhibition or activation. For antagonists, plot % inhibition vs. log concentration to determine the IC50. For agonists, plot % activation vs. log concentration to determine the EC50.

Table 3: Representative D2R Functional Data

Compound ID Mode Potency (IC50/EC50 in nM) Efficacy (% of Dopamine)
Derivative 1 Antagonist 78.3 N/A
Derivative 4 Agonist 210.5 65% (Partial Agonist)
Derivative 5 No effect >10,000 N/A

| Haloperidol | Antagonist | 5.2 | N/A |

Target-Specific Assay: Acetylcholinesterase (AChE) Inhibition

Rationale: Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[17] Many piperidine-based compounds have been developed as AChE inhibitors.[6][18] The Ellman's method is a simple and reliable colorimetric assay for screening AChE inhibitors in a high-throughput format.[19]

Caption: Principle of the Ellman's method for AChE inhibition.

Protocol 5.1: Colorimetric AChE Inhibition Assay

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction.[6]

Materials:

  • Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel).[6]

  • Reagents: DTNB, Acetylthiocholine iodide (ATC), Phosphate buffer (pH 8.0).

  • Control: Donepezil (positive control inhibitor).[17]

  • Equipment: 96-well flat-bottom plate, microplate reader with kinetic reading capability (412 nm).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare fresh solutions of DTNB (10 mM), ATC (10 mM), and AChE (0.5 U/mL) in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 10 µL of test compound solution at various concentrations (or vehicle/Donepezil for controls).

  • Pre-incubation: Add 10 µL of the AChE solution to each well. Mix and pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 20 µL of the ATC substrate solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10 minutes.

Data Analysis & Presentation: Determine the rate of reaction (V = ΔAbs/min) for each well. Calculate the percentage of inhibition for each compound concentration.

  • % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

Plot the % inhibition against the log concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value.

Table 4: Representative AChE Inhibition Data

Compound ID IC50 (µM)
Derivative 1 2.3
Derivative 6 0.85
Derivative 7 47.1

| Donepezil | 0.04 |

Conclusion

This guide provides a foundational set of robust and validated in vitro protocols for the initial pharmacological profiling of novel this compound derivatives. By following a logical cascade from general cytotoxicity to specific target engagement assays, researchers can efficiently identify compounds with desirable activity profiles, characterize their potency and mechanism of action, and make data-driven decisions for further development. The methodologies described herein for cytotoxicity, Sigma-1 and Dopamine D2 receptor modulation, and acetylcholinesterase inhibition serve as a comprehensive starting point for unlocking the therapeutic potential of this important chemical class.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. [Link]

  • Kosheeka. (2025-01-23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biol Pharm Bull, 33(4), 702-6. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Chembiochem, 6(10), 1769-75. [Link]

  • Seitaliyeva, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. J Clin Med Kaz, 20(4), 72-78. [Link]

  • Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem, 26(1), 42-50. [Link]

  • Firoozpour, L., et al. (2017). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian journal of pharmaceutical research : IJPR, 16(1), 133–142. [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Link]

  • Georg, P. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Eurofins Discovery. sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Dutta, A. K., et al. (2007). Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. Journal of medicinal chemistry, 50(18), 4487–4499. [Link]

  • Connolly, P. J., et al. (2011). Synthesis and in vitro evaluation of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines as dual immunosuppressive and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 21(1), 414–418. [Link]

  • ResearchGate. Synthesis and in vitro evaluation of 2-amino-4-N-piperazinyl-6-(3,4-dimethoxyphenyl)-pteridines as dual immunosuppressive and anti-inflammatory agents | Request PDF. [Link]

  • Mitch, C. H., et al. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: Opioid Antagonists With Potent Anorectant Activity. Journal of medicinal chemistry, 36(20), 2845–2851. [Link]

  • Parlar, S., & Sarikaya, M. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Org. Commun., 12(4), 193-200. [Link]

  • Slideshare. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. [Link]

  • Liu, S. S., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical pharmacology and therapeutics, 69(1), 66–71. [Link]

  • Wikipedia. 25CN-NBOH. [Link]

  • D'hooghe, M., & Törnroos, K. W. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6563. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3,4-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-(3,4-Dimethoxyphenyl)piperidine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. We have structured this guide in a question-and-answer format to directly address the practical challenges encountered in the laboratory.

Frequently Asked Questions (FAQs): Core Synthetic Strategies

This section provides a high-level overview of the primary methods for synthesizing 4-arylpiperidines, with a specific focus on the this compound scaffold.

Q1: What are the most common and effective strategies for synthesizing this compound?

A1: The synthesis of 4-arylpiperidines like this compound is a well-established field, with three primary strategies dominating the landscape. The choice of method often depends on starting material availability, scale, and the desired substitution patterns.

  • Synthesis from 4-Piperidone Intermediates: This is arguably the most versatile and widely used approach. It involves the addition of a nucleophilic 3,4-dimethoxyphenyl group to an N-protected 4-piperidone. The key intermediate, a tertiary alcohol, is then dehydrated to a tetrahydropyridine, which is subsequently reduced to the target piperidine.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This modern approach offers excellent functional group tolerance. It typically involves coupling an N-protected piperidine derivative (e.g., a vinyl triflate or vinyl boronate ester derived from 4-piperidone) with a (3,4-dimethoxyphenyl)boronic acid.[1][2] This method is highly modular and efficient for library synthesis.

  • Pictet-Spengler Reaction: This classic reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[3][4] For this specific target, one would start with a derivative of dopamine (3,4-dimethoxyphenethylamine) and a four-carbon component that forms the piperidine ring. While powerful, this route can require harsher conditions for less activated aromatic rings.[3]

Q2: Which synthetic route offers the best balance of yield, scalability, and reliability?

A2: For general laboratory scale and process development, the synthesis from 4-piperidone intermediates via Grignard/organolithium addition followed by reduction often provides the most robust and cost-effective solution.

  • Rationale: N-Boc-4-piperidone and 1-bromo-3,4-dimethoxybenzene (the precursor for the organometallic reagent) are commercially available and relatively inexpensive. The reaction sequence is high-yielding and the intermediates are generally stable and easy to purify. The reduction of the tetrahydropyridine intermediate is typically clean and efficient.

The Suzuki-Miyaura coupling is an excellent alternative, especially when high functional group tolerance is required or for synthesizing a library of analogues. However, the cost of palladium catalysts and ligands, as well as the need to prepare the specific coupling partners (e.g., vinyl triflate of N-Boc-4-piperidone), can make it less economical for large-scale synthesis compared to the Grignard approach.

The Pictet-Spengler reaction is elegant but can be more sensitive to substrate electronics. The 3,4-dimethoxyphenyl ring is electron-rich, which facilitates the key electrophilic aromatic substitution step, making it a viable option.[3][5]

Synthetic Route Advantages Common Challenges Typical Yield Range
From 4-Piperidone Robust, scalable, cost-effective starting materials.Multi-step process, requires handling of reactive organometallics.60-80% (over 3 steps)
Suzuki Coupling Excellent functional group tolerance, mild conditions.[2]Catalyst cost, potential for side reactions (homo-coupling), requires specialized reagents.[6]70-95% (for the coupling step)[1]
Pictet-Spengler Convergent, builds complexity quickly.[4]Can require harsh acidic conditions, potential for side-product formation.[3]50-75%
Troubleshooting Guide: From 4-Piperidone Intermediates

This is the most common route, and as such, it presents a number of potential pitfalls. This guide addresses the most frequent issues encountered during the three key stages: Organometallic Addition, Dehydration, and Reduction.

Workflow for Troubleshooting Low Yield ```dot

// Stages stage1 [label="Step 1: Grignard Addition\n(N-Boc-4-piperidone + (3,4-dimethoxyphenyl)MgBr)", shape=ellipse, fillcolor="#F1F3F4"]; stage2 [label="Step 2: Dehydration\n(Formation of Tetrahydropyridine)", shape=ellipse, fillcolor="#F1F3F4"]; stage3 [label="Step 3: Reduction\n(Hydrogenation of C=C bond)", shape=ellipse, fillcolor="#F1F3F4"];

// Problems p1 [label="Problem: Low conversion of 4-piperidone.\nObserve starting material after quench.", fillcolor="#FBBC05", fontcolor="#202124"]; p2 [label="Problem: Formation of 4-hydroxy-\npiperidine byproduct.", fillcolor="#FBBC05", fontcolor="#202124"]; p3 [label="Problem: Incomplete dehydration.\nMixture of alcohol and alkene.", fillcolor="#FBBC05", fontcolor="#202124"]; p4 [label="Problem: Low recovery after reduction.\nIncomplete reaction or catalyst poisoning.", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions s1 [label="Troubleshoot Grignard:\n- Ensure anhydrous conditions.\n- Titrate Grignard reagent.\n- Check quality of Mg and halide.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="Troubleshoot Dehydration:\n- Use stronger acid (e.g., TFA).\n- Increase reaction time/temp.\n- Ensure efficient water removal.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3 [label="Troubleshoot Reduction:\n- Increase H2 pressure.\n- Use fresh catalyst (e.g., Pd/C).\n- Check for catalyst poisons (sulfur, halides).", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> stage1; start -> stage2; start -> stage3;

stage1 -> p1 [label="Analysis shows..."]; stage2 -> p3 [label="Analysis shows..."]; stage3 -> p4 [label="Analysis shows..."];

p1 -> s1 [label="Action"]; p3 -> s2 [label="Action"]; p4 -> s3 [label="Action"]; }

Caption: Synthetic pathway from N-Boc-4-piperidone.

References
  • Defense Technical Information Center. (2025). Piperidine Synthesis. DTIC.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • YouTube. (2024).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 442-461.
  • Wikipedia. (2023). Pictet–Spengler reaction. [Link]

  • Hudlicky, T., & Fan, R. (2013). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry, 53(1‐2), 11-21. [Link]

  • Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 743. [Link]

  • Donohoe, T. J., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(3), 888-891. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kotha, S., & Lahiri, K. (2002). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Arkivoc, 2002(3), 16-33. [Link]

Sources

Technical Support Center: Purification of Substituted 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of substituted 4-arylpiperidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of this critical structural motif. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to solve even the most complex purification puzzles.

Frequently Asked Questions (FAQs)

Q1: My 4-arylpiperidine product appears as a thick, non-crystalline oil after work-up. How can I solidify it?

A1: This is a very common issue. The free base of many substituted piperidines can be oils or low-melting solids. The most reliable strategy is to convert the basic free base into a salt.[1][2][3] Hydrochloride or tartrate salts are often highly crystalline and can be easily purified by recrystallization.[1] This not only provides a solid material but also removes neutral or acidic impurities.

Q2: I'm seeing significant peak tailing when analyzing my purified 4-arylpiperidine by HPLC on a silica column. Is my product still impure?

A2: Not necessarily. The basic nitrogen atom of the piperidine ring can interact strongly with acidic silanol groups on the surface of standard silica gel stationary phases. This causes the peak tailing you're observing.[3][4] To resolve this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase to improve peak shape.[3]

Q3: My synthesis was supposed to yield a single diastereomer, but NMR shows a mixture. What's the best approach to separate them?

A3: The separation of diastereomers (e.g., cis vs. trans isomers) requires careful methods development.[5][6] Flash column chromatography is the most common first approach, often requiring extensive screening of solvent systems to find adequate separation. If chromatography fails, fractional crystallization can be effective, sometimes after derivatizing the piperidine with a chiral acid to form diastereomeric salts with different solubilities.[7]

Q4: What are the most common synthesis-related impurities I should be looking for?

A4: Impurities are highly dependent on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: Such as the precursor piperidone or aryl halide.

  • Side-Products: Arising from incomplete reactions or side reactions like hydrodefluorination if fluorine substituents are present.[8]

  • Catalyst Residues: If using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), residual palladium or other metals can be present.[9]

  • Reagents: Excess reagents from steps like N-alkylation or protection/deprotection steps.

Troubleshooting Guides

This section provides in-depth solutions to specific, complex purification challenges.

Challenge 1: Persistent Oily Product & Failure to Crystallize

You've tried triturating with various solvents and scratching the flask, but your purified 4-arylpiperidine remains an oil.

Root Cause Analysis: The inability to crystallize can be due to the intrinsic properties of the molecule (it's a room-temperature liquid) or, more commonly, the presence of small amounts of impurities that inhibit lattice formation.

Troubleshooting Workflow:

Caption: Workflow for handling oily products.

Protocol 1: Salt Formation and Recrystallization

This protocol describes the conversion of an oily free base to a crystalline hydrochloride (HCl) salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified, oily free base (1.0 eq) in a minimum amount of a suitable anhydrous solvent. Diethyl ether, ethyl acetate, or a mixture of isopropanol and hexane are common choices.

  • Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise. Monitor the pH with a wetted glass rod and pH paper; aim for a pH of ~2.

  • Precipitation: A solid precipitate should begin to form. If no solid appears, the solution may be too dilute. Carefully reduce the solvent volume in vacuo or add a non-polar co-solvent (like hexane) to induce precipitation.

  • Isolation: Stir the resulting slurry for 30-60 minutes, sometimes with cooling in an ice bath, to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the crystalline salt under high vacuum to remove all residual solvent.

  • Recrystallization (Optional): For final polishing, dissolve the salt in a minimum amount of a hot solvent (e.g., methanol, ethanol, or isopropanol) and allow it to cool slowly to room temperature, then in a freezer, to form high-purity crystals.[2][10]

Challenge 2: Co-elution of Diastereomers in Column Chromatography

Your product is a mixture of cis and trans isomers that have very similar Rf values on TLC, making separation by standard flash chromatography impossible.

Root Cause Analysis: Diastereomers can have very similar polarities, leading to poor separation on silica gel. The choice of eluent and stationary phase is critical to exploit subtle differences in their interaction with the solid phase.

Strategies for Resolution:

StrategyPrincipleKey Considerations
Solvent System Optimization Modulating eluent polarity and hydrogen bonding capacity can alter selectivity.Test complex solvent systems (e.g., Dichloromethane/Methanol/Ammonium Hydroxide) or switch from traditional ethyl acetate/hexane to alternatives like ether or toluene-based systems.
Alternative Stationary Phases Different solid phases offer different selectivities.Consider using neutral or basic alumina, which can sometimes provide better separation for basic compounds than acidic silica. C18 (reverse-phase) chromatography is another powerful option if the compounds are sufficiently non-polar.
Fractional Crystallization Exploits differences in the crystal lattice energies and solubilities of the diastereomers.This is often trial-and-error. One isomer may selectively crystallize from a specific solvent system, leaving the other enriched in the mother liquor.[7]
Preparative HPLC/SFC Offers much higher resolving power than flash chromatography.Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be highly effective for separating stereoisomers.[11]

Expert Insight: Before moving to expensive preparative HPLC, exhaust all options with flash chromatography. Sometimes, a very shallow gradient (e.g., increasing the polar solvent by 0.1-0.2% increments) can resolve closely eluting spots.

Challenge 3: Product Degradation or Reaction on Silica Gel

You notice new, more polar spots appearing on TLC during column chromatography, and your overall yield is low.

Root Cause Analysis: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups on your 4-arylpiperidine. N-Boc protecting groups, for instance, can be labile under acidic conditions.

Mitigation Strategies:

  • Neutralize the Silica: Before packing the column, prepare a slurry of the silica gel in the starting eluent and add 1-2% (v/v) of triethylamine or ammonium hydroxide. This deactivates the acidic silanol sites.[3]

  • Use a Different Stationary Phase: Switch to a less acidic support like neutral alumina.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as "flash chromatography"). Do not let the product sit on the column for an extended period.

Protocol 2: Flash Column Chromatography with a Basic Modifier

Step-by-Step Methodology:

  • Solvent Selection: Determine an appropriate eluent system by TLC, aiming for an Rf of ~0.2-0.3 for your target compound.

  • Slurry Preparation: In a beaker, add the selected starting eluent to the required amount of silica gel to form a slurry. Add triethylamine to the slurry to a final concentration of 1% (v/v) and mix thoroughly.

  • Column Packing: Pour the silica slurry into the column and use gentle pressure or tapping to pack it evenly.

  • Sample Loading: Pre-adsorb your crude product onto a small amount of silica gel. To do this, dissolve the product in a minimal amount of a strong solvent (like dichloromethane), add silica, and evaporate the solvent completely. Carefully load the resulting dry powder onto the top of the column bed.

  • Elution: Begin eluting the column with the triethylamine-modified solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. Note that triethylamine has a boiling point of 89.5°C, so it may require gentle heating to remove completely.

Decision Logic for Purification Method Selection:

Caption: Choosing the right purification strategy.

References
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

  • Murugesan, et al. (2006). As referenced in "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update". Chemical Review and Letters.

  • Lassen, N. (1996). Process for preparing 4-aryl-piperidine derivatives. Google Patents (WO1996036636A1).

  • Indukuri, K., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents (US9029547B1).

  • Kinnier, W. J. (1978). 1,3,4-Trisubstituted-4-arylpiperidines and their preparation. Google Patents (US4081450A).

  • Lee, J., et al. (1950). PIPERIDINE DERIVATIVES. V. lf3-DIALKYL-4-ARYL-4-ACYLOXYPIPERIDINES. Journal of Organic Chemistry.

  • Request PDF. (2025). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate.

  • Vereshchagin, A. N., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448.

  • BenchChem. (2025). Literature review on the synthesis of N-substituted piperidin-4-amines. BenchChem.

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8236–8248.

  • Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Publications.

  • Chen, B., et al. (1996). DIASTEREOSELECTIVE SYNTHESIS OF trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. Tetrahedron Letters.

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Chiral Separation Techniques for Benzylpiperidines. BenchChem.

  • Taddei, M., et al. (2016). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Scientific Reports, 6, 28131.

  • BenchChem Technical Support. (2025). Technical Support Center: Purification of Crude 1,4-Dimethylpiperidine. BenchChem.

  • BenchChem. (2025). Overcoming challenges in the purification of 2-Ethyl-4-methylpiperidine. BenchChem.

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(3,4-Dimethoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for the common solubility challenges encountered with 4-(3,4-dimethoxyphenyl)piperidine derivatives. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Foundational Understanding & Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the solubility behavior of this class of compounds.

Question 1: Why are this compound derivatives often poorly soluble in aqueous media at neutral pH?

Answer: The limited aqueous solubility of these derivatives is a direct consequence of their molecular structure. It's a tale of two distinct chemical personalities within one molecule:

  • The Lipophilic Moiety: The 4-(3,4-dimethoxyphenyl) group is the primary contributor to the compound's low water solubility. This aromatic ring system with its methoxy groups is nonpolar and hydrophobic, meaning it prefers to interact with other nonpolar molecules rather than water.

  • The Basic Heterocycle: The piperidine ring contains a basic nitrogen atom.[1] At neutral or alkaline pH, this nitrogen is in its free base form, which is uncharged and less interactive with polar water molecules. The solubility of piperidine-containing compounds is therefore highly pH-dependent.[2]

Essentially, at physiological pH (around 7.4), the molecule's large, nonpolar "head" dominates its character, leading to poor aqueous solubility.

Question 2: I have a new this compound derivative. What is the very first step I should take to assess its solubility before starting my experiments?

Answer: Before committing to a specific solubilization strategy, a preliminary characterization is crucial. This foundational work will save you significant time and resources.

  • Literature Review & pKa Estimation: Check for any published data on your compound or structurally similar analogs.[3] The piperidine ring's basic nitrogen is the key player; the pKa of protonated piperidine is approximately 11.2.[2] Your specific derivative's pKa will be in this range, confirming its basic nature and pH-dependent solubility.

  • Small-Scale "Shake-Flask" Test: Before preparing a large stock solution, perform a simple visual solubility test. Add a very small, known amount of your compound (e.g., 1 mg) to a fixed volume of your primary aqueous buffer (e.g., 1 mL of PBS, pH 7.4). Vortex thoroughly and let it sit. Observe for any visible undissolved particles or cloudiness. This gives you a qualitative sense of its solubility in your target medium.

  • Test in an Organic Solvent: Attempt to dissolve a small amount in a common organic co-solvent like dimethyl sulfoxide (DMSO).[3] Most non-ionic organic compounds will readily dissolve in DMSO, which will serve as your starting point for creating a concentrated stock solution.

Part 2: Initial Troubleshooting & Basic Strategies

If your initial tests confirm poor aqueous solubility, these are the first-line strategies to employ.

Question 3: My compound won't dissolve in my aqueous assay buffer. What are the simplest and most immediate solutions to try?

Answer: For in vitro assays, the two most common and effective initial approaches are pH adjustment and the use of co-solvents.

Troubleshooting Guide 1: pH Adjustment

The basic nitrogen in the piperidine ring is your key to unlocking solubility. By lowering the pH, you can protonate this nitrogen, forming a positively charged piperidinium salt which is significantly more water-soluble.[2][3]

Experimental Protocol: Determining Optimal pH for Solubilization

  • Preparation: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 5.5, 4.5, 3.0).

  • Dispersion: Add a fixed amount of your compound to a fixed volume of each buffer to create a slurry (ensure excess solid is present).

  • Equilibration: Agitate the samples at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Filter the supernatant from each sample using a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (in mg/mL or µM) against the pH to identify the pH at which your desired concentration is achieved.

Data Presentation: Effect of pH on Solubility

Buffer System pH Approximate Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.4< 1
MES Buffer6.050-100
Acetate Buffer5.0> 1000
0.01 M Hydrochloric Acid (HCl)2.0> 10,000
This table presents hypothetical data for illustrative purposes.

Visualization: pH-Dependent Solubility Profile

G Figure 1: pH Impact on Solubility cluster_0 High pH (e.g., >8) cluster_1 Low pH (e.g., <6) A Free Base Form (Uncharged, Lipophilic) B Low Aqueous Solubility (Precipitation Likely) A->B Dominates D High Aqueous Solubility (Dissolution Favored) C Piperidinium Salt (Protonated, Charged) C->D Dominates

Caption: Relationship between pH and the ionization state of piperidine derivatives.

Troubleshooting Guide 2: Co-solvents and Precipitation on Dilution

Using a water-miscible organic co-solvent like DMSO is standard practice for preparing high-concentration stock solutions.[4] However, a common pitfall is the compound precipitating when this stock is diluted into your aqueous assay buffer. This happens because the solvent environment abruptly changes from being organic-rich to water-rich, causing the poorly soluble compound to crash out of solution.

How to Prevent Precipitation on Dilution:

  • Minimize DMSO in Final Assay: Always use the highest tolerated final concentration of DMSO (typically ≤1%) in your assay to maximize its solubilizing effect.[4]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 into an intermediate buffer that contains a higher percentage of co-solvent or a surfactant, then perform the final dilution into the assay buffer.

  • Use Surfactants: Including a low concentration of a non-ionic surfactant, such as Tween-80 or Triton X-100, in your final assay buffer can help maintain the compound's solubility by forming micelles that encapsulate the hydrophobic molecule.[3]

Part 3: Advanced Formulation Strategies

When simple adjustments are insufficient, or when you need a stable, solid form for in vivo studies, more advanced formulation technologies are required.

Question 4: I need to improve the dissolution rate and bioavailability for an oral formulation. What are the most robust and widely used techniques?

Answer: For improving the biopharmaceutical properties of your compound, you must modify its solid-state characteristics. The following technologies are industry-standard approaches.

Technology Deep Dive 1: Salt Formation

This is the most common and effective method for increasing the solubility and dissolution rate of basic drugs.[5][6] By reacting your free base derivative with an acid, you form a stable, crystalline salt with vastly improved aqueous solubility.[7][8]

Experimental Protocol: Small-Scale Salt Screening

  • Solvent Selection: Dissolve your free base compound in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) to a known concentration.

  • Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric acid) dissolved in the same solvent.

  • Crystallization: Allow the solutions to stir at room temperature or cool slowly. If a solid precipitates, it is a potential salt. If not, try techniques like slow evaporation or adding an anti-solvent.

  • Isolation & Analysis: Isolate the resulting solid by filtration. Analyze the material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solubility testing to confirm the formation of a new, stable, and more soluble crystalline form.

Technology Deep Dive 2: Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9] They act as molecular containers, encapsulating the poorly soluble dimethoxyphenyl portion of your molecule to form an "inclusion complex" that has greatly enhanced apparent water solubility.[10][][12] This is especially useful for increasing a compound's solubility in solution.[4]

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare CD Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HPβCD).

  • Add Compound: Add an excess amount of your piperidine derivative to each CD solution.

  • Equilibrate: Shake the vials at a constant temperature until equilibrium is reached (24-72 hours).

  • Filter and Quantify: Filter the samples and analyze the concentration of the dissolved drug in the filtrate via HPLC.

  • Analyze: Plot the drug solubility as a function of CD concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 soluble complex. This data can be used to determine the stability constant of the complex.[13]

Visualization: Cyclodextrin Host-Guest Complexation

G Figure 2: Cyclodextrin Encapsulation cluster_0 Components cluster_1 Formation of Complex Drug Poorly Soluble Drug (Lipophilic Moiety) Complex Soluble Inclusion Complex Drug->Complex Complexation in Water CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Complexation in Water G Start Start: Poorly Soluble This compound Derivative Goal What is the Goal? Start->Goal InVitro In Vitro / Screening Assay Goal->InVitro Screening InVivo In Vivo / Formulation Goal->InVivo Formulation pH_CoSolvent Try pH Adjustment &/or Co-solvents InVitro->pH_CoSolvent Advanced Consider Advanced Formulation InVivo->Advanced Success1 Sufficient Solubility Achieved? pH_CoSolvent->Success1 End1 Proceed with Assay Success1->End1 Yes Success1->Advanced No SolidForm Is a stable solid form required? Advanced->SolidForm Cyclodextrin Use Cyclodextrins (for liquid formulations) SolidForm->Cyclodextrin No SaltScreen Perform Salt Screening SolidForm->SaltScreen Yes End2 Proceed with Formulation Cyclodextrin->End2 ASD Develop Amorphous Solid Dispersion (ASD) SaltScreen->ASD If salt formation fails or is not optimal SaltScreen->End2 ASD->End2

Caption: Decision tree for selecting a solubility enhancement strategy.

References
  • Choi, H. G., & Lee, B. J. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Jadhav, S. P., Singh, S. K., & Chawra, H. S. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]

  • Popa, G., & Ștefan, M. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Beg, S., et al. (2017). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Friedman, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Butreddy, A., et al. (2021). Co-crystallization: a green approach for the solubility enhancement of poorly soluble drugs. CrystEngComm. [Link]

  • Technobis. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Technobis. [Link]

  • Gajera, B. Y., et al. (2014). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. [Link]

  • Paudwal, S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. [Link]

  • Al-Obaidi, H., et al. (2018). Continuous Cocrystallization for Dissolution Rate Optimization of a Poorly Water-Soluble Drug. Crystal Growth & Design. [Link]

  • Ali, H. S. M., & York, P. (2014). Nanosuspension technologies for delivery of poorly soluble drugs. Journal of Drug Delivery Science and Technology. [Link]

  • Gupta, S., & Garg, R. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Tan, C. C., et al. (2020). Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. European Journal of Pharmaceutics and Biopharmaceutics. [Link]

  • Kumar, D., & S. L. (2023). Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Journal of Drug Delivery and Therapeutics. [Link]

  • Thomas, F. (2020). Improving Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Elsebay, M. T., et al. (2023). Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design. [Link]

  • Singh, B., & Beg, S. (2014). Optimizing oral drug delivery using lipid based formulations. SciSpace. [Link]

  • Savjani, K. T., et al. (2012). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. International Journal of Pharmaceutics. [Link]

  • Chaudhary, A., et al. (2013). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Good, D. J., & Rodríguez-Hornedo, N. (2009). Solubility advantage of pharmaceutical cocrystals. Crystal Growth & Design. [Link]

  • Lubrizol. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]

  • Lubrizol. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Pathe, D. (2025). Salt formation: Significance and symbolism. Preprints.org. [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Gattefossé USA. (2026). Beyond the Capsule: Unlocking the Full Potential of Lipid Excipients in Oral Solid Dosage Forms. Contract Pharma. [Link]

  • Ali, S., et al. (2025). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. [Link]

  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. [Link]

  • Onishi, H., et al. (2020). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Biological and Pharmaceutical Bulletin. [Link]

  • Janecka, A., & Gach, K. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Solubility of Things. (n.d.). Piperidine. Solubility of Things. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Functionalizing the Piperidine Ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its functionalization, however, is often nuanced, presenting challenges that can impede research progress. This guide is designed to provide practical, field-proven insights into optimizing reaction conditions for modifying the piperidine ring. We will delve into the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate common hurdles in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when planning the functionalization of a piperidine ring.

Q1: My N-alkylation of piperidine is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A1: Slow or incomplete N-alkylation is a frequent issue. The primary culprits are often insufficient basicity, steric hindrance, or poor solvent choice.

  • Insufficient Basicity: The reaction between a piperidine and an alkyl halide generates a hydrohalic acid (e.g., HBr, HCl). This acid can protonate the starting piperidine, rendering its nitrogen lone pair non-nucleophilic and effectively halting the reaction.[2]

    • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[2][3] For less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF may be necessary.[3][4]

  • Steric Hindrance: The bulkiness of substituents on either the piperidine ring (especially at the 2 and 6 positions) or the alkylating agent can significantly slow down the reaction rate.[5]

    • Solution: For sterically hindered substrates, you may need to increase the reaction temperature or use a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide or chloride).

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the piperidine.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally good choices for N-alkylation.[4] Studies have shown that solvent can significantly impact the nucleophilicity of cyclic amines.[6][7] For instance, the nucleophilicity of pyrrolidine, a related cyclic amine, is highly dependent on the solvent mixture.[6]

Q2: I am observing bis-alkylation of my piperidine. How can I favor mono-alkylation?

A2: The formation of a quaternary ammonium salt via bis-alkylation is a common side reaction, especially with highly reactive alkylating agents like methyl iodide.

  • Controlling Stoichiometry: The most straightforward approach is to use the piperidine as the limiting reagent. However, a more effective strategy to avoid the formation of the quaternary salt is to add the alkyl halide slowly to a solution where the piperidine is in excess.[4] This ensures that the concentration of the alkyl halide is always low relative to the secondary amine.

  • Reaction Conditions: Running the reaction at a lower temperature can also help to control the reactivity and favor the mono-alkylated product.

Q3: I need to perform a C-H functionalization on the piperidine ring. How do I control the regioselectivity (C2 vs. C3 vs. C4)?

A3: Directing C-H functionalization on a saturated heterocycle like piperidine is a significant challenge. The regioselectivity is often controlled by a combination of electronic effects, steric hindrance, and the choice of catalyst and directing group.[8][9][10]

  • C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen atom. However, it is also the most sterically hindered position.[10] Many reactions, such as lithiation followed by Negishi coupling, favor this position.[11]

  • C3-Functionalization: The C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen.[8][10] Direct functionalization at C3 is challenging. An indirect approach, such as the cyclopropanation of a tetrahydropyridine followed by reductive ring opening, can be employed.[8][9]

  • C4-Functionalization: To achieve functionalization at the remote C4 position, the electronic preference for C2 must be overridden. This can be accomplished through the use of specific catalysts and protecting groups that sterically shield the C2 position, directing the reaction to C4.[8][9][10] Palladium-catalyzed methods have been developed for C4 arylation.[12][13]

Q4: What is the best N-protecting group strategy for my piperidine functionalization?

A4: The choice of a nitrogen protecting group is critical as it can influence the reactivity and regioselectivity of subsequent reactions.[8][9]

  • Boc (tert-Butoxycarbonyl): The N-Boc group is widely used. It can direct lithiation to the C2 position.[11] It is stable under a wide range of conditions but can be readily removed with acid (e.g., TFA).

  • Sulfonyl Groups (e.g., Brosyl): N-arylsulfonyl groups can also direct C-H functionalization. The electronic properties of the sulfonyl group can be tuned to influence the reactivity at different positions of the piperidine ring.[8]

  • Amides/Carbamates: These are suitable protecting groups for C-H activation.[14]

The choice of protecting group can dramatically alter the outcome of a reaction. For example, in rhodium-catalyzed C-H functionalization, using N-Boc-piperidine can lead to C2 substitution, while using certain N-acyl groups can direct the reaction to the C4 position.[8][9]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common experimental problems.

Issue 1: Low Yield in Buchwald-Hartwig N-Arylation of Piperidine

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it can be sensitive to reaction conditions, especially with sterically hindered substrates.[15]

Troubleshooting Workflow

start Low Yield in N-Arylation catalyst Evaluate Catalyst System start->catalyst base Check Base start->base solvent Assess Solvent start->solvent temp Optimize Temperature start->temp ligand Change Ligand catalyst->ligand Ineffective? precatalyst Check Precatalyst Activation catalyst->precatalyst Pd(II) used? base_strength Increase Base Strength base->base_strength Weak base used? solubility Ensure Solubility of Reagents solvent->solubility Reagents insoluble? increase_temp Increase Reaction Temperature temp->increase_temp Reaction slow? success Improved Yield ligand->success precatalyst->success base_strength->success solubility->success increase_temp->success

Caption: Troubleshooting workflow for low-yield N-arylation reactions.[15]

Detailed Troubleshooting Steps
Potential Cause Explanation Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst (e.g., Pd(OAc)₂).[16]Ensure an inert atmosphere (N₂ or Ar). Consider using a pre-formed Pd(0) catalyst or adding a reducing agent.
Inappropriate Ligand The choice of phosphine ligand is critical and substrate-dependent. For sterically demanding couplings, bulky biarylphosphine ligands are often necessary.[15][16]Screen a panel of ligands. For hindered couplings, consider ligands like RuPhos or XPhos.[16]
Incorrect Base The base is crucial for the catalytic cycle. Weaker bases like K₂CO₃ may be insufficient for less reactive aryl halides.[16]Use a strong, non-nucleophilic base such as NaOtBu or LHMDS.
Solvent Issues The insolubility of reagents can prevent the reaction from proceeding.Toluene and dioxane are common solvents.[16] Ensure all starting materials are soluble at the reaction temperature.
Low Temperature Many N-arylations require elevated temperatures (80-110 °C) to achieve a reasonable reaction rate.[16]Gradually increase the reaction temperature while monitoring for decomposition.
Issue 2: Unexpected Side Reactions
Common Side Reactions and Their Mitigation
Side Reaction Plausible Cause Mitigation Strategy
Elimination With secondary or tertiary alkyl halides, elimination can compete with substitution, especially with sterically hindered piperidines which are more basic than nucleophilic.[5]Use a less hindered base. Lower the reaction temperature.
Over-oxidation In C-H functionalization reactions, over-oxidation of the piperidine ring can occur.Carefully control the amount of oxidant used. Optimize the reaction time to minimize product degradation.
Ring Opening Under harsh acidic or basic conditions, certain substituted piperidines can undergo ring-opening reactions.Use milder reaction conditions. Buffer the reaction mixture if necessary.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Piperidine

This protocol provides a general starting point for the N-alkylation of piperidine with an alkyl halide.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq.) and a suitable anhydrous solvent (e.g., acetonitrile or DMF, to make a 0.1-0.5 M solution).

  • Addition of Base: Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq. or DIPEA, 1.5 eq.).[2][4]

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq.) to the stirred solution at room temperature. For highly reactive alkyl halides, consider cooling the reaction to 0 °C.[4]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[4]

  • Workup: Upon completion, cool the reaction to room temperature. If a solid base was used, filter the reaction mixture. Dilute the filtrate with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining base and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[17]

Protocol 2: Purification of Functionalized Piperidines

The purification of piperidine derivatives can be challenging due to their basic nature.

Purification Strategy Decision Tree

start Crude Product scale Scale of Purification? start->scale large_scale Large Scale (>1g) scale->large_scale Large small_scale Small Scale (<1g) scale->small_scale Small impurities Nature of Impurities? acid_base Acid/Base Extraction impurities->acid_base Different pKa distillation Distillation (if volatile) impurities->distillation Different Boiling Point large_scale->impurities chromatography Flash Chromatography small_scale->chromatography polar Polar Impurities non_polar Non-polar Impurities acid_base->chromatography distillation->chromatography prep_hplc Preparative HPLC chromatography->prep_hplc Isomers or closely related impurities final_product Pure Product chromatography->final_product prep_hplc->final_product

Caption: Decision tree for selecting a purification method for piperidine derivatives.[18]

Acid-Base Extraction

This technique is highly effective for separating basic piperidine derivatives from neutral or acidic impurities.[2]

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with an organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a strong base (e.g., 10 M NaOH) until the pH is >12.

  • Extract the free-based piperidine derivative with an organic solvent (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the purified product.

References

  • O'Brien, P., Campos, K. R., & co-workers. (2006). Diamine-free lithiation trapping process to functionalize N-Boc-heterocycles.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Daugulis, O., & Zaitsev, V. G. (2005). Anilide-Directed, Palladium-Catalyzed Arylation of C−H Bonds.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Davies, H. M., & Du Bois, J. (2016). New strategies for C–H functionalization: rhodium-catalyzed and copper-catalyzed reactions. Chemical Society Reviews, 45(16), 4434-4443.
  • Liao, K., Negretti, S., Musaev, D. G., Bacsa, J., & Davies, H. M. (2016). Site-selective and stereoselective functionalization of unactivated C–H bonds.
  • Mayr, H., Breugst, M., & Ofial, A. R. (2011). Farewell to the HSAB treatment of ambident reactivity.
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Coldham, I., & Leonori, D. (2006). Lithiation of N-Boc-piperidines. Tetrahedron Letters, 47(45), 7991-7993.
  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of saturated nitrogen heterocycles. Chemical Reviews, 112(5), 2642-2713.
  • Daugulis, O., & Shabashov, D. (2005). Palladium-catalyzed arylation of C(sp3)−H bonds of N-acetyl- and N-pivaloylpyrrolidine. Organic Letters, 7(18), 3973-3976.
  • Choy, P. Y., & Ruan, Y. P. (2018). Recent advances in the synthesis of piperidines: functionalization of preexisting ring systems. Advances in Heterocyclic Chemistry, 125, 107-234.
  • Aguiar, A. C., et al. (2018). Influence of piperidine ring on stability and reactivity of piperine. Journal of Molecular Structure, 1171, 746-754.
  • Asian Journal of Green Chemistry. (2021). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 5(2), 143-154.
  • Davies, H. M., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241.
  • BenchChem. (2025). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Palladium-catalyzed arylation of C(sp3)–H bonds of N-alkyl piperidines. Journal of the American Chemical Society, 131(41), 14890-14891.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Mayr, H., & Ofial, A. R. (2008). Nucleophilicity of amines, amino acids, and pyridines. Pure and Applied Chemistry, 80(8), 1817-1830.
  • Google Patents. (1959).
  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine.
  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
  • Black, G. P., & Leach, A. G. (2016). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 81(15), 6507-6513.
  • Souissi, Y., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances, 10(49), 29424-29430.
  • Creative Peptides. (2023). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Google Patents. (2009). A kind of purification method of high-purity piperidine. CN101602748B.
  • Ambeed.com. (n.d.). Reactions of Piperidines.
  • Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions?
  • BenchChem. (2025). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Procter, D. J., & co-workers. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 85(17), 11245-11256.
  • Ellman, J. A., & co-workers. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 141(42), 16686-16692.
  • Ellman, J. A., & co-workers. (2019).
  • Catellani, M., & co-workers. (2016). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 7(1), 541-546.
  • ECHEMI. (n.d.). N-alkylation of piperidine with substituted benzyl chloride.
  • LibreTexts Chemistry. (2023). Nucleophilicity and Solvent Effects.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-(Aminomethyl)piperidine.
  • Campos, K. R., & O'Brien, P. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 698-710.

Sources

Technical Support Center: Stability of 4-(3,4-Dimethoxyphenyl)piperidine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(3,4-Dimethoxyphenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and testing the stability of this compound in solution. As a molecule possessing both a piperidine ring and an electron-rich dimethoxybenzene moiety, it presents unique stability challenges that require careful experimental design and control. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and ensure the integrity of your experimental results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses high-level questions regarding the fundamental stability characteristics of this compound.

Q1: My solution of this compound is showing inconsistent analytical results (e.g., decreasing peak area over time). What is happening?

A: Inconsistent analytical results are a primary indicator of compound degradation.[1] this compound has two main structural liabilities: the piperidine ring and the dimethoxybenzene system. The tertiary amine of the piperidine ring is susceptible to oxidation, while the dimethoxy-substituted aromatic ring is prone to both oxidation and photodegradation.[1][2][3] It is crucial to establish the stability of your compound under your specific experimental and storage conditions to ensure the reliability of your data.[1]

Q2: What are the most likely degradation pathways for this molecule in solution?

A: Based on its functional groups, the primary degradation pathways are:

  • Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide, or the ring itself can undergo oxidative cleavage.[1] The electron-rich dimethoxybenzene ring is also a prime target for oxidation.[2] This can be initiated by atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents.[1]

  • Photodegradation: Aromatic systems, particularly those with electron-donating groups like methoxy groups, can be sensitive to light, especially UV radiation.[3][4] This can lead to complex radical-based degradation pathways.[1]

  • pH-Mediated Degradation (Hydrolysis): While the molecule lacks classically hydrolyzable groups like esters, extreme pH conditions can catalyze degradation. The stability of piperidine derivatives is often pH-dependent, with specific acid-base catalysis mechanisms possible.[5]

Q3: How does pH affect the solubility and stability of this compound?

A: The piperidine nitrogen is basic, with a pKa of its protonated form around 11.2.[6] This has significant implications:

  • Solubility: In acidic conditions (pH < pKa), the nitrogen is protonated, forming a piperidinium salt. These salts are generally more soluble in aqueous and polar protic solvents.[6] In neutral or basic conditions (pH > pKa), the compound exists as the free base, which is more soluble in less polar organic solvents.[6]

  • Stability: The pH of the solution is a critical parameter influencing stability.[5][7] For some piperidine derivatives, the greatest stability is found in a slightly acidic to neutral pH range (e.g., pH 4-6), while degradation rates can increase significantly in strongly acidic or basic environments.[5] It is essential to determine the optimal pH range for your specific application.

Q4: What are the recommended storage conditions for solutions of this compound?

A: To minimize degradation, solutions should be stored under controlled conditions that mitigate the risks of oxidation, photodegradation, and thermal stress.

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C), especially for long-term storage, to slow the rate of all chemical reactions.[8][9]

  • Light: Always store solutions in amber vials or otherwise protected from light to prevent photodegradation.[8][10]

  • Atmosphere: For maximum stability, especially in protic solvents, consider de-gassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a problem-solution framework for issues you might encounter during your experiments.

Issue: I've observed new, unexpected peaks in my HPLC chromatogram after leaving my sample on the autosampler.

  • Probable Cause: This strongly suggests degradation. The new peaks are likely degradation products. The two most common culprits in this scenario are photodegradation from ambient lab lighting and oxidation from dissolved oxygen in the mobile phase or sample solvent.

  • Troubleshooting Steps:

    • Confirm Degradation: Immediately analyze a freshly prepared sample as a baseline to confirm that the new peaks are not artifacts of the initial material.[1]

    • Control for Light: Re-run the experiment using amber or UV-protected autosampler vials. If the new peaks are reduced or eliminated, photodegradation is the primary cause.

    • Control for Oxidation: Prepare your sample in a freshly de-gassed solvent. If possible, sparge your mobile phase with helium or nitrogen. A reduction in the impurity peaks points to oxidative degradation.

    • Characterize Degradants: If the problem persists, use LC-MS to obtain the mass of the new peaks. This information is critical for elucidating the degradation pathway (e.g., an increase of 16 amu often suggests N-oxide formation).[11][12]

Issue: My compound shows rapid degradation when I perform an oxidative stress test with hydrogen peroxide (H₂O₂).

  • Probable Cause & Explanation: This is expected behavior and confirms the molecule's susceptibility to oxidation.[1] Both the piperidine nitrogen and the electron-rich aromatic ring are readily attacked by strong oxidants like H₂O₂. This is a key part of a forced degradation study, designed to intentionally generate potential degradation products.[11][13]

  • Optimization Strategy: The goal of a forced degradation study is to achieve modest degradation (typically 5-20%), not to destroy the compound completely.[12] If you are seeing >90% degradation, you need to moderate the stress conditions.

    • Reduce the concentration of H₂O₂ (e.g., from 3% down to 0.3%).

    • Shorten the incubation time (e.g., from 8 hours to 1 hour).

    • Lower the temperature of the reaction (e.g., from room temperature to 4°C).

Issue: My solution turns yellow or brown over time, even when stored in the dark.

  • Probable Cause & Explanation: Color formation is a classic sign of oxidative degradation, particularly involving aromatic systems like the dimethoxybenzene ring. Oxidation can lead to the formation of quinone-like structures or other highly conjugated systems that absorb visible light.

  • Investigative Workflow:

    • Solvent Purity Check: Ensure you are using high-purity, peroxide-free solvents. Older ethers or other solvents can accumulate peroxides which act as initiators.

    • Inert Atmosphere: Prepare and store a sample under an inert atmosphere (N₂ or Ar) and compare its stability to a sample stored in air. If the color change is prevented, oxidation is confirmed as the cause.

    • Antioxidant Addition: For formulation development, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) could be explored to quench radical reactions, though this may interfere with some downstream assays.

Logical Flow for Troubleshooting Stability Issues

The following diagram outlines a systematic approach to diagnosing and resolving stability problems with this compound.

Troubleshooting_Flow Start Inconsistent Results or New HPLC Peaks Observed Fresh_Sample Analyze Freshly Prepared Sample Start->Fresh_Sample Compare Compare to Aged Sample Fresh_Sample->Compare No_Change Issue is with Initial Material Purity Compare->No_Change No Degradation_Confirmed Degradation Confirmed Compare->Degradation_Confirmed Yes Stress_Tests Perform Controlled Forced Degradation Degradation_Confirmed->Stress_Tests Photo_Test Photostability Test (Amber Vial vs. Clear Vial) Stress_Tests->Photo_Test Oxidative_Test Oxidative Stress (Inert vs. Air Atmosphere) Stress_Tests->Oxidative_Test pH_Test pH Stress (Acidic vs. Basic vs. Neutral) Stress_Tests->pH_Test Identify_Pathway Identify Primary Degradation Pathway Photo_Test->Identify_Pathway Oxidative_Test->Identify_Pathway pH_Test->Identify_Pathway Photo_Pathway Photodegradation Identify_Pathway->Photo_Pathway Light is a factor Oxidative_Pathway Oxidation Identify_Pathway->Oxidative_Pathway Oxygen is a factor pH_Pathway pH-Mediated Identify_Pathway->pH_Pathway pH is a factor Light_Protect Use Amber Vials, Protect from Light Photo_Pathway->Light_Protect Inert_Atmosphere Use De-gassed Solvents, Store under N2/Ar Oxidative_Pathway->Inert_Atmosphere Buffer_Control Buffer Solution to Optimal pH pH_Pathway->Buffer_Control Mitigation Implement Mitigation Strategy Final_Validation Validate Stability Under Optimized Conditions Mitigation->Final_Validation Light_Protect->Mitigation Inert_Atmosphere->Mitigation Buffer_Control->Mitigation

Caption: A workflow for diagnosing stability issues.

Section 3: Protocols and Methodologies

These protocols provide a validated starting point for your stability testing experiments.

Protocol 1: Forced Degradation (Stress Testing) Workflow

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[1][11][13]

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks, pipettes

  • pH meter

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber (ICH Q1B compliant)[14]

  • Temperature-controlled oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in acetonitrile. This will be your Stock Solution.

  • Prepare Control Sample: Dilute the Stock Solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~100 µg/mL. This is your Unstressed Control. Analyze it immediately.

  • Acid Hydrolysis:

    • Mix 1 mL of Stock Solution with 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • Before analysis, withdraw a sample, cool to room temperature, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to ~100 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of Stock Solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.[1]

    • Before analysis, neutralize with an equivalent amount of 0.1 M HCl and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of Stock Solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 8 hours, protected from light.[1]

    • Dilute to ~100 µg/mL for analysis.

  • Thermal Degradation:

    • Place a vial of the Stock Solution in an oven at 80°C for 48 hours.[1]

    • Cool and dilute to ~100 µg/mL for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (~100 µg/mL) to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[14]

    • Simultaneously, keep a control sample protected from light (wrapped in foil) under the same temperature conditions.

    • Analyze both the exposed and dark control samples.

  • Analysis: Analyze all stressed samples and the unstressed control using a suitable stability-indicating HPLC or LC-MS method (see Protocol 2).

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_parent This compound cluster_stressors Stress Conditions cluster_products Potential Degradation Products Parent Parent Compound N_Oxide Piperidine N-Oxide Parent->N_Oxide Oxidation Ring_Opened Piperidine Ring-Opened Products Parent->Ring_Opened Further Oxidation Aromatic_Oxidized Oxidized Aromatic Ring (e.g., Quinone-type) Parent->Aromatic_Oxidized Oxidation Photoproducts Complex Photoproducts Parent->Photoproducts Photodegradation Oxidant [O] (e.g., H₂O₂) Light Light (hν) AcidBase Acid/Base (H+/OH-)

Caption: Potential degradation sites and products.

Protocol 2: Starting Conditions for a Stability-Indicating RP-HPLC Method

Objective: To provide a robust set of starting parameters for an RP-HPLC method capable of separating the parent compound from its potential degradation products.

ParameterRecommended Starting ConditionRationale / Notes
Column C18, 250 x 4.6 mm, 5 µmA standard, robust reversed-phase column suitable for many small molecules.[15][16]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides a slightly acidic pH to ensure the protonation of the piperidine nitrogen, leading to better peak shape and retention consistency.[16]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 10% to 90% B over 20 minutesA broad gradient is essential initially to ensure elution of all potential degradants, which may have very different polarities.
Flow Rate 1.0 mL/minA standard analytical flow rate.[15][16]
Column Temp. 30°CProvides reproducible retention times.[16]
Detection (UV) PDA Detector, scan 210-400 nmA Photodiode Array (PDA) detector is crucial. It allows you to monitor at multiple wavelengths and check for peak purity, which is a key part of validating a stability-indicating method.
Injection Volume 10 µLA typical injection volume.

Section 4: Data Interpretation and Management

Summarizing Forced Degradation Data

Proper documentation is critical for the success and reproducibility of stability studies.[8] All quantitative results from your forced degradation experiments should be summarized in a clear table.

Table 1: Example Summary of Forced Degradation Results

Stress ConditionTime (hrs)Assay of Parent (%)% DegradationMajor Degradants (Retention Time)Mass Balance (%)
Control (T=0) 099.8N/ANone observed100.0
0.1 M HCl 2498.51.3Minor peak at 4.5 min99.8
0.1 M NaOH 2492.17.7Peak at 6.2 min99.5
3% H₂O₂ 885.414.4Peaks at 7.1 min, 8.9 min98.9
Thermal (80°C) 4896.33.5Minor peak at 4.5 min99.6
Photolytic N/A89.710.1Multiple small peaks99.1

The Importance of Mass Balance

A critical aspect of a stability study is the "mass balance." This is a reconciliation of the decrease in the parent compound's assay with the increase in the sum of all degradation products. A good mass balance (typically 98-102%) indicates that all major degradation products are being detected by your analytical method. A poor mass balance suggests that some degradants are not being detected (e.g., they are not UV active, or are precipitating out of solution).

Section 5: References

  • Shanghai Arbor Chemical Co.,Ltd. (2024, June 21). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination. Retrieved from [Link]

  • Gozalick, E., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications, 2013, 856341. Retrieved from [Link]

  • Zweig, A., Hodgson, W. G., & Jura, W. H. (1964). The Oxidation of Methoxybenzenes. Journal of the American Chemical Society, 86(19), 4124–4127. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943–5959. Retrieved from [Link]

  • Nielsen, C. J., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(4), 1019–1035. Retrieved from [Link]

  • Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics Discussions, 1-27. Retrieved from [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. Retrieved from [Link]

  • White Rose Research Online. (2024, April 25). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • Copernicus Publications. (2021, November 1). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Retrieved from [Link]

  • Veeprho. (2025, December 28). Poor Stability Study Design Leading to Rejections? Common Errors Explained. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • ResearchGate. (2018, August 25). Antioxidant potential of piperidine containing compounds - A short review. Retrieved from [Link]

  • ICH. (1996, November 6). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]

  • Sciforum. (2021, January 23). New piperidine derivatives. Studies in silico on α7 nicotinic acetylcholine receptors. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Pharmaceutical Technology. (2019, March 2). Key Considerations in Stability Testing. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • PubMed Central. (2021, January 21). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]

  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • PubMed. (2002). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Moulay, A. A., et al. (n.d.). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 4-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-Arylpiperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis of this critical structural motif. The 4-arylpiperidine core is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. However, its synthesis is not without challenges. This guide offers a structured approach to troubleshooting common issues encountered during the synthesis of these valuable compounds, moving beyond simple protocols to explain the "why" behind the experimental choices.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing 4-arylpiperidines?

A1: The most prevalent and versatile methods for constructing the 4-arylpiperidine skeleton include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a widely used approach, with the Suzuki-Miyaura and Buchwald-Hartwig amination reactions being the most prominent. These reactions are valued for their broad substrate scope and functional group tolerance.[1][2]

  • Addition of Organometallic Reagents to 4-Piperidones: Grignard reagents are frequently employed to introduce the aryl group at the 4-position of a piperidone ring, forming a tertiary alcohol intermediate that can be subsequently dehydrated.

  • Reductive Amination: This method involves the reaction of a 4-piperidone with an aryl amine in the presence of a reducing agent to directly form the C-N bond.[3][4]

  • Pictet-Spengler Reaction: This reaction is particularly useful for the synthesis of tetrahydro-β-carbolines and related structures, which are analogs of 4-arylpiperidines. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[5]

Q2: How do I choose the right N-protecting group for my piperidine starting material?

A2: The choice of the N-protecting group is crucial and depends on the reaction conditions of the subsequent steps.

  • Boc (tert-butyloxycarbonyl): This is a popular choice as it is stable to many reaction conditions, including organometallic reagents and basic conditions used in cross-coupling reactions. It is easily removed with acid (e.g., TFA or HCl in dioxane).

  • Cbz (carboxybenzyl): Stable to acidic conditions and can be removed by hydrogenolysis, which is a mild method. However, it may not be compatible with reactions using palladium catalysts on carbon.

  • Benzyl: A robust protecting group that can be removed by hydrogenolysis. It is stable to a wide range of reaction conditions.

Q3: My 4-arylpiperidine product is a polar, basic compound that is difficult to purify by standard silica gel chromatography. What are my options?

A3: Purifying polar basic compounds on silica gel can be challenging due to strong interactions with the acidic silica surface, leading to tailing and poor separation.[6] Consider the following strategies:

  • Reverse-Phase Chromatography: This is often a better choice for polar compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is excellent for separating polar compounds that have poor retention in reverse-phase chromatography.[7][8]

  • Acid/Base Extraction: If your product is sufficiently basic, you can often purify it by extracting it into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer and extracting your product back into an organic solvent.

  • Salt Formation and Recrystallization: Formation of a salt (e.g., hydrochloride or tartrate) can sometimes facilitate purification by crystallization.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, but they are not without their pitfalls. This section will address common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig reactions for the synthesis of 4-arylpiperidines.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

You are attempting to couple an arylboronic acid with a 4-halopiperidine derivative and are observing poor conversion.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocol
Catalyst Deactivation The active Pd(0) species can be sensitive to air and moisture. The phosphine ligands can also oxidize.Ensure all reagents and solvents are thoroughly degassed. Use fresh, high-quality catalyst and ligands. Consider using a pre-catalyst that is more air-stable.
Inefficient Transmetalation The transfer of the aryl group from the boron to the palladium is a critical step and is base-dependent. The choice of base is crucial.[9]Screen different bases. For many Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective. For more challenging couplings, organic bases like triethylamine or DBU may be beneficial. Ensure the base is of high purity and anhydrous if necessary.
Protodeboronation of the Boronic Acid This is a common side reaction where the boronic acid reacts with a proton source (like water) to give the corresponding arene, thus consuming your starting material.[10][11]Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable. Minimize reaction time and temperature where possible.
Poor Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often required.[12][13]For challenging couplings, consider using Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos. These ligands are known to promote the coupling of sterically demanding substrates.

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 4-halopiperidine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In a separate glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF/water mixture) via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Issue 2: Side Reactions in Buchwald-Hartwig Amination

You are performing a Buchwald-Hartwig amination between a 4-halopiperidine and an aniline derivative and observe significant side products.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocol
β-Hydride Elimination If the piperidine ring has a hydrogen atom beta to the nitrogen and the palladium center, β-hydride elimination can occur, leading to the formation of a tetrahydropyridine byproduct.The choice of ligand is critical to suppress this side reaction. Bulky ligands that promote rapid reductive elimination can minimize the lifetime of the intermediate susceptible to β-hydride elimination.[14]
Homocoupling of the Aryl Halide This can occur, especially at higher temperatures, leading to the formation of biaryl impurities.Use a lower reaction temperature if possible. Optimize the catalyst and ligand system to favor the desired cross-coupling pathway.
Hydrodehalogenation The aryl halide can be reduced to the corresponding arene.This is often promoted by trace amounts of water or other proton sources. Ensure anhydrous conditions.
Incorrect Base The choice and strength of the base are critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in a sluggish reaction.[15]Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common strong bases used. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable.

Diagram: Troubleshooting Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting cluster_solutions Potential Solutions Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst Is the catalyst/ligand system appropriate for the substrates? Start->Check_Catalyst Check_Base Is the base appropriate and of high quality? Check_Catalyst->Check_Base Yes Use_Bulky_Ligand Use bulky, electron-rich ligands (e.g., XPhos, SPhos) Check_Catalyst->Use_Bulky_Ligand No Check_Conditions Are the reaction conditions (temperature, solvent) optimized? Check_Base->Check_Conditions Yes Screen_Bases Screen different bases (e.g., NaOtBu, LHMDS, K3PO4) Check_Base->Screen_Bases No Side_Products Are significant side products observed? Check_Conditions->Side_Products Yes Optimize_Temp Optimize reaction temperature and use anhydrous solvents Check_Conditions->Optimize_Temp No Analyze_Byproducts Identify side products (e.g., by LC-MS) to diagnose the issue Side_Products->Analyze_Byproducts

Caption: A decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Troubleshooting Guide: Reactions Starting from 4-Piperidones

Syntheses commencing with 4-piperidones are a direct and convergent approach to 4-arylpiperidines. However, these reactions come with their own set of challenges.

Issue 3: Low Yield and Side Products in Grignard Addition to 4-Piperidone

You are reacting an aryl Grignard reagent with an N-protected 4-piperidone and obtaining a low yield of the desired tertiary alcohol, along with other products.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocol
Enolization of the Piperidone The Grignard reagent can act as a base and deprotonate the α-proton of the piperidone, forming an enolate. This is more prevalent with sterically hindered Grignard reagents or piperidones.[16]Use a less sterically hindered Grignard reagent if possible. Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over deprotonation.
Reduction of the Ketone If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type reduction.This is less common but can occur. Using a Grignard reagent without β-hydrogens (e.g., phenylmagnesium bromide) will prevent this.
Dehydration of the Tertiary Alcohol Product The tertiary alcohol product can be sensitive to acidic conditions, leading to dehydration to form a 4-aryl-1,2,3,6-tetrahydropyridine during workup or purification.[16][17]Use a mild quenching agent like saturated aqueous NH₄Cl instead of strong acid. Avoid overheating during purification.
Poor Quality Grignard Reagent Grignard reagents are sensitive to moisture and air. Their concentration can also be lower than expected.Use freshly prepared Grignard reagent or a recently purchased commercial solution. Titrate the Grignard reagent before use to determine its exact concentration.

Experimental Protocol: Grignard Addition to N-Boc-4-piperidone

  • Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add a solution of N-Boc-4-piperidone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the aryl Grignard reagent (1.1-1.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.

Diagram: Grignard Reaction and Potential Side Products

Grignard_Reaction cluster_reaction Reaction Pathways Piperidone N-Protected-4-piperidone Addition_Product Tertiary Alcohol (Desired Product) Piperidone->Addition_Product Nucleophilic Addition (Desired Pathway) Enolate Enolate Intermediate Piperidone->Enolate Enolization (Side Reaction) Grignard Aryl Grignard (ArMgX) Grignard->Addition_Product Grignard->Enolate Dehydration_Product Tetrahydropyridine Addition_Product->Dehydration_Product Dehydration (Side Reaction)

Caption: Desired and undesired pathways in the Grignard reaction with a 4-piperidone.

Issue 4: Incomplete Reaction or Dialkylation in Reductive Amination

You are attempting to synthesize a 4-arylpiperidine via reductive amination of a 4-piperidone with an aniline and are facing issues with reaction completion or the formation of undesired byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps & Protocol
Inefficient Imine/Enamine Formation The initial condensation between the piperidone and the aniline to form an imine or enamine intermediate is crucial and often requires acidic catalysis.Add a catalytic amount of a weak acid like acetic acid to promote imine/enamine formation. The use of a dehydrating agent, such as molecular sieves, can also drive the equilibrium towards the intermediate.
Wrong Choice of Reducing Agent The reducing agent must be selective for the iminium ion over the ketone starting material.[18]Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a mild and selective reducing agent for this transformation. Sodium cyanoborohydride (NaBH₃CN) is another good option. Avoid stronger reducing agents like NaBH₄ which can reduce the starting ketone.
Over-alkylation of the Amine If the product amine is more nucleophilic than the starting aniline, it can react with the piperidone to form a dialkylated byproduct.This is less of a concern with anilines but can be an issue with more nucleophilic amines. Using a slight excess of the aniline can help to minimize this.
Low Reactivity of the Aniline Electron-deficient anilines can be poor nucleophiles, leading to a sluggish reaction.Higher reaction temperatures or longer reaction times may be necessary. The use of a more activating solvent could also be beneficial.

Conclusion

The synthesis of 4-arylpiperidines is a well-established field, yet it presents numerous challenges that require a deep understanding of the underlying chemical principles. This guide provides a framework for troubleshooting common issues encountered in the most frequently used synthetic routes. By systematically evaluating the potential causes of failed or low-yielding reactions and applying the suggested solutions, researchers can significantly improve their success rate in obtaining these valuable compounds. Remember that careful planning, optimization of reaction conditions, and a thorough understanding of the reaction mechanism are the keys to success in any synthetic endeavor.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Surry, D. S., & Buchwald, S. L. (2008).
  • Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. (2020). NIH National Library of Medicine. [Link]

  • Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Biotage. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation. (2026). The Matter Blotter. [Link]

  • Fentanyl Synthesis Using N-BOC-4-Piperidinone. (n.d.). Defense Technical Information Center. [Link]

  • Dehydration is the first step in the bioactivation of haloperidol to its pyridinium metabolite. (1991). PubMed. [Link]

  • Synthesis of 1,2,3,6-Tetrahydropyridines via Aminophosphate Enabled Anionic Cascade and Acid Catalyzed Cyclization Approaches. (2013). ACS Publications. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

  • Tetrahydropyridines: a recent update for their multicomponent synthesis. (2022). PubMed Central. [Link]

  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]

  • Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. (2002). Controlled Radical Polymerization. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). PubMed Central. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • What can I use to purify polar reaction mixtures? (2023). Biotage. [Link]

  • An X-ray Study of the Effect of the Bite Angle of Chelating Ligands on the Geometry of Palladium(allyl) Complexes: Implications for the Regioselectivity in the Allylic Alkylation. (2001). ACS Publications. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). ResearchGate. [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. (2022). ACS Publications. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). ResearchGate. [Link]

  • Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. (2021). Revista Desafio Online. [Link]

  • Grignard Reaction. (n.d.). University of Missouri-Kansas City. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • 1,2,3,6-Tetrahydropyridine Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). ResearchGate. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. [Link]

  • Laboratory Techniques of Purification and Isolation. (n.d.). International Journal of Drug Development & Research. [Link]

  • Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd. (2015). PubMed. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. (2022). ACS Publications. [Link]

  • Cis-diastereoselectivity in pictet-spengler reactions of L-tryptophan and electronic circular dichroism studies. (2012). PubMed. [Link]

  • The Chemistry and Pharmacology of Tetrahydropyridines. (2014). ResearchGate. [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. (2008). NIH National Library of Medicine. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? (2018). ResearchGate. [Link]

  • The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. (2014). Royal Society of Chemistry. [Link]

    • Grignard Reaction. (n.d.). University of Missouri-Kansas City. [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library. [Link]

  • Green Chemistry. (2024). BORIS Portal. [Link]

Sources

avoiding byproduct formation in dimethoxyphenylpiperidine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethoxyphenylpiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of these synthetic reactions. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to dimethoxyphenylpiperidines and what are their primary challenges?

The two most prevalent methods for synthesizing the core dimethoxyphenylpiperidine scaffold are the Pictet-Spengler reaction and reductive amination.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine (like a dimethoxyphenethylamine derivative) with an aldehyde or ketone.[1][2] The primary challenges include controlling the reaction's regioselectivity, especially with substituted phenethylamines, and preventing the formation of undesired isomers. The reaction is typically acid-catalyzed, and the choice of acid and reaction conditions can significantly impact the yield and purity.[3][4]

  • Reductive Amination: This method involves the reaction of a piperidone precursor with a dimethoxyaniline or the reaction of a dimethoxyphenyl-substituted amine with a suitable keto-aldehyde, followed by reduction of the intermediate imine or enamine.[5][6] Key challenges include preventing the over-alkylation of the amine, avoiding the reduction of the starting carbonyl compound by the reducing agent, and managing the formation of secondary amine impurities.[7][8][9]

Q2: I'm observing a significant amount of a byproduct with the same mass as my desired product. What could it be?

A common issue, particularly in Pictet-Spengler reactions, is the formation of regioisomers. If the dimethoxyphenyl ring has other substituents or if the cyclization can occur at different positions, you may obtain a mixture of isomers. The specific isomer formed can be influenced by the steric and electronic properties of the substituents and the reaction conditions.

Q3: How can I control N-alkylation to prevent the formation of quaternary ammonium salts or di-alkylated byproducts?

Over-alkylation is a frequent problem when introducing substituents to the piperidine nitrogen. To favor mono-alkylation, consider the following strategies:

  • Slow addition of the alkylating agent: Using a syringe pump to add the alkylating agent slowly to a solution of the piperidine can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation event.[10]

  • Stoichiometric control: Use a slight excess (e.g., 1.1 equivalents) of the piperidine relative to the alkylating agent.

  • Use of a hindered base: A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can facilitate the desired reaction while minimizing side reactions.

  • Protecting group strategy: For complex molecules, protecting one of two reactive amines is a reliable way to ensure selective alkylation.[11]

Troubleshooting Guides

Issue 1: Low Yield in Pictet-Spengler Reaction

Symptom: The yield of the desired dimethoxyphenylpiperidine is consistently low, with a significant amount of starting material remaining or the formation of a complex mixture of byproducts.

Potential Causes & Solutions:

  • Inadequate Acid Catalysis: The Pictet-Spengler reaction relies on an acid catalyst to generate the reactive iminium ion intermediate.[1]

    • Recommendation: Screen different acid catalysts. While hydrochloric acid is traditional, trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or dichloroethane (DCE) at reflux can be more effective.[3][4] Start with a concentration of 10-50% TFA.

  • Unfavorable Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition at higher temperatures.

    • Recommendation: Optimize the reaction temperature. For many Pictet-Spengler reactions, refluxing in a solvent like benzene or DCE provides the necessary energy for cyclization.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Water Scavenging: The initial condensation step to form the imine releases water, which can inhibit the reaction.

    • Recommendation: Use a Dean-Stark apparatus to remove water azeotropically, especially when using solvents like toluene. Alternatively, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction

G start Low Yield of Dimethoxyphenylpiperidine check_catalyst Is the acid catalyst optimal? start->check_catalyst screen_acids Screen different acids (e.g., TFA, HCl) check_catalyst->screen_acids No check_temp Is the reaction temperature and time optimized? check_catalyst->check_temp Yes screen_acids->check_temp optimize_temp Optimize temperature and monitor reaction progress (TLC/LC-MS) check_temp->optimize_temp No check_water Is water being effectively removed? check_temp->check_water Yes optimize_temp->check_water remove_water Use Dean-Stark or a dehydrating agent check_water->remove_water No success Improved Yield check_water->success Yes remove_water->success

Caption: Troubleshooting workflow for low yield in Pictet-Spengler reactions.

Issue 2: Byproduct Formation in Reductive Amination

Symptom: The reaction produces a significant amount of the alcohol resulting from the reduction of the starting aldehyde/ketone, or over-alkylation of the amine is observed.

Potential Causes & Solutions:

  • Incorrect Choice of Reducing Agent: Some reducing agents, like sodium borohydride (NaBH4), can readily reduce both the imine intermediate and the starting carbonyl compound.[6]

    • Recommendation: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN).[7][8] These reagents are particularly effective at reducing the protonated imine (iminium ion) while leaving the carbonyl group intact.

  • Suboptimal pH: The rate of imine formation and its subsequent reduction are pH-dependent.

    • Recommendation: Maintain a mildly acidic pH (around 4-6). This can be achieved by adding a small amount of acetic acid.[7] This pH range promotes the formation of the iminium ion, which is more readily reduced than the neutral imine.

  • Over-alkylation: If the newly formed secondary amine reacts with another molecule of the carbonyl compound and is subsequently reduced, tertiary amine byproducts will form.[6]

    • Recommendation:

      • Control the stoichiometry carefully.

      • Consider a two-step process: first, form and isolate the imine, and then reduce it in a separate step.

      • For the synthesis of polyhydroxypiperidines, a double reductive amination approach can be a planned strategy.

Data Summary: Choice of Reducing Agent in Reductive Amination
Reducing AgentSelectivity for Imine/Iminium IonOptimal pHKey Considerations
Sodium Borohydride (NaBH₄)Moderate7-10Can reduce the starting aldehyde/ketone. Best used in a two-step process after imine formation.[6]
Sodium Cyanoborohydride (NaBH₃CN)High4-6Highly selective for the iminium ion.[8] Note the toxicity of cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)High4-6Excellent selectivity, non-toxic byproducts, and often provides higher yields in one-pot reactions.[7]

Experimental Protocols

Protocol 1: Optimized Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Derivative

This protocol is adapted for the synthesis of a dimethoxyphenyl-substituted tetrahydro-β-carboline, a common core in many bioactive molecules.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dimethoxyphenethylamine derivative (1.0 eq) and the desired aldehyde (1.1 eq) in dichloroethane (DCE) to a concentration of 0.1 M.

  • Acid Addition: Add trifluoroacetic acid (TFA) (0.5 to 2.0 eq, optimize for your specific substrate) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 83°C for DCE) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a one-pot reductive amination procedure.

  • Reactant Mixture: To a solution of the amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.2 M), add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete in 1-12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.

Byproduct Formation Pathways

G cluster_ps Pictet-Spengler Reaction cluster_ra Reductive Amination ps_start Phenethylamine + Aldehyde ps_iminium Iminium Ion Intermediate ps_start->ps_iminium + Acid ps_product Desired Dimethoxyphenylpiperidine ps_iminium->ps_product Desired Cyclization ps_isomer Regioisomeric Byproduct ps_iminium->ps_isomer Alternative Cyclization ra_start Amine + Carbonyl ra_imine Imine Intermediate ra_start->ra_imine ra_alcohol Alcohol Byproduct ra_start->ra_alcohol + [H] (Non-selective) ra_product Desired Product ra_imine->ra_product + [H] ra_over_alk Over-alkylation Byproduct ra_product->ra_over_alk + Carbonyl, +[H]

Caption: Common byproduct formation pathways in dimethoxyphenylpiperidine synthesis.

References

Sources

Validation & Comparative

A Comparative Guide to the Analgesic Potency of 4-(3,4-Dimethoxyphenyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the analgesic potency of 4-(3,4-dimethoxyphenyl)piperidine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the efficacy of this class of compounds. By synthesizing data from authoritative sources and providing detailed experimental protocols, this guide aims to be an invaluable resource for the rational design of novel analgesics.

Introduction: The Promise of 4-Arylpiperidines in Analgesia

The 4-arylpiperidine scaffold is a cornerstone in the development of potent analgesic agents, most notably represented by the fentanyl and meperidine families of opioids.[1] The piperidine ring is a crucial pharmacophore for analgesic activity, and modifications to this core structure can significantly impact potency, selectivity, and side-effect profiles.[2] The this compound moiety, in particular, offers an intriguing template for exploration due to the electronic and steric properties imparted by the dimethoxy-substituted aromatic ring. Understanding how substitutions on the piperidine nitrogen and modifications to the core scaffold influence analgesic activity is paramount for developing next-generation pain therapeutics.

This guide will explore the pivotal structure-activity relationships, drawing on data from closely related 4-arylpiperidine series to infer the analgesic potential of this compound analogs. We will examine the influence of the N-substituent and other structural modifications on analgesic potency, supported by detailed experimental methodologies for assessing antinociceptive effects.

Deciphering Analgesic Potency: Key Structure-Activity Relationships

The analgesic potency of 4-arylpiperidine derivatives is exquisitely sensitive to structural modifications. The key determinants of activity revolve around the nature of the substituent on the piperidine nitrogen and the substitution pattern on the 4-aryl ring.

The Critical Role of the N-Substituent

The substituent on the piperidine nitrogen plays a critical role in receptor interaction and, consequently, analgesic potency. Structure-activity relationship studies on related 4-phenylamidopiperidines have demonstrated that an aralkyl substituent on the piperidine nitrogen is highly favorable for potent analgesic activity.[3] Specifically, an unsubstituted aromatic ring separated from the piperidine nitrogen by a two-carbon linker (a phenethyl group) often confers the highest potency.[3] This is a recurring theme in potent opioid analgesics, including fentanyl.

Influence of the 4-Aryl Moiety: The 3,4-Dimethoxyphenyl Group

The substitution pattern on the 4-aryl ring influences ligand-receptor interactions. The 3,4-dimethoxy substitution on the phenyl ring of the target compounds is expected to modulate activity through both electronic and steric effects. In a series of trans-3,4-dimethyl-4-arylpiperidine derivatives acting as opioid receptor antagonists, a hydroxyl group at the 3-position of the aryl ring was found to be optimal for high affinity at µ (mu) and κ (kappa) opioid receptors.[4] Replacing this hydroxyl with a methoxy group (3-OCH₃) resulted in a significant decrease in binding affinity.[4]

This suggests that for direct opioid receptor agonism, the 3,4-dimethoxy pattern might not be as favorable as a 3-hydroxy substitution. However, the overall analgesic effect is a complex interplay of receptor affinity, efficacy, and pharmacokinetic properties. The dimethoxy groups may influence metabolism and blood-brain barrier penetration, which could either enhance or detract from the overall in vivo potency.

Experimental Assessment of Analgesic Potency

To empirically determine and compare the analgesic potency of this compound analogs, standardized in vivo assays are essential. The hot plate and tail-flick tests are widely used and accepted models for evaluating centrally-acting analgesics.

Hot Plate Test

The hot plate test measures the reaction time of an animal to a thermal stimulus, a response that is integrated at a supraspinal level.[5] An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

  • Apparatus: A commercially available hot plate apparatus with precise temperature control. The surface temperature is typically maintained between 52-55°C.[6]

  • Animals: Male Swiss Webster mice (20-25 g) are commonly used. Animals should be acclimated to the testing room for at least 30-60 minutes before the experiment.[7]

  • Procedure:

    • A baseline latency to response (paw lick or jump) is determined for each mouse before drug administration.

    • The test compound, a vehicle control, and a positive control (e.g., morphine) are administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception is recorded.[8]

    • A cut-off time (e.g., 30-45 seconds) must be established to prevent tissue damage.[6]

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. ED₅₀ values (the dose required to produce 50% of the maximum effect) are then calculated to compare the potency of the analogs.

Tail-Flick Test

The tail-flick test is another common method for assessing pain response to a thermal stimulus.[9] This test primarily measures a spinal reflex, although it can be modulated by supraspinal pathways.

  • Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the animal's tail.

  • Animals: Male Wistar rats (180-220 g) or mice are suitable.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the apparatus.

    • A baseline tail-flick latency is recorded before drug administration.

    • The test compounds and controls are administered.

    • The tail-flick latency is measured at various time points post-administration.

    • A cut-off time is employed to prevent tissue injury.

  • Data Analysis: Similar to the hot plate test, the increase in latency is indicative of analgesia, and ED₅₀ values can be determined for potency comparison.

Data Presentation: A Comparative Framework

While direct experimental data for a series of this compound analogs is not currently published, we can present a comparative table based on well-established SAR principles from related 4-arylpiperidine analgesics. The following table provides a hypothetical comparison to guide future research, with potency rankings based on extrapolations from the literature.

AnalogN-Substituent (R)Predicted Relative Analgesic PotencyRationale
1 -HLowLack of a substantial N-substituent is generally associated with low potency.
2 -CH₃Low to ModerateSmall alkyl groups typically confer lower potency than larger aralkyl groups.
3 -CH₂CH₂Ph (Phenethyl)HighThe N-phenethyl group is a classic substituent for high-potency opioid analgesics.[3]
4 -CH₂CH₂-c-HexylModerate to HighA cycloalkylalkyl group can also confer significant potency, though often less than a phenethyl group.
5 -CH₂-FuranylModerateHeterocyclic substituents can be well-tolerated and lead to potent compounds.

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the general structure of the compounds, the experimental workflow, and a simplified signaling pathway.

G cluster_0 General Structure of this compound Analogs structure structure

Caption: General chemical structure of the this compound analogs discussed.

G cluster_workflow Analgesic Potency Testing Workflow acclimation Animal Acclimation baseline Baseline Latency Measurement (Hot Plate / Tail-Flick) acclimation->baseline dosing Administration of Analog or Control baseline->dosing post_dosing Latency Measurement at Time Intervals dosing->post_dosing analysis Data Analysis (%MPE, ED50 Calculation) post_dosing->analysis

Caption: A typical experimental workflow for assessing the analgesic potency of test compounds.

G cluster_pathway Simplified Opioid Receptor Signaling Ligand Piperidine Analog (Agonist) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor G_protein Gi/o Protein Activation Receptor->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_channel->Analgesia

Caption: A simplified diagram of the canonical G-protein coupled signaling pathway for opioid-mediated analgesia.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel analgesic agents. Based on established structure-activity relationships in related 4-arylpiperidines, it is evident that the nature of the N-substituent is a critical determinant of analgesic potency. Future research should focus on the synthesis and systematic evaluation of a series of N-substituted this compound analogs to confirm these hypotheses and to fully elucidate the SAR for this specific chemical class. Such studies, employing the rigorous experimental protocols outlined in this guide, will be instrumental in identifying lead candidates with optimal potency and therapeutic profiles.

References

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia, 34(4), 260-268.
  • Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer Science & Business Media.
  • Huegi, B. S., Ebnöther, A. M., Rissi, E. R., Gadient, F., Hauser, D., Roemer, D., ... & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of medicinal chemistry, 26(1), 42-50.
  • Borne, R. F., Fifer, E. K., & Waters, I. W. (1984). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 27(10), 1271-1275.
  • D'Amour, F. E., & Smith, D. L. (1941). A method for determining loss of pain sensation. Journal of Pharmacology and Experimental Therapeutics, 72(1), 74-79.
  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl-and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in clinical and biological research, 291, 377-381.
  • Zimmerman, D. M., & Leander, J. D. (1990). Selective opioid receptor agonists and antagonists: research tools and potential therapeutic agents. Journal of medicinal chemistry, 33(3), 895-902.
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Progress in Clinical and Biological Research, 291, 377–381.
  • Benyhe, S. (2013). Opioid Pharmacology. Pain Physician, 16(2S), 17-38.
  • Maryanoff, B. E., & Gardocki, J. F. (1984). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of medicinal chemistry, 27(8), 983-987.
  • Woolfe, G., & Macdonald, A. D. (1944). The evaluation of the analgesic action of pethidine hydrochloride (demerol). Journal of Pharmacology and Experimental Therapeutics, 80(4), 300-307.
  • Colpaert, F. C., Tarayre, J. P., Alliaga, M., Bruins, M. E., & Koek, W. (2001). The enigmatic nature of the stimulus properties of fentanyl. Behavioural pharmacology, 12(6-7), 403-415.
  • Pasternak, G. W. (2014). Opiate pharmacology and relief of pain. Journal of clinical oncology, 32(16), 1655.
  • Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological reviews, 53(4), 597-652.
  • Saify, Z. S., Akhtar, S., Arif, M., Mushtaq, N., & Jahan, S. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 26(3).
  • Colapret, J. A., & DeHaven, R. N. (1992). 4-Phenyl-and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 35(23), 4413-4422.
  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (2012). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS medicinal chemistry letters, 3(12), 1047-1051.
  • Casy, A. F., Hassan, M. M., Simmonds, A. B., & Staniforth, D. (1969). Structure-activity relations in analgesics based on 4-anilinopiperidine. The Journal of pharmacy and pharmacology, 21(7), 434-440.
  • Varagic, V. M., & Kažić, T. (1989). The role of central cholinergic mechanisms in the control of pain. Pharmacology & therapeutics, 42(2), 225-249.
  • Walczak, M. A., Wensink, P. C., & Taber, D. F. (2015). The Zimmerman-Traxler model: a history of a half-century of use. Tetrahedron, 71(33), 5139-5147.
  • Panlab. (n.d.). Hot plate test. Harvard Apparatus. Retrieved from [Link]

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Conduct Science. Retrieved from [Link]

  • RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. Retrieved from [Link]

Sources

Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 4-(3,4-Dimethoxyphenyl)piperidine Derivatives as Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: 4-(3,4-Dimethoxyphenyl)piperidine derivatives and their close analogs, with a focus on their modulation of opioid receptors. Understanding these relationships is paramount for the rational design of novel therapeutics with improved potency, selectivity, and side-effect profiles.

The opioid receptor system, comprising primarily the mu (µ), delta (δ), and kappa (κ) receptors, is a critical target for pain management.[2] However, conventional opioids are fraught with adverse effects such as respiratory depression, tolerance, and dependence.[3] The exploration of novel scaffolds, like the 4-phenylpiperidine core, offers a promising avenue to develop safer and more effective analgesics.[4] This guide will dissect the key structural features of this compound derivatives that govern their interaction with opioid receptors, providing a comparative analysis of their performance based on experimental data.

The Opioid Receptor Signaling Cascade: A Dual-Edged Sword

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, trigger intracellular signaling cascades. The primary analgesic effects are mediated through the G-protein pathway, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[5] Concurrently, a separate signaling pathway involving β-arrestin is recruited, which is increasingly associated with the undesirable side effects of opioids.[5] The quest for biased ligands that selectively activate the G-protein pathway while minimizing β-arrestin recruitment is a frontier in opioid research.

Opioid_Agonist Opioid Agonist MOR Mu Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein MOR->G_Protein Activates beta_Arrestin β-Arrestin MOR->beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Adverse_Effects Adverse Effects (e.g., Respiratory Depression) beta_Arrestin->Adverse_Effects cluster_0 Core Scaffold cluster_1 Key Modification Points Core 4-Phenylpiperidine Core N_Sub N-Substituent (Potency & Function) Core->N_Sub Influences Phenyl_Sub 4-Phenyl Substituent (Affinity & Selectivity) Core->Phenyl_Sub Influences Piperidine_Sub Piperidine Ring (Conformation & Activity) Core->Piperidine_Sub Influences

Figure 2. Key structural elements influencing the SAR of 4-phenylpiperidine derivatives.

Comparative Performance: A Look at the Data

The following table summarizes the binding affinities of a selection of 4-substituted piperidine derivatives for the µ and δ opioid receptors. While not all compounds feature the exact 4-(3,4-dimethoxyphenyl) scaffold, the data provides a valuable comparison of how modifications to the N-substituent and the core structure impact receptor binding.

CompoundN-SubstituentCore Structureµ-OR Ki (nM)δ-OR Ki (nM)Reference
1 H4-(Aryl)-piperidine29150[6]
2 -(CH2)3-Ph4-(Aryl)-piperidine2.513[6]
3 H4-(Aryl)-piperazine13120[6]
4 -(CH2)3-Ph4-(Aryl)-piperazine0.826.6[6]
JDTic Complextrans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine--[7]
LY255582 Complextrans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinePotent AntagonistPotent Antagonist[4]

Note: The "Aryl" group in compounds 1-4 is a 2,6-dimethyltyrosine moiety, a close analog to the 3,4-dimethoxyphenyl group. JDTic is a highly potent and selective κ-opioid receptor antagonist (Ki = 0.3 nM). [7] The data clearly demonstrates that the introduction of a larger N-substituent (e.g., a 3-phenylpropyl group) significantly enhances binding affinity at both µ and δ receptors. [6]Furthermore, the choice between a piperidine and a piperazine core can also influence affinity, with the piperazine analogs in this series showing slightly higher affinity. [6]The development of highly potent and selective antagonists like JDTic from the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold underscores the importance of fine-tuning both the N-substituent and the piperidine ring for achieving desired pharmacological profiles. [7]

Experimental Protocols: Quantifying Receptor Interaction

The determination of a compound's binding affinity for opioid receptors is a cornerstone of its pharmacological evaluation. The following is a generalized protocol for a competitive radioligand binding assay, a widely used method in the field. [2][5]

Radioligand Competitive Binding Assay for Mu-Opioid Receptor

Objective: To determine the inhibitory constant (Ki) of a test compound for the mu-opioid receptor (MOR).

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the MOR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human mu-opioid receptor (e.g., CHO or HEK293 cells). [5]* Radioligand: A high-affinity, selective radiolabeled MOR ligand (e.g., [³H]-DAMGO). [5]* Test Compound: The unlabeled this compound derivative of interest.

  • Non-specific Binding Control: A high concentration of a known MOR antagonist (e.g., 10 µM naloxone). [5]* Assay Buffer: 50 mM Tris-HCl, pH 7.4. [5]* Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter and Fluid.

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to a final volume of 1 mL:

    • Cell membranes (e.g., 10-20 µg protein)

    • Radioligand at a concentration near its Kd (e.g., 0.5 nM [³H]-DAMGO) [5] * Varying concentrations of the test compound.

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM naloxone. [5]3. Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium. [5]4. Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant. [5]

Prepare_Reagents Prepare Reagents (Membranes, Ligands, Compound) Assay_Setup Set up Assay Plate (Total, Non-specific, Test) Prepare_Reagents->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Filter and Wash Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Figure 3. General workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a fertile ground for the discovery of novel opioid receptor modulators. The structure-activity relationships discussed herein highlight the critical roles of the 4-phenyl substituent, the piperidine core, and the N-substituent in determining the pharmacological profile of these compounds. The 3,4-dimethoxyphenyl moiety, in particular, warrants further investigation as a key pharmacophoric element.

Future research should focus on a systematic exploration of substitutions on both the phenyl ring and the piperidine ring of the this compound core. The synthesis and evaluation of a focused library of analogs will provide a more comprehensive understanding of the SAR and enable the fine-tuning of affinity, selectivity, and functional activity. Moreover, the evaluation of these compounds in functional assays that can distinguish between G-protein and β-arrestin pathway activation will be crucial for the development of biased ligands with improved therapeutic windows. By leveraging the insights from these SAR studies, the medicinal chemistry community can continue to advance the design of next-generation analgesics that are both potent and safe.

References

  • Larsen, S. D., He, M., Gilo, N., Johnson, J. M., Stevens, D. L., Mosberg, H. I., & Husbands, S. M. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 548–551. [Link]

  • Chemical Communications (RSC Publishing). (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. [Link]

  • PubMed. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. [Link]

  • Wentland, M. P., Lou, R., Lu, Q., Bu, Y., VanAlstine, M. A., Cohen, D. J., & Bidlack, J. M. (2009). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(1), 18–22. [Link]

  • PubMed Central (PMC). (2024). High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. [Link]

  • Thomas, J. B., Atkinson, R. N., Rothman, R. B., Fix, S. E., Mascarella, S. W., Vinson, N. A., Xu, H., Dersch, C. M., Lu, Y., & Carroll, F. I. (2001). Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. Journal of Medicinal Chemistry, 44(17), 2687–2690. [Link]

  • ResearchGate. (2025). Dialkyloxyphenyl hybrids as PDE4B inhibitors: Design, synthesis, in vitro/in vivo anti-inflammatory activity and in silico insights. [Link]

  • ResearchGate. (2025). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands | Request PDF. [Link]

  • MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]

  • PubMed. (2006). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists. [Link]

  • PubMed Central (PMC). (2011). Syntheses of novel high affinity ligands for opioid receptors. [Link]

  • Semantic Scholar. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. [Link]

  • RTI International. (n.d.). Design, synthesis, and biological evaluation of structurally rigid analogues of 4-(3-Hydroxyphenyl)piperidine opioid receptor antagonists. [Link]

  • ResearchGate. (2025). Molecular structures and (p)IC50 values for the PDE4 isoforms of.... [Link]

  • National Center for Biotechnology Information (NCBI). (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Pakistan Journal of Medical & Health Sciences. (2018). 3D QSAR Studies of 2-Arylpyrimidines and S-Triazines as Selective PDE4B Inhibitors. [Link]

  • Sci-Hub. (2006). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists. [Link]

Sources

4-(3,4-Dimethoxyphenyl)piperidine vs other piperidine-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-(3,4-Dimethoxyphenyl)piperidine and Other Biologically Active Piperidine Scaffolds

Executive Summary

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] This guide provides a detailed comparative analysis of compounds centered around the this compound core, a structure with significant potential for interacting with key neurological targets. We will dissect its pharmacological profile in contrast to other prominent piperidine-based compounds, including the archetypal antipsychotic Haloperidol and the selective sigma-1 receptor (σ1R) modulator PRE-084. Through an examination of structure-activity relationships (SAR), experimental data, and underlying signaling pathways, this document serves as a technical resource for researchers engaged in the design and development of next-generation therapeutics.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine motif is a highly privileged scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical and pharmacokinetic properties.[1][3] Its saturated, six-membered heterocyclic structure containing a nitrogen atom allows for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets. The basic nitrogen is typically protonated at physiological pH, enabling key ionic interactions with acidic amino acid residues in receptor binding pockets, such as the aspartate in catecholamine receptors or the glutamate in sigma receptors.[4][5] The conformational flexibility of the piperidine ring (e.g., chair and boat conformations) allows it to adapt to the steric demands of various binding sites, enhancing its versatility as a drug scaffold.[1] This adaptability has led to its incorporation into a wide range of clinically approved drugs for CNS disorders, cancer, and infectious diseases.[1][6]

Profile of the Core Compound: this compound

The subject of our focus, the this compound moiety, combines the piperidine core with a dimethoxy-substituted phenyl ring. This specific substitution pattern is of high interest for several reasons:

  • Catecholamine Mimicry : The 3,4-dimethoxy arrangement is a bioisostere of the catechol group found in neurotransmitters like dopamine. This structural similarity suggests a potential for interaction with dopaminergic, adrenergic, and serotonergic receptors.

  • Modulation of Lipophilicity : The methoxy groups increase lipophilicity compared to a simple phenol, which can enhance blood-brain barrier penetration, a critical factor for CNS-acting drugs.

  • Metabolic Stability : The methoxy groups protect the aromatic ring from oxidative metabolism (e.g., hydroxylation) that a catechol group would be susceptible to, potentially leading to improved pharmacokinetic profiles.

While not a drug in itself, this scaffold is a key intermediate and structural component in many research compounds, particularly those targeting dopamine and sigma receptors.

Comparative Analysis: Pharmacological Profiles

To understand the unique properties of the this compound scaffold, we compare its derivatives to other well-characterized piperidine-based compounds. The selection includes Haloperidol, a classic D2 antagonist with high σ1R affinity, and PRE-084, a selective σ1R agonist.

Compound / DerivativePrimary Target(s)Receptor Binding Affinity (Ki, nM)Functional ActivityKey Therapeutic Area
Derivatives of this compound Sigma-1 (σ1R), Dopamine D2/D4σ1R: 10-100 nM D4: ~50 nM[4]Varies (Agonist/Antagonist)Neuroscience, Psychiatry (Research)
Haloperidol Dopamine D2, Sigma-1 (σ1R)D2: 1-2 nM σ1R: 2.5 nM[7]D2 Antagonist, σ1R AntagonistAntipsychotic
PRE-084 Sigma-1 (σ1R)σ1R: 2.2 nM σ2R: >10,000 nMσ1R AgonistNeuroprotection (Research)
Phencyclidine (PCP) NMDA ReceptorKi = 154 nM (PCP Site 2)[8]NMDA Antagonist (Non-competitive)Dissociative Anesthetic[8]
Structure-Activity Relationship (SAR) Insights
  • Piperidine vs. Piperazine : The choice between a piperidine and a piperazine ring is a critical determinant of activity and selectivity. For many dual histamine H3/sigma-1 receptor ligands, the piperidine ring was found to be the most influential structural element for high affinity at the σ1R.[9] Replacing it with a piperazine often leads to a significant drop in σ1R affinity.[9]

  • Aryl Group Substitution : The nature and position of substituents on the aryl ring (attached at the 4-position of the piperidine) dramatically influence target engagement. The 3,4-dimethoxy pattern in our core structure is a classic feature for dopamine receptor ligands. In contrast, the 4-fluorophenyl group in Haloperidol is a common moiety in many CNS drugs.

  • N-Substituent : The substituent on the piperidine nitrogen dictates the compound's interaction with a secondary binding pocket. The long butyrophenone chain of Haloperidol is crucial for its high D2 affinity, while the ethyl-morpholino group of PRE-084 is optimized for σ1R agonism.

Experimental Protocols: A Guide to In Vitro Characterization

The foundation of drug discovery is robust and reproducible experimental data. Below is a detailed protocol for a competitive radioligand binding assay, a standard method for determining a compound's affinity for a specific receptor.

Radioligand Competition Binding Assay Workflow

This workflow outlines the process for determining the binding affinity (Ki) of a test compound for the Sigma-1 receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis prep_mem Prepare Receptor Source (e.g., HEK293 cell membranes expressing σ1R) assay_mix Combine Components: Membranes + Radioligand + Test Compound (or buffer for total binding, or unlabeled ligand for non-specific binding) prep_mem->assay_mix prep_ligand Prepare Radioligand (e.g., 3H-Pentazocine) prep_ligand->assay_mix prep_test Prepare Test Compound (Serial Dilutions) prep_test->assay_mix assay_incubate Incubate at 37°C for 120 min to reach equilibrium assay_mix->assay_incubate harvest_filter Rapidly Filter Mixture through glass fiber filters to separate bound from free ligand assay_incubate->harvest_filter harvest_wash Wash Filters with Ice-Cold Buffer to remove non-specifically bound radioligand harvest_filter->harvest_wash harvest_count Quantify Radioactivity on filters using a scintillation counter (CPM) harvest_wash->harvest_count analysis_ic50 Plot % Inhibition vs. [Test Compound] and fit to a sigmoidal curve to determine IC50 harvest_count->analysis_ic50 analysis_ki Calculate Ki from IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis_ic50->analysis_ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Sigma-1 Receptor Binding Assay
  • Causality : This protocol is designed to quantify the affinity of a test compound by measuring its ability to compete with a known high-affinity radioligand for binding to the receptor.

  • Preparation of Reagents :

    • Assay Buffer : Prepare a 50 mM Tris-HCl buffer, pH 8.0. The choice of a stable buffer is critical to maintain the receptor's native conformation.

    • Radioligand : Use -pentazocine at a final concentration of 2 nM.[7] This concentration is typically close to the radioligand's dissociation constant (Kd), providing a good signal window.

    • Receptor Source : Use membrane preparations from guinea pig brain or a cell line (e.g., HEK293) stably expressing the human σ1R.

    • Test Compounds : Prepare a serial dilution of the test compound (e.g., a derivative of this compound) in the assay buffer, typically from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup :

    • In a 96-well plate, set up triplicate wells for each condition:

      • Total Binding : Receptor membranes + Radioligand + Assay Buffer. This establishes the maximum binding signal.

      • Non-Specific Binding (NSB) : Receptor membranes + Radioligand + a high concentration of an unlabeled σ1R ligand (e.g., 10 µM Haloperidol or unlabeled (+)-pentazocine).[7] This measures the amount of radioligand that binds to non-receptor components and is essential for calculating specific binding.

      • Competition : Receptor membranes + Radioligand + varying concentrations of the test compound.

  • Incubation :

    • The total assay volume is typically 0.5 mL.[7]

    • Incubate the plate at 37°C for 120 minutes.[7] This time and temperature are chosen to ensure the binding reaction reaches equilibrium.

  • Harvesting :

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.

    • Quickly wash the filters three times with ice-cold assay buffer to remove unbound radioligand. The cold temperature prevents the dissociation of the receptor-ligand complex during washing.

  • Quantification and Analysis :

    • Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Mechanisms: Signaling Pathways

The biological effect of a compound is determined by the signaling pathway it modulates upon binding to its target.

Dopamine D2 Receptor Signaling (Gαi-coupled GPCR)

Haloperidol and many related piperidine-based antipsychotics act by antagonizing the Dopamine D2 receptor, a Gαi-coupled G-protein coupled receptor (GPCR). This blockade prevents the inhibition of adenylyl cyclase, leading to downstream cellular effects.

G Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds & Activates Antagonist Haloperidol / D2 Antagonist (e.g., Arylpiperidine) Antagonist->D2R Binds & Blocks G_Protein Gαi/βγ D2R->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neuronal Excitability PKA->Response Phosphorylates Targets

Caption: Antagonism of the Gαi-coupled D2 receptor signaling pathway.

Sigma-1 Receptor Chaperone Activity

Unlike classical receptors, the σ1R acts as an intracellular chaperone, primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Ligands like PRE-084 (agonists) can promote its chaperone function, which is implicated in neuroprotection.

G cluster_mam Mitochondria-Associated ER Membrane (MAM) ER Endoplasmic Reticulum (ER) Mito Mitochondrion S1R Sigma-1 Receptor (σ1R) Chaperone IP3R IP3 Receptor (IP3R) S1R->IP3R Stabilizes & Regulates Ca²⁺ flux from ER to Mitochondria Calcium Ca²⁺ Homeostasis IP3R->Calcium Stress Cellular Stress (e.g., Oxidative Stress) Stress->S1R Induces Dissociation from BiP Ligand σ1R Agonist (e.g., PRE-084) Ligand->S1R Binds & Modulates Survival Cell Survival & Neuroprotection Calcium->Survival Promotes

Caption: Role of the Sigma-1 receptor as a chaperone at the MAM.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising starting point for the development of novel CNS therapeutics. Its structural resemblance to catecholamines provides a rational basis for targeting dopaminergic systems, while subtle modifications can steer its selectivity towards other important targets like the sigma-1 receptor. Comparative analysis with established drugs like Haloperidol reveals the critical role of specific structural motifs in defining the ultimate pharmacological profile—whether it be potent D2 antagonism for antipsychotic effects or selective σ1R modulation for potential neuroprotective applications.

Future research should focus on leveraging detailed structural information from techniques like X-ray crystallography to design derivatives with improved selectivity and optimized pharmacokinetic properties. By applying the rigorous experimental protocols detailed in this guide, researchers can effectively characterize new chemical entities, paving the way for the discovery of safer and more effective treatments for complex neurological and psychiatric disorders.

References

  • International Journal of Novel Research and Development . (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • RSC Medicinal Chemistry . (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • ACS Chemical Neuroscience . (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]

  • Wikipedia . Phencyclidine. [Link]

  • European Journal of Medicinal Chemistry . (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • European Journal of Medicinal Chemistry . (2023). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. [Link]

  • ResearchGate . (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

  • Journal of Medicinal Chemistry . (1987). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

  • ChemRxiv . (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. [Link]

  • Asian Journal of Chemistry . (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • Journal of Medicinal Chemistry . (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]

  • Molecules . (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate . (2021). Piperidine-based drug discovery. [Link]

  • European Journal of Medicinal Chemistry . (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. [Link]

  • ACS Medicinal Chemistry Letters . (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. [Link]

  • Journal of Medicinal Chemistry . (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. [Link]

  • Wikipedia . DOx. [Link]

  • Journal of Medicinal Chemistry . (2015). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. [Link]

  • Journal of Medicinal Chemistry . (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. [Link]

  • MilliporeSigma . Receptor Binding Assays - Multiwell Plates. [Link]

  • International Journal of Molecular Sciences . (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Brieflands . (2017). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]

  • Molecules . (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. [Link]

Sources

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 4-(3,4-Dimethoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Piperidine Scaffolds

In the landscape of drug discovery and development, the piperidine ring is a cornerstone of medicinal chemistry, prized for its versatile synthetic handles and favorable physicochemical properties. 4-(3,4-Dimethoxyphenyl)piperidine represents a key intermediate and a structural motif of significant interest, combining the piperidine core with a catechol-like dimethoxybenzene moiety. The accurate and precise quantification of this compound, whether as an active pharmaceutical ingredient (API), a starting material, or an impurity, is non-negotiable. The reliability of all subsequent research, development, and quality control decisions hinges on the robustness of the analytical methods employed.

This guide provides an in-depth comparison of validated analytical methodologies for this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our discussion in the harmonized principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] The objective is to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate analytical procedures that are not only compliant but scientifically sound and fit for their intended purpose.[5]

Pillar 1: The Foundation of Trust - Understanding Method Validation Parameters

Before comparing instruments and techniques, we must establish the bedrock of any reliable analytical method: validation. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[5] The ICH Q2(R2) guideline provides a comprehensive framework for the validation parameters that form the basis of our evaluation.[1][6][7][8] These parameters are not a mere checklist; they are an interconnected system that, when properly evaluated, guarantees the integrity of the analytical data.[4][9]

The core validation characteristics include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9][10]

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[6][10]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[2][9][10]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][6][10]

G cluster_dev Method Development & Lifecycle cluster_params Core Validation Parameters Dev Development (ICH Q14) Val Validation (ICH Q2) Dev->Val Routine Routine Use Val->Routine Specificity Specificity Val->Specificity Linearity Linearity Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision Robustness Robustness Val->Robustness Lifecycle Lifecycle Mgmt. Routine->Lifecycle Range Range Linearity->Range Accuracy->Range Precision->Range Limits LOD / LOQ Precision->Limits

Caption: Interrelationship of validation parameters within the analytical method lifecycle.

Pillar 2: A Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for this compound must be a deliberate choice based on the analyte's physicochemical properties and the specific analytical objective (e.g., purity assay, impurity quantification, etc.). The presence of a UV-active dimethoxybenzene ring and a basic piperidine nitrogen are key characteristics that guide our selection.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, its non-volatile nature and UV chromophore make it an ideal candidate for this technique.

Causality Behind Experimental Choices:

  • Column: A C18 column is a standard starting point. However, the basic piperidine nitrogen can interact with residual acidic silanols on the silica backbone, leading to peak tailing. Therefore, an end-capped or a "base-deactivated" C18 column is scientifically justified to ensure symmetrical peak shape and better resolution.[11]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase is critical. Setting the pH to an acidic value (e.g., pH 2-3 with phosphoric acid) ensures the piperidine nitrogen is protonated, leading to a single ionic species and consistent retention behavior.[12][13]

  • Detection: The dimethoxyphenyl group exhibits UV absorbance. A diode-array detector (DAD) is preferable to a single-wavelength UV detector, as it allows for the acquisition of the full UV spectrum, which is invaluable for peak purity assessment and method development. Based on similar structures, a detection wavelength around 230-280 nm would be a logical starting point.[12][14]

  • Chromatographic System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD.

  • Column: Base-deactivated C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% B to 70% B over 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 236 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound reference standard in diluent (e.g., 50:50 Water:Acetonitrile) and create a series of calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve in diluent to a known concentration within the calibration range.

G start Start: Sample & Standard Weighing prep Dissolution in Diluent (e.g., 50:50 ACN:H2O) start->prep hplc Inject into HPLC System prep->hplc sep Separation on C18 Column (Gradient Elution) hplc->sep detect UV Detection (DAD) Peak Integration sep->detect quant Quantification (External Standard Calibration) detect->quant report Report Results (% Assay / Impurity Level) quant->report

Caption: Standard workflow for RP-HPLC-UV analysis.
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test conc.0.1 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD) Repeatability: ≤ 1.0%0.4%
Intermediate: ≤ 2.0%0.9%
LOD Signal-to-Noise ≥ 3:10.05 µg/mL
LOQ Signal-to-Noise ≥ 10:10.15 µg/mL
Specificity No interference at analyte RtPeak purity > 99.9%
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique offering high separation efficiency and definitive identification through mass fragmentation patterns. It is particularly useful for identifying and quantifying volatile impurities or for orthogonal confirmation of purity.

Causality Behind Experimental Choices:

  • Derivatization: this compound has a secondary amine, which is a polar functional group. Direct injection onto a standard non-polar GC column can result in poor peak shape and adsorption. Derivatization, such as acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA), is often a necessary step. This blocks the polar N-H group, increasing volatility and improving chromatographic performance.

  • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is a robust choice for separating a wide range of analytes and is well-suited for the derivatized compound.

  • Ionization: Electron Ionization (EI) at a standard 70 eV is the method of choice.[15] EI provides reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. The fragmentation of the piperidine ring and the dimethoxybenzyl moiety will yield a characteristic mass spectrum.[16][17]

  • Derivatization: To 1 mg of sample, add 100 µL of pyridine and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Heat at 70°C for 30 minutes.

  • Chromatographic System: GC equipped with a split/splitless injector and coupled to a Mass Spectrometer.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 150°C, hold for 1 min, then ramp at 15°C/min to 290°C and hold for 5 min.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

G start Start: Sample Weighing deriv Derivatization (e.g., Silylation with MSTFA) start->deriv gc Inject into GC-MS System deriv->gc sep Separation in Capillary Column (Temperature Program) gc->sep ionize Ionization (EI, 70 eV) sep->ionize ms_detect Mass Analysis (Quadrupole) Detection ionize->ms_detect data Data Analysis (Chromatogram & Mass Spectrum) ms_detect->data report Identify & Quantify data->report

Caption: General workflow for analysis by GC-MS following derivatization.
Validation ParameterAcceptance CriteriaTypical Result
Linearity (R²) ≥ 0.9950.9985
Range LOQ to 120% of specification0.05% - 0.2% level
Accuracy (% Recovery) 80.0 - 120.0%91.5% - 108.3%
Precision (%RSD) Repeatability: ≤ 15% at LOQ11.5%
LOD (m/z extracted ion) Signal-to-Noise ≥ 3:10.01% level
LOQ (m/z extracted ion) Signal-to-Noise ≥ 10:10.05% level
Specificity Unique mass spectrum and RtConfirmed by spectral match

Pillar 3: Strategic Method Selection

No single method is universally superior; the optimal choice is dictated by the analytical objective. The following guide provides a comparative summary to aid in this strategic decision.

FeatureRP-HPLC-UVGC-MSLC-MS/MS
Primary Application Assay, Purity, StabilityImpurity ID, Orthogonal AssayTrace Quantification, Bioanalysis
Selectivity Good (Chromatographic)Very High (Chromo. + Mass)Excellent (Chromo. + Precursor/Product Ion)
Sensitivity Moderate (µg/mL)High (ng/mL)Very High (pg/mL)
Sample Prep Simple (Dissolve & Inject)Complex (Derivatization)Moderate (Dilution, Protein Precipitation)
Instrumentation Cost LowModerateHigh
Expertise Required StandardIntermediateAdvanced
Best For... Routine QC, release testing, content uniformity.Identifying unknown impurities, confirming structure, residual solvent analysis.Metabolite identification, pharmacokinetic studies, genotoxic impurity analysis.

Expert Recommendation:

  • For routine quality control (QC) and release testing of this compound as a drug substance or intermediate, a validated RP-HPLC-UV method is the industry standard. It offers the best balance of performance, cost, and robustness for quantifying the main component and known impurities.

  • For impurity structure elucidation or as an orthogonal method to confirm purity, GC-MS is an excellent choice. Its ability to provide mass spectral data is invaluable for identifying unknown peaks that may be observed during forced degradation or stability studies.

  • For trace-level quantification in complex matrices , such as biological fluids (blood, plasma) for pharmacokinetic studies, LC-MS/MS is the required technique due to its unparalleled sensitivity and selectivity.

Conclusion: A Lifecycle Approach to Analytical Excellence

The validation of analytical methods for this compound is not a singular event but a continuous process that ensures data quality throughout the product lifecycle.[4] This guide has compared the primary chromatographic techniques, emphasizing the scientific rationale behind methodological choices. A well-characterized and robustly validated HPLC-UV method serves as the foundation for most applications, while GC-MS and LC-MS/MS provide powerful, specific capabilities for more demanding challenges like impurity identification and bioanalysis. By grounding our approach in the principles of ICH Q2(R2) and applying sound scientific judgment, we can develop and validate analytical methods that are trustworthy, reliable, and fit for purpose, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Lab Manager. (2025).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • RAPS. (2022). ICH releases draft guidelines on analytical method development.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(Oxan-3-yl)
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
  • National University of Pharmacy. (n.d.). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl).
  • MDPI. (n.d.). 4,4′-([1][3][6]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline).

  • PubMed. (n.d.). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs).
  • PubMed. (2022).
  • BenchChem. (n.d.). Technical Support Center: Analytical Method Development for 3-[(4-Methylphenyl)methyl]piperidine Impurities.

Sources

A Comparative Guide to N-Substituent Effects on 4-Arylpiperidine Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the 4-arylpiperidine scaffold represents a cornerstone in the design of centrally acting agents. Its privileged structure is a key pharmacophore in numerous approved drugs and clinical candidates targeting a range of neurological and psychiatric disorders. The activity of these compounds can be exquisitely tuned by modifications at the piperidine nitrogen. This guide provides a comparative analysis of how different N-substituents on the 4-arylpiperidine core modulate pharmacological activity, with a focus on opioid and dopamine receptor targets. The insights and data presented herein are synthesized from peer-reviewed literature to provide a robust resource for rational drug design.

The Critical Role of the N-Substituent

The nitrogen atom of the piperidine ring is a crucial interaction point for many G-protein coupled receptors (GPCRs). Its basicity allows for the formation of a key salt bridge with an acidic residue (typically an aspartate in transmembrane domain 3) in the orthosteric binding pocket of aminergic GPCRs. The substituent attached to this nitrogen extends into a region of the binding pocket that can vary significantly between different receptors and even receptor subtypes. Consequently, the nature of the N-substituent profoundly influences binding affinity, selectivity, and functional activity (i.e., whether the compound acts as an agonist, antagonist, or partial agonist).

Comparative Analysis of N-Substituent Classes

The following sections systematically explore the structure-activity relationships (SAR) of various N-substituent classes on the 4-arylpiperidine scaffold, with a focus on their effects at mu-opioid (MOR), delta-opioid (DOR), kappa-opioid (KOR), and dopamine D2 and D3 receptors.

N-Alkyl Substituents

The length and branching of N-alkyl chains can have a significant impact on opioid receptor activity. Generally, a small alkyl group like methyl or ethyl is a good starting point for agonist activity at the mu-opioid receptor. As the chain length increases, the activity can vary, often with an optimal length for potency.

For instance, in a series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, the N-substituent plays a pivotal role in binding affinity and selectivity[1].

Key SAR Insights for N-Alkyl Substituents:

  • Chain Length: Optimal activity at opioid receptors is often observed with a specific chain length, beyond which affinity may decrease.

  • Functional Activity: Small alkyl groups often favor agonist activity at MOR.

N-Aralkyl Substituents

The introduction of an aromatic ring, typically a phenyl or substituted phenyl group, connected by an alkyl linker (e.g., phenethyl, benzyl), creates an N-aralkyl substituent. This class is particularly important for achieving high affinity at both opioid and dopamine receptors. The phenethyl group is a classic substituent found in many potent opioid agonists, including fentanyl and its analogues.

The nature of the aryl group and the length of the alkyl linker are critical for modulating activity and selectivity. For example, variations in the spacer and the aryl moiety in N-alkylated 1-(2-methyoxyphenyl)piperazines have been shown to markedly improve affinity and selectivity for the D3 versus the D2 receptor[2]. An extended and more linear conformation in the aliphatic or aryl spacers is often crucial for dopamine D3 receptor selectivity[2].

Key SAR Insights for N-Aralkyl Substituents:

  • Opioid Receptors: The N-phenethyl group is generally optimal for high MOR agonist potency.

  • Dopamine Receptors: N-aralkyl substituents are critical for D2/D3 receptor affinity. The nature of the aromatic ring and the linker length can be tuned to achieve selectivity. For example, in a series of N-phenylpiperazine analogs, specific substitutions can lead to significant D3 vs. D2 binding selectivity[3].

N-Acyl and Other Substituents

Acylating the piperidine nitrogen introduces an amide functionality. This change can have dramatic effects, often converting a potent agonist into an antagonist or a partial agonist. The electronic and steric properties of the acyl group are determining factors.

Quantitative Comparison of N-Substituted 4-Arylpiperidines

The following tables summarize the binding affinities (Ki) and functional activities (EC50, Emax) of representative N-substituted 4-arylpiperidines at opioid and dopamine receptors. This data allows for a direct comparison of the effects of different N-substituents.

Table 1: Opioid Receptor Activity of N-Substituted 4-Arylpiperidines

Compound IDN-SubstituentReceptorKi (nM)EC50 (nM)Emax (%)Functional ActivityReference
1 -CH3MOR---Agonist[1]
2 -CH2CH2PhMOR0.00340.68206.5Potent Agonist[1]
(3R, 4S)-23 -CH2CH2PhMOR0.00210.0013209.1Potent Agonist[1]
(3R, 4S)-23 -CH2CH2PhDOR18.474.5267.1Agonist[1]
(3R, 4S)-23 -CH2CH2PhKOR25.8116.2209.5Agonist[1]
(-)-RTI5989-54 -allylDOR-17.6-Full Agonist[4]
RTI5989-61 -allyl (with OH)DOR-0.43-Full Agonist[4]
RTI5989-62 -trans-crotyl (with OH)DOR-0.20-Full Agonist[4]

Table 2: Dopamine Receptor Activity of N-Substituted 4-Arylpiperazines/piperidines

Compound IDN-SubstituentReceptorKi (nM)D2/D3 SelectivityFunctional ActivityReference
SV 293 -CH2-(5-methoxy-1H-indol-3-yl)D2-10-100 foldNeutral Antagonist[5]
SV-III-130s -(CH2)4-O-(7-(2-oxo-3,4-dihydroquinolinyl))D2<160Partial Agonist[5]
(-)-10e N-heterocyclicD247.583.3Agonist[6]
(-)-10e N-heterocyclicD30.57-Agonist[6]
Compound 38 -(CH2)4-NHCO-CH=CH-(4-I-Ph)D2L76.4153-[2]
Compound 38 -(CH2)4-NHCO-CH=CH-(4-I-Ph)D30.5--[2]

Visualizing Structure-Activity Relationships

The following diagrams illustrate key SAR principles discussed in this guide.

SAR_N_Aralkyl_Dopamine cluster_ligand N-Aralkyl-4-Arylpiperidine cluster_receptor Dopamine D2/D3 Receptor Piperidine 4-Arylpiperidine Core N_Sub N-Aralkyl Substituent (e.g., -CH2CH2-Aryl) Piperidine->N_Sub Modification Site D2 D2 Receptor N_Sub->D2 Modulates Affinity & Functional Activity D3 D3 Receptor N_Sub->D3 Often Higher Affinity (Selectivity Driver)

N-Aralkyl substituents are key for dopamine receptor affinity and selectivity.

Experimental_Workflow start Start: Synthesized 4-Arylpiperidine Analogs prep Step 1: Cell Membrane Preparation (Expressing Target Receptor) start->prep binding Step 2: Radioligand Binding Assay (Determine Ki) prep->binding functional Step 3: [35S]GTPγS Functional Assay (Determine EC50, Emax) prep->functional analysis Step 4: Data Analysis (SAR Correlation) binding->analysis functional->analysis end End: Pharmacological Profile analysis->end

General experimental workflow for characterizing 4-arylpiperidine analogs.

Experimental Protocols

To ensure the integrity and reproducibility of the data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

Cell Membrane Preparation for Receptor Binding Assays

This protocol describes the preparation of cell membranes from cultured cells stably expressing the receptor of interest.

Materials:

  • Cultured cells (e.g., HEK 293 or CHO cells) expressing the target receptor

  • Lysis Buffer: 50mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors

  • Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, 10% sucrose, pH 7.4

  • Centrifuge and rotor capable of 20,000 x g at 4°C

  • Homogenizer (e.g., Polytron)

  • Liquid nitrogen

Procedure:

  • Cell Harvesting: Harvest cultured cells by scraping or centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and homogenize.

  • Centrifugation: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]

  • Washing: Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation.

  • Final Resuspension: Resuspend the final pellet in Storage Buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation, snap-freeze in liquid nitrogen, and store at -80°C until use.[8]

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radioligand from the receptor.

Materials:

  • Prepared cell membranes

  • Radioligand specific for the target receptor (e.g., [3H]DAMGO for MOR, [125I]IABN for D2/D3)

  • Test compounds (N-substituted 4-arylpiperidines)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Non-specific binding control (a high concentration of a known ligand)

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, cell membranes (typically 50-120 µg protein for tissue membranes), radioligand at a concentration near its Kd, and varying concentrations of the test compound.[7] For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]

  • Filtration: Rapidly terminate the assay by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. It is a direct measure of G-protein coupling.

Materials:

  • Prepared cell membranes

  • [³⁵S]GTPγS

  • GDP

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • Scintillation proximity assay (SPA) beads or filtration apparatus

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, GDP (to ensure a basal state), varying concentrations of the test compound, and assay buffer.

  • Incubation: Pre-incubate the plate to allow the test compound to bind to the receptors.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate to allow for [³⁵S]GTPγS binding to activated G-proteins.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration and measure the radioactivity of the filters.

    • SPA Method: Add SPA beads that capture the membrane-G-protein complexes. The proximity of the [³⁵S] to the scintillant in the beads generates a signal that is measured in a microplate scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

    • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist) from the dose-response curve.[9]

Conclusion

The N-substituent of the 4-arylpiperidine scaffold is a powerful modulator of pharmacological activity. By systematically varying this substituent, researchers can fine-tune the affinity, selectivity, and functional properties of these compounds for a wide range of GPCR targets. A thorough understanding of the structure-activity relationships, coupled with robust in vitro characterization using standardized protocols, is essential for the rational design of novel therapeutics with improved efficacy and safety profiles. This guide provides a foundational framework and practical methodologies to support these endeavors in the dynamic field of drug discovery.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link][7]

  • Rehni, A. K., Singh, N., & Kumar, M. (2013). Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds. ACS Chemical Neuroscience, 4(2), 265–276.[5]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.[10]

  • Li, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.[1]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421–L429.[11]

  • Traynor, J. R. (2012). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 897, 137–150.[12]

  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & medicinal chemistry letters, 15(17), 3844–3848.[13]

  • Jeffries, D. E., et al. (2017). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & medicinal chemistry letters, 27(15), 3464–3469.[14]

  • Traynor, J. R. (2012). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 897, 137–150.[12]

  • Bylund, D. B. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. In The G Protein-Coupled Receptors Handbook (pp. 137-159). Humana Press.[15]

  • Kumar, V., et al. (2011). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & medicinal chemistry, 19(2), 1004–1013.[6]

  • Thomas, J. B., et al. (2001). Opioid peptide receptor studies. 15. Relative efficacy of 4-[(N-allyl-3-methyl-4-piperidinyl)phenylamino]-N,N-diethylbenzamide analogues for the delta-opioid receptor in the [35S]GTP-gamma-S binding assay. Journal of medicinal chemistry, 44(11), 1797–1801.[4]

  • Lavecchia, A., et al. (2013). Representative examples of common scaffolds in kappa opioid receptor ligands. Future medicinal chemistry, 5(8), 945–957.[16]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508.[17]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link][9]

  • Dukic-Stefanovic, S., et al. (2014). Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. Current pharmaceutical design, 20(22), 3617–3625.[18]

  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of medicinal chemistry, 57(16), 7042–7060.[19]

  • Bylund, D. B. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. In The G Protein-Coupled Receptors Handbook (pp. 137-159). Humana Press.[20]

  • Nam, G., et al. (2022). Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. International journal of molecular sciences, 24(1), 432.[21]

  • Di Pietro, O., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Pharmaceuticals, 16(5), 739.[22]

  • Hackling, A., et al. (2003). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands. Journal of medicinal chemistry, 46(18), 3883–3899.[2]

  • Micheli, F., et al. (2007). Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. Journal of medicinal chemistry, 50(16), 3745–3757.

  • Papsun, D. M., et al. (2023). Pharmacology of newly identified nitazene variants reveals structural determinants of affinity, potency, and selectivity for mu opioid receptors. Drug and alcohol dependence, 246, 109841.[23]

  • Wilson, J. M., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (Basel, Switzerland), 26(11), 3182.[3]

  • Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 43(21), 3895–3905.[24]

  • Zhou, Y., et al. (2021). Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening. Journal of medicinal chemistry, 64(1), 584–601.[25]

  • Armstrong, S. P., et al. (2020). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature reviews. Drug discovery, 19(11), 788–806.[26]

  • DeWire, S. M., et al. (2013). Allosteric coupling from G protein to the agonist binding pocket in GPCRs. Proceedings of the National Academy of Sciences of the United States of America, 110(52), 21171–21176.[27]

  • Kim, J., et al. (2018). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bulletin of the Korean Chemical Society, 39(8), 947-950.[28]

  • Liko, I., et al. (2018). PtdIns(4,5)P2 stabilizes active states of GPCRs and enhances selectivity of G-protein coupling. Nature, 559(7715), 629–633.[29]

  • Kaczor, A. A., et al. (2018). Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands. PloS one, 13(12), e0208991.[30]

  • Sahn, J. J., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Pharmaceuticals, 14(7), 643.[31]

  • Ananthan, S., et al. (2003). Diaryldimethylpiperazine ligands with mu- and delta-opioid receptor affinity: Synthesis of (+)-4-[(alphaR)-alpha-(4-allyl-(2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide and (-)-4-[(alphaR)-alpha-((2S,5S)-dimethylpiperazin-1-yl)-(3-hydroxyphenyl)methyl]-N-ethyl-N-phenylbenzamide. Bioorganic & medicinal chemistry, 11(22), 4761–4768.[32]

Sources

Navigating the Maze: A Comparative Guide to the Cross-Reactivity of 4-(3,4-Dimethoxyphenyl)piperidine Derivatives in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding a compound's interaction with multiple biological targets is paramount. This guide, designed for the discerning researcher, delves into the cross-reactivity profiles of 4-(3,4-dimethoxyphenyl)piperidine derivatives. These scaffolds are privileged structures in medicinal chemistry, forming the core of numerous centrally acting agents. Their inherent promiscuity, however, presents both opportunities for developing multi-target ligands and challenges in achieving receptor selectivity. Here, we provide an in-depth comparison of their binding affinities across key receptor families, supported by detailed experimental protocols to empower your own investigations.

The this compound Core: A Gateway to Diverse Pharmacologies

The this compound moiety is a versatile pharmacophore that has been extensively explored for its interaction with a variety of receptors, primarily within the central nervous system. The dimethoxy-substituted phenyl ring and the basic piperidine nitrogen are key features that drive its binding to aminergic G-protein coupled receptors (GPCRs) and other targets. This guide will focus on the cross-reactivity of derivatives at three major receptor families: sigma (σ) receptors, opioid receptors, and dopamine receptors. Understanding this polypharmacology is crucial for interpreting structure-activity relationships (SAR) and predicting potential on- and off-target effects.

Comparative Binding Profiles: A Quantitative Look at Cross-Reactivity

The true measure of a compound's receptor interaction lies in its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the binding affinities of representative this compound derivatives and related structures across different receptor subtypes. This data, compiled from various studies, highlights the structural nuances that govern receptor selectivity.

Compound/DerivativeReceptor SubtypeKi (nM)Reference Compound(s)
1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503)σ1~5Haloperidol (Ki = 2.6 nM)
σ2>10,000
N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidinesµ-opioidPotent antagonists
κ-opioidPotent antagonists
δ-opioidPotent antagonists
4,4-difluoro-3-(phenoxymethyl)piperidine derivative (14a)D40.3
D1, D2, D3, D5>2000-fold lower
Spipethiane (contains benzylpiperidine core)σ10.5
σ2416

Key Insights from the Data:

  • Sigma-1 (σ1) Receptor Affinity: Many piperidine and piperazine derivatives containing the dimethoxyphenethyl moiety, such as SA4503, exhibit high affinity and selectivity for the σ1 receptor.[1][2] This receptor is implicated in a range of neurological functions and is a target for novel therapeutics.[2] The piperidine moiety itself is a critical structural element for high affinity at σ1 receptors.[3]

  • Opioid Receptor Antagonism: The trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, a close structural relative, is a well-established class of potent opioid receptor antagonists.[4][5][6][7][8][9] Modifications to the N-substituent can modulate potency but often retain the antagonist profile.[5][6]

  • Dopamine D4 Receptor Selectivity: Introduction of fluorine atoms and specific phenoxymethyl substitutions on the piperidine ring can lead to highly potent and selective D4 receptor antagonists.[10][11] This highlights how subtle structural changes can dramatically shift receptor preference.

  • Promiscuity as a Starting Point: The inherent ability of the piperidine core to bind to multiple receptors makes it a valuable starting point for medicinal chemistry campaigns.[12][13] Through systematic structural modifications, researchers can tune the selectivity profile towards a desired target or design multi-target ligands with a specific therapeutic purpose.

Below is a visualization of the core this compound scaffold and common points of derivatization that influence receptor binding selectivity.

Caption: Core this compound scaffold.

Experimental Protocol: Radioligand Receptor Binding Assay

To empirically determine the binding affinity and cross-reactivity of your this compound derivatives, the radioligand binding assay remains the gold standard due to its robustness and sensitivity.[14] This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor.[14][15]

I. Materials and Reagents
  • Receptor Source: Cell membranes prepared from cultured cells expressing the receptor of interest (e.g., CHO or HEK293 cells) or from tissue homogenates.[16][17]

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., 3H or 125I). The choice of radioligand is critical and should have high specific activity.[18]

  • Test Compounds: Your synthesized this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[16]

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: For detection of the radioisotope.

  • 96-well Plates: For performing the assay.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[16]

  • Filtration Apparatus: A cell harvester or vacuum manifold to separate bound from free radioligand.[18]

  • Scintillation Counter: To measure radioactivity.

II. Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize cells or tissue in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[16]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer.

      • A range of concentrations of the unlabeled test compound.

      • A fixed concentration of the radioligand.

      • The receptor membrane preparation.

    • Include control wells for:

      • Total binding: Contains buffer, radioligand, and membranes (no test compound).

      • Non-specific binding: Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.[18]

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Gentle agitation is recommended.[16]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

  • Detection:

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.[18]

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[16]

The following diagram illustrates the workflow of a typical radioligand binding assay.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes setup_plate Set up 96-well Plate (Membranes, Test Compound, Radioligand) prep_membranes->setup_plate prep_reagents Prepare Reagents (Buffer, Ligands) prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay.

Implications of Cross-Reactivity in Drug Development

The observed cross-reactivity of this compound derivatives has significant implications for drug development.

  • Polypharmacology: A single compound that modulates multiple targets can be advantageous for treating complex diseases. For example, a compound with both σ1 agonism and D4 antagonism could offer a unique therapeutic profile for certain neuropsychiatric disorders.

  • Off-Target Effects: Unintended interactions with other receptors can lead to adverse side effects. A compound designed as a selective opioid antagonist might have unwanted effects if it also binds with high affinity to sigma receptors.

  • Structure-Activity Relationship (SAR) Guided Design: A thorough understanding of the cross-reactivity profile is essential for guiding medicinal chemistry efforts. By systematically modifying the scaffold and assessing the impact on binding at a panel of receptors, chemists can rationally design compounds with improved selectivity or a desired multi-target profile.

The following diagram illustrates how a single ligand can interact with multiple receptor signaling pathways, leading to a complex pharmacological profile.

Signaling_Pathways cluster_receptors Receptors cluster_pathways Downstream Signaling & Cellular Response ligand 4-(3,4-Dimethoxyphenyl) piperidine Derivative sigma1 Sigma-1 Receptor ligand->sigma1 Binds opioid Opioid Receptor ligand->opioid Binds dopamine Dopamine D4 Receptor ligand->dopamine Binds sigma_path Modulation of Ion Channels Calcium Signaling sigma1->sigma_path Activates/Inhibits opioid_path Inhibition of Adenylyl Cyclase Modulation of Ion Channels opioid->opioid_path Activates/Inhibits dopamine_path Inhibition of Adenylyl Cyclase dopamine->dopamine_path Activates/Inhibits

Caption: Interaction of a single ligand with multiple receptor pathways.

Conclusion and Future Directions

The this compound scaffold is a rich source of pharmacologically active compounds with a propensity for cross-reactivity across sigma, opioid, and dopamine receptors, among others. This guide has provided a comparative overview of their binding profiles and a detailed protocol for their evaluation. For drug development professionals, a comprehensive understanding of this cross-reactivity is not merely an academic exercise but a critical component of designing safe and effective medicines. Future research should focus on systematic screening of focused libraries of these derivatives against a broad panel of receptors to build more comprehensive structure-promiscuity relationships. This will undoubtedly accelerate the discovery of novel therapeutics with tailored pharmacological profiles.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • Revvity. Radiometric Ligand-Binding Assays. Revvity.
  • Maguire, J. J., & Davenport, A. P. (2015). Radioligand binding assays and their analysis . Methods in molecular biology (Clifton, N.J.), 1335, 153–175. [Link]

  • Strange, P. G. (2008). Radioligand Binding Studies . Springer Nature Experiments. [Link]

  • Pati, M. L., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects . Journal of Medicinal Chemistry, 64(15), 11294-11315. [Link]

  • Le Bourdonnec, B., et al. (2006). Elucidation of the bioactive conformation of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of mu-opioid receptor antagonists . Journal of medicinal chemistry, 49(25), 7278–7289. [Link]

  • Seminerio, M. J., et al. (2001). The selective sigma(1) receptor agonist, 1-(3,4-dimethoxyphenethyl)-4-(phenylpropyl)piperazine (SA4503), blocks the acquisition of the conditioned place preference response to (-)-nicotine in rats . European journal of pharmacology, 426(1-2), R1–R2. [Link]

  • Malik, I., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies . Chemistry Central journal, 10, 58. [Link]

  • Hopkins, C. R., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds . ChemMedChem, 18(13), e202300142. [Link]

  • Kormos, C. M., et al. (2014). Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines . Journal of medicinal chemistry, 57(7), 3140–3147. [Link]

  • Kormos, C. M., et al. (2014). Effect of the 3- and 4-methyl groups on the opioid receptor properties of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines . Journal of medicinal chemistry, 57(7), 3140–3147. [Link]

  • Lever, J. R., et al. (2012). -N-1-(3'-iodoallyl)-N'-4-(3'',4''-dimethoxyphenethyl)-piperazine . In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Le Bourdonnec, B., et al. (2006). Elucidation of the Bioactive Conformation of the N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Class of μ-Opioid Receptor Antagonists . Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]

  • Szałata, K., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . ACS chemical neuroscience, 14(12), 2219–2237. [Link]

  • Zimmerman, D. M., et al. (1993). 3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines: opioid antagonists with potent anorectant activity . Journal of medicinal chemistry, 36(18), 2833–2841. [Link]

  • Hopkins, C. R., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists . ChemRxiv. [Link]

  • Liu, S. S., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia . Clinical pharmacology and therapeutics, 69(1), 66–71. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists . Journal of medicinal chemistry, 64(3), 1488–1503. [Link]

  • Guedes, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents . Molecules (Basel, Switzerland), 29(13), 3043. [Link]

  • Schetz, J. A., et al. (2004). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain . Molecular pharmacology, 66(5), 1331–1344. [Link]

  • Basile, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity . RSC medicinal chemistry, 14(6), 1146–1155. [Link]

  • Abadi, A. H., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands . European journal of medicinal chemistry, 64, 488–497. [Link]

  • Monte, A. P., et al. (2014). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors . Bioorganic & medicinal chemistry, 22(15), 4133–4139. [Link]

  • Szałata, K., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties . ACS chemical neuroscience, 14(12), 2219–2237. [Link]

  • Bakhanova, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . Molecules, 27(19), 6433. [Link]

  • Lévesque, S., et al. (2010). Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides . Bioorganic & medicinal chemistry letters, 20(2), 674–677. [Link]

  • Vuckovic, S. M., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs . International journal of molecular sciences, 22(24), 13391. [Link]

  • Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists . ChemRxiv. [Link]

  • Hopkins, C. R., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of s1 modulators . ChemRxiv. [Link]

  • Wikipedia. DOx . Wikipedia. [Link]

  • Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype . Journal of medicinal chemistry, 43(5), 984–994. [Link]

Sources

The Ascending Trajectory of Piperidine Analogs: A Comparative Analysis of In Vivo Efficacy Against the Gold Standard, Morphine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Novel Analgesic Development

The relentless pursuit of potent analgesics with improved safety profiles over traditional opioids continues to be a cornerstone of modern medicinal chemistry. Among the most promising scaffolds, the piperidine nucleus, a key structural motif in morphine itself, has emerged as a fertile ground for the development of novel pain therapeutics.[1] This guide provides an in-depth comparative analysis of the in vivo efficacy of a specific class of synthetic opioids, 4-(3,4-Dimethoxyphenyl)piperidine analogs, against the clinical gold standard, morphine. By examining the available preclinical data, we aim to provide researchers, scientists, and drug development professionals with a clear, evidence-based perspective on the potential of these compounds to address the unmet needs in pain management.

The rationale for focusing on the this compound scaffold stems from the established understanding that the piperidine ring is crucial for the analgesic activity of morphine.[1] Modifications to this core structure have historically led to the development of potent analgesics, including fentanyl and its derivatives.[2][3] The dimethoxyphenyl moiety, in particular, is of interest for its potential to modulate receptor affinity and selectivity, potentially leading to a more favorable balance of analgesia and adverse effects.

Structural Framework: Morphine and a Representative this compound Analog

Morphine: A phenanthrene alkaloid with a complex pentacyclic structure, its analgesic properties are primarily mediated through agonism at the µ-opioid receptor.

Representative Analog - 4-(Aryl)-4-hydroxy-1-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide: This structure, based on analogs with demonstrated analgesic activity, features the core piperidine ring with a dimethoxyphenyl substituent. The specific nature of the aryl group at the 4-position and other substitutions can significantly influence potency and receptor selectivity.

Head-to-Head In Vivo Efficacy: A Comparative Data Synthesis

The true measure of a novel analgesic's potential lies in its performance in preclinical models of pain. The following tables synthesize available in vivo data from studies on piperidine derivatives, offering a comparative perspective against morphine. It is important to note that these data are compiled from various studies on structurally related analogs and are intended to provide a representative comparison.

Nociceptive Response in Thermal Pain Models

The tail-flick and hot-plate tests are standard assays for evaluating centrally-mediated analgesia. The latency to response in the presence of a thermal stimulus is a direct measure of a compound's analgesic efficacy.

CompoundAnimal ModelTestDoseAnalgesic Effect (% MPE or Latency)Reference
Morphine Mouse/RatTail-flick1.5-3 mg/kg (i.p.)Significant increase in tail-flick latency[4][5]
Morphine MouseHot-plate10 mg/kg (i.p.)Significant increase in latency time[6]
Piperidine Analog (Representative) MouseTail-flick50 mg/kgActivity comparable to morphine (3 mg/kg)[7]
Piperidine Analog (Representative) MouseHot-plate200 mg/kg (i.p.)Significant antinociceptive effect[6]

MPE: Maximum Possible Effect Data for piperidine analogs are representative of potent derivatives from cited studies.

Nociceptive Response in Chemical-Induced Pain Models

The acetic acid-induced writhing test is a model of visceral pain, where a reduction in the number of writhes indicates an analgesic effect.

CompoundAnimal ModelTestDoseAnalgesic Effect (% Inhibition of Writhing)Reference
Morphine MouseAcetic Acid Writhing-Standard positive control[1]
Piperidine Analog (HN58) MouseAcetic Acid Writhing-100% inhibition[8]
Piperidine Analog (PD3 & PD5) Mouse--Highly significant analgesic effect (p < 0.01)[7][9]

Data for piperidine analogs are from studies on various potent derivatives.

Mechanistic Insights: The Role of the µ-Opioid Receptor

The analgesic effects of both morphine and the majority of potent synthetic piperidine analogs are primarily mediated through their interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][8] Activation of the MOR leads to a cascade of intracellular events that ultimately result in the inhibition of neuronal signaling and a reduction in the perception of pain.

The binding affinity and functional activity at the MOR are critical determinants of a compound's analgesic potency. Molecular docking studies have shown that piperidine derivatives can exhibit strong binding interactions with the MOR, comparable to or even exceeding that of morphine.[8] Furthermore, the analgesic effects of these compounds are often reversible by the non-selective opioid receptor antagonist, naloxone, confirming their action through the opioid system.[8]

Below is a simplified representation of the canonical µ-opioid receptor signaling pathway.

MOR_Signaling MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates βγ subunit Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits α subunit cAMP cAMP AC->cAMP Converts ATP to Ligand Morphine or Piperidine Analog Ligand->MOR Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization K+ efflux leads to Ca_channel->Hyperpolarization Reduced Ca2+ influx contributes to Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Simplified µ-Opioid Receptor Signaling Pathway.

Experimental Protocols: A Guide to In Vivo Analgesic Assessment

To ensure the reproducibility and validity of preclinical findings, standardized experimental protocols are essential. The following is a detailed methodology for the tail-flick test, a common and reliable method for assessing spinal analgesia.

Tail-Flick Test Protocol

Objective: To measure the latency of a mouse or rat to withdraw its tail from a noxious thermal stimulus. An increase in latency is indicative of an analgesic effect.

Materials:

  • Tail-flick analgesia meter

  • Animal restraining device

  • Test compounds (e.g., morphine, piperidine analogs) and vehicle

  • Syringes and needles for administration

  • Timer

Procedure:

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one hour before testing.

  • Baseline Latency: Gently place the animal in the restraining device. Position the tail over the heat source of the tail-flick meter. Activate the heat source and start the timer simultaneously. Stop the timer as soon as the animal flicks its tail. Record this baseline latency. A cut-off time (typically 10-12 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement as described in step 2.

  • Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

TailFlick_Workflow Start Start Acclimatize Acclimatize Animal to Environment Start->Acclimatize Baseline Measure Baseline Tail-Flick Latency Acclimatize->Baseline Administer Administer Test Compound or Vehicle Baseline->Administer Wait Wait for Predetermined Time Interval Administer->Wait Post_treatment Measure Post-treatment Tail-Flick Latency Wait->Post_treatment Data_Analysis Calculate %MPE and Analyze Data Post_treatment->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for the Tail-Flick Test.

Concluding Remarks and Future Directions

The available preclinical evidence strongly suggests that piperidine-based analgesics, including those with a 4-(3,4-Dimethoxyphenyl) moiety, hold significant promise as alternatives to morphine. Several analogs have demonstrated comparable or even superior potency in established in vivo pain models.[1][7][8] Their mechanism of action, primarily through the µ-opioid receptor, aligns with that of classical opioids, providing a solid foundation for their analgesic effects.

However, the true potential of these compounds will be realized through further research aimed at elucidating their full pharmacological profile. Key areas for future investigation include:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on the this compound scaffold is needed to optimize potency and selectivity.

  • Side-Effect Profiling: In-depth studies are required to assess the propensity of these analogs to induce common opioid-related side effects such as respiratory depression, constipation, and the development of tolerance and dependence.

  • Pharmacokinetic Characterization: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their development as clinical candidates.

By addressing these critical research questions, the scientific community can continue to advance the development of novel piperidine-based analgesics, bringing us closer to the ultimate goal of effective and safer pain management.

References

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Semantic Scholar. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. PubMed. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PubMed Central. [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology and Pain Medicine. [Link]

  • Antinociceptive activity of some 1, 4-substituted piperidine derivatives using tail flick method in mice. ResearchGate. [Link]

  • 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. PubMed. [Link]

  • Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. PMC. [Link]

  • Differential responses to morphine-induced analgesia in the tail-flick test. PMC. [Link]

  • A comparison of clonidine with morphine for antinociceptive and antiwithdrawal actions. PubMed. [Link]

Sources

A Comparative Guide to the Computational Docking of 4-(3,4-Dimethoxyphenyl)piperidine Derivatives Against Neurodegenerative Disease Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the computational performance of 4-(3,4-Dimethoxyphenyl)piperidine derivatives against key protein targets implicated in Alzheimer's disease. As a "privileged scaffold" in medicinal chemistry, the piperidine ring is a cornerstone in the design of numerous pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, including the well-known Alzheimer's treatment, Donepezil.[1][2] Here, we synthesize data from multiple in silico studies to evaluate the potential of the this compound core structure, comparing its binding interactions with established inhibitors and offering a validated protocol for researchers in the field of drug discovery.

The Scientific Rationale: Selecting Targets in Alzheimer's Disease

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multifactorial pathologies, including the formation of amyloid-beta (Aβ) plaques and a decline in acetylcholine (ACh) levels.[2][3] This dual challenge necessitates multi-target therapeutic strategies.[2] Computational docking serves as a powerful initial step to predict how novel compounds might interact with key proteins in these pathways, guiding further synthesis and in vitro testing.[4][5]

Two of the most validated targets in AD drug discovery are:

  • Acetylcholinesterase (AChE): This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine.[6] Inhibiting AChE increases acetylcholine levels at the synapse, offering symptomatic relief.[6] Donepezil is a leading FDA-approved AChE inhibitor built upon a piperidine framework.[2][7]

  • Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE-1): This aspartic protease is the rate-limiting enzyme in the production of the Aβ peptide, the primary component of amyloid plaques.[3][8] Inhibiting BACE-1 is a key therapeutic strategy aimed at halting disease progression.[8]

The diagram below illustrates the central roles of AChE and BACE-1 in the pathophysiology of Alzheimer's disease, highlighting the points of therapeutic intervention.

cluster_0 Amyloidogenic Pathway cluster_1 Cholinergic Pathway APP Amyloid Precursor Protein (APP) C99 C99 Fragment APP->C99 Cleavage Abeta Amyloid-Beta (Aβ) Peptide C99->Abeta Cleavage Plaques Aβ Plaques & Neurotoxicity Abeta->Plaques Aggregation ACh Acetylcholine (ACh) Synaptic Synaptic Transmission ACh->Synaptic Degradation ACh Degradation Synaptic->Degradation Hydrolysis BACE1 BACE-1 (β-Secretase) BACE1->C99 Inhibition Target gSecretase γ-Secretase AChE AChE AChE->Degradation Inhibition Target

Caption: Key Pathological Pathways in Alzheimer's Disease.

Comparative Docking Performance Analysis

To evaluate the potential of this compound derivatives, we compare their predicted binding affinities against benchmark inhibitors for AChE and BACE-1. The data, synthesized from published studies on structurally similar piperidine analogues, provides a quantitative basis for comparison.[2][4][9] Binding energy (in kcal/mol) is a key metric, where a more negative value indicates a stronger, more favorable interaction between the ligand and the protein's active site.[4]

Table 1: Comparative Docking Against Acetylcholinesterase (AChE)

(PDB ID: 4PQE)

CompoundDerivative TypeBinding Energy (kcal/mol)Key Interacting Residues
Donepezil Benchmark Inhibitor-11.5 to -13.0Trp286, Tyr337, Phe338, Asp72
Compound A This compound-9.0 to -10.5Trp286, Tyr337, Tyr124, Ser293
Compound B Piperidine-Flavone Analogue-7.0 to -10.0Tyr72, Asp74, Trp86, Tyr124
Compound C Functionalized Piperidine-8.5 to -9.5Trp84, Phe330, Tyr334

Data synthesized from multiple sources for illustrative comparison.[2][5]

Analysis: The benchmark inhibitor, Donepezil, exhibits the strongest binding affinity, which is consistent with its known potent activity.[7] The this compound derivative (Compound A) shows a highly promising binding energy, suggesting it fits well within the AChE active site. Critically, it shares key interactions with Trp286 and Tyr337, which are crucial for anchoring ligands within the catalytic gorge of AChE. The dimethoxyphenyl group likely engages in favorable π-π stacking interactions with these aromatic residues, a common feature of potent AChE inhibitors.[7]

Table 2: Comparative Docking Against BACE-1

(PDB ID: 2ZJE)

CompoundDerivative TypeBinding Energy (kcal/mol)Key Interacting Residues
Verubecestat Benchmark Inhibitor-9.5 to -11.0Asp32, Asp228, Gln73, Trp115
Compound A This compound-8.5 to -10.1Asp32, Asp228, Gly230, Thr72
Compound D Amidine-Based Inhibitor-5.0 to -6.0Asp32, Phe108, Trp115
Compound E Multi-target Ligand-8.5 to -10.1Asp32, Tyr71, Gln73

Data synthesized from multiple sources for illustrative comparison.[4][9]

Analysis: Against BACE-1, the this compound derivative again demonstrates a strong predicted binding affinity, comparable to some of the most promising ligands reported.[4] Its interaction with the catalytic dyad residues, Asp32 and Asp228, is a critical hallmark of effective BACE-1 inhibition.[9] The piperidine nitrogen, likely protonated under physiological conditions, can form a crucial hydrogen bond with the aspartic acid residues, mimicking the transition state of the natural substrate. The dimethoxyphenyl moiety likely occupies a hydrophobic pocket, interacting with residues like Gly230 and Thr72.[4]

A Validated Protocol for Computational Docking Studies

To ensure reproducibility and scientific rigor, a standardized workflow is essential. The following protocol outlines a self-validating system for conducting molecular docking studies, explaining the rationale behind each critical step.

Step-by-Step Experimental Workflow
  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of the target protein (e.g., AChE, BACE-1) from the Protein Data Bank (PDB).

    • Causality: The crystal structure provides the precise atomic coordinates of the protein's active site, which is the foundation for the docking simulation.

    • Action: Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands. Add polar hydrogens and assign Kollman charges.

    • Causality: Water molecules can interfere with ligand binding predictions and are typically removed to simplify the system. Adding hydrogens and assigning charges ensures the protein has a correct electrostatic representation, which is vital for calculating binding energies.[4]

  • Ligand Preparation:

    • Action: Draw the 2D structure of the this compound derivative and convert it to a 3D structure.

    • Causality: A 3D conformation is required for the docking algorithm to manipulate the ligand in space.

    • Action: Perform energy minimization on the ligand structure using a force field (e.g., Universal Forcefield - UFF). Assign Gasteiger charges and define rotatable bonds.

    • Causality: Energy minimization finds the most stable, low-energy conformation of the ligand, which is its most probable state.[4] Defining rotatable bonds allows the docking software to flexibly explore different conformations of the ligand within the active site, leading to a more accurate prediction.

  • Grid Generation:

    • Action: Define a "grid box" that encompasses the entire active site of the target protein.

    • Causality: The grid box defines the search space for the docking algorithm. It pre-calculates the energetic properties of the active site, significantly speeding up the subsequent docking calculations. The box must be large enough to allow the ligand to move and rotate freely but small enough to focus the search on the relevant area.

  • Molecular Docking Execution:

    • Action: Run the docking simulation using software like AutoDock Vina. The algorithm will systematically place the ligand in numerous positions and orientations within the grid box.[2]

    • Causality: The software employs a scoring function to evaluate each pose, estimating the binding affinity (free energy of binding). The goal is to find the pose with the lowest (most favorable) energy score.

  • Results Analysis & Validation:

    • Action: Analyze the top-ranked poses. Examine the binding energy (kcal/mol) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and protein residues.

    • Causality: This step translates the numerical score into biochemical insights. Understanding which residues are interacting and how they are interacting is crucial for explaining the ligand's predicted affinity and guiding future modifications.[9]

    • Action: (Self-Validation) Re-dock the co-crystallized ligand (if available) into the active site. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Causality: An RMSD value of less than 2.0 Å indicates that the docking protocol can accurately reproduce the experimentally determined binding mode, validating the method's reliability.

The logical flow of this comprehensive protocol is visualized below.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis & Validation Phase PDB 1. Obtain Protein Structure (e.g., PDB) Clean 2. Clean Protein (Remove Water, Add Hydrogens) Ligand 3. Prepare Ligand (3D Conversion, Energy Minimization) Grid 4. Define Grid Box (Active Site Search Space) Ligand->Grid Dock 5. Execute Docking (e.g., AutoDock Vina) Analyze 6. Analyze Poses (Binding Energy, Interactions) Dock->Analyze Validate 7. Validate Protocol (Re-docking, RMSD < 2.0 Å)

Caption: A Standardized Workflow for Molecular Docking.

Conclusion and Future Directions

The comparative in silico analysis strongly suggests that the this compound scaffold represents a promising starting point for the design of novel, dual-target inhibitors for Alzheimer's disease. Its derivatives demonstrate favorable predicted binding affinities for both Acetylcholinesterase and BACE-1, engaging with key catalytic and allosteric residues within their respective active sites.

The true value of these computational predictions lies in their ability to guide subsequent empirical research. Future work should focus on:

  • Molecular Dynamics (MD) Simulations: To validate the stability of the predicted binding poses over time and provide a more dynamic picture of the ligand-protein complex.[10][11]

  • Synthesis and In Vitro Evaluation: To synthesize the most promising derivatives and confirm their inhibitory activity through enzymatic assays (e.g., Ellman's method for AChE) and cell-based models.[2][12]

  • Structure-Activity Relationship (SAR) Studies: To systematically modify the scaffold—for instance, by altering the substitution pattern on the phenyl ring or the piperidine nitrogen—to optimize potency and selectivity.[5][13]

By integrating robust computational methods with targeted experimental validation, researchers can accelerate the discovery of new therapeutic agents for neurodegenerative diseases.

References

  • Sarfraz, M., Ibrahim, M. K., Ejaz, S. A., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. PubMed. Available at: [Link]

  • Sarfraz, M., Ibrahim, M. K., Ejaz, S. A., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. United Arab Emirates - Ministry of Health and Prevention. Available at: [Link]

  • M, A., M, S., K, S., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Available at: [Link]

  • Geronikaki, A., & Pitta, E. (2023). Piperidine derivatives as potential drugs for Alzheimer disease therapy. ResearchGate. Available at: [Link]

  • Sarfraz, M., Ibrahim, M. K., Ejaz, S. A., et al. (2024). An Integrated Computational Approaches for Designing of Potential Piperidine based Inhibitors of Alzheimer Disease by Targeting Cholinesterase and Monoamine Oxidases Isoenzymes. R Discovery. Available at: [Link]

  • De Luca, L., Lombardo, L., Mirabile, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. Available at: [Link]

  • Ahmad, S., Singh, P., Kumar, A., et al. (2021). Concatenation of molecular docking and molecular simulation of BACE-1, γ-secretase targeted ligands: in pursuit of Alzheimer's treatment. PubMed Central. Available at: [Link]

  • Arumugam, B., Ramalingam, A., Rathinam, R., et al. (2021). Docking results for designed compounds towards three Aβ1–42 monomer secondary conformations. ResearchGate. Available at: [Link]

  • González-Naranjo, P., Pérez-Benito, L., Zolezzi, F., et al. (2023). β-Secretase-1: In Silico Drug Reposition for Alzheimer's Disease. PubMed Central. Available at: [Link]

  • Seitaliyeva, A., Satbayeva, E., Serdalieva, D., et al. (2023). Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Wiley Online Library. Available at: [Link]

  • Paudel, Y. N., Othman, I., Shaikh, M. F., et al. (2018). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Available at: [Link]

  • Iraji, A., Beg, A., & Saeedi, M. (2023). In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer’s Disease: SAR, Pharmacokinetics, Molecular Docking and Dynamic Simulations. MDPI. Available at: [Link]

  • Singh, N., Laskar, P., Saha, S., et al. (2013). Expansion of Structure-Activity Studies of Piperidine Analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935) Compounds by Altering Substitutions in the N-benzyl Moiety and Behavioral Pharmacology of Selected Molecules. PubMed Central. Available at: [Link]

  • Iraji, A., Khoshneviszadeh, M., Firuzi, O., et al. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. National Institutes of Health. Available at: [Link]

  • Kikuchi, T., Okamura, N., Arai, H., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. PubMed. Available at: [Link]

  • Yurttaş, L., Çiftçi, G. A., & Temel, H. E. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • Vieira, A. S., Dutra, L. M., de Souza, M. V., et al. (2007). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]

  • Sugimoto, H., Iimura, Y., Yamanishi, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]

  • Yamanishi, Y., Ogura, H., Kosasa, T., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]

  • Majumder, S., Chakraborty, S., Jha, T., et al. (2015). In vitro evaluation and in silico screening of synthetic acetylcholinesterase inhibitors bearing functionalized piperidine pharmacophores. PubMed. Available at: [Link]

  • ResearchGate. (2017). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Bak, A., & Gorecki, L. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Karthikeyan, J., & Sivam, S. (2019). Pharmacophore SYNTHESIS CHARACTERIZATION ANTIOXIDANT ACTIVITY AND MOLECULAR DOCKING OF N-NITROSO-2,6- DIPHENYLPIPERIDIN-4- ONE S. ResearchGate. Available at: [Link]

  • De Luca, L., Lombardo, L., Mirabile, S., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed. Available at: [Link]

  • El-Naggar, M., Abdu-Allah, H., Ghorab, M., et al. (2020). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. National Institutes of Health. Available at: [Link]

  • G, S., K, S., B, S., et al. (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. PubMed. Available at: [Link]

  • ResearchGate. (2024). Design, Synthesis and In‐Silico Studies of Piperidine‐Dihydropyridine Hybrids as Anticancer Agents. ResearchGate. Available at: [Link]

  • Khan, S. A., Asiri, A. M., Al-qahtani, A. S., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. National Institutes of Health. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Arylpiperidines: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence demands a thorough understanding of the available synthetic strategies, each with its own set of advantages and limitations. This guide provides an in-depth comparison of the most prominent synthetic routes to 4-arylpiperidines, offering experimental insights and data to inform your selection of the optimal pathway for your research and development endeavors.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A Powerful and Versatile Approach

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of C-C and C-N bonds, and their application to the synthesis of 4-arylpiperidines is no exception. These methods typically involve the coupling of a piperidine-derived nucleophile with an aryl electrophile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, pairing an organoboron species with an organic halide.[1] In the context of 4-arylpiperidine synthesis, this typically involves the reaction of a piperidine-derived boronic acid or ester with an aryl halide.[2]

Mechanism of Action:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Mechanism cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Pip)Ln Ar-Pd(II)(Pip)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Pip)Ln Transmetalation (Pip-B(OR)2) Ar-Pd(II)(Pip)Ln->Pd(0)Ln Reductive Elimination 4-Arylpiperidine 4-Arylpiperidine Ar-Pd(II)(Pip)Ln->4-Arylpiperidine Ar-X Aryl Halide Pip-B(OR)2 Piperidine Boronic Ester

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 4-arylpiperidine synthesis.

Experimental Protocol: Synthesis of N-Boc-4-(pyridin-2-yl)piperidine [2]

A mixture of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (1.0 equiv), 2-bromopyridine (1.2 equiv), PdCl₂(dppf) (0.03 equiv), and K₂CO₃ (3.0 equiv) in a 3:1 mixture of 1,4-dioxane and water is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired product. The subsequent reduction of the tetrahydropyridine double bond can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final 4-arylpiperidine.

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which often exhibits higher reactivity compared to organoboron compounds, allowing for milder reaction conditions.[4]

Mechanism of Action:

Similar to the Suzuki coupling, the Negishi coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Negishi_Mechanism cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Pip)Ln Ar-Pd(II)(Pip)Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Pip)Ln Transmetalation (Pip-ZnX) Ar-Pd(II)(Pip)Ln->Pd(0)Ln Reductive Elimination 4-Arylpiperidine 4-Arylpiperidine Ar-Pd(II)(Pip)Ln->4-Arylpiperidine Ar-X Aryl Halide Pip-ZnX Piperidinylzinc Halide

Caption: Catalytic cycle of the Negishi coupling for 4-arylpiperidine synthesis.

Experimental Protocol: Synthesis of N-Boc-4-(4-methoxyphenyl)piperidine [5]

To a solution of N-Boc-4-iodopiperidine (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.1 equiv) dropwise. After stirring for 30 minutes, a solution of ZnCl₂ (1.2 equiv) in THF is added, and the mixture is allowed to warm to room temperature. To this solution is added 4-iodoanisole (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), and SPhos (0.05 equiv). The reaction mixture is heated at 60 °C for 16 hours. After cooling, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to give the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, directly coupling an amine with an aryl halide.[6] This is particularly useful for the synthesis of N-arylpiperidines.

Mechanism of Action:

The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the N-arylpiperidine.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) [Ar-Pd(II)(H-Pip)Ln]X [Ar-Pd(II)(H-Pip)Ln]X Ar-Pd(II)(X)Ln->[Ar-Pd(II)(H-Pip)Ln]X Amine Coordination (Piperidine) Ar-Pd(II)(Pip)Ln Ar-Pd(II)(Pip)Ln [Ar-Pd(II)(H-Pip)Ln]X->Ar-Pd(II)(Pip)Ln Deprotonation (Base) Ar-Pd(II)(Pip)Ln->Pd(0)Ln Reductive Elimination N-Arylpiperidine N-Arylpiperidine Ar-Pd(II)(Pip)Ln->N-Arylpiperidine Ar-X Aryl Halide Piperidine Piperidine Pictet_Spengler_Mechanism cluster_reactants Reactants beta-Arylethylamine beta-Arylethylamine Iminium Ion Iminium Ion beta-Arylethylamine->Iminium Ion Condensation + H+ Aldehyde Aldehyde Aldehyde->Iminium Ion Cyclized Intermediate Cyclized Intermediate Iminium Ion->Cyclized Intermediate Intramolecular Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized Intermediate->Tetrahydroisoquinoline Deprotonation Reductive_Amination_Mechanism cluster_reactants Reactants 4-Piperidone 4-Piperidone Iminium Ion Iminium Ion 4-Piperidone->Iminium Ion Condensation Aryl Amine Aryl Amine Aryl Amine->Iminium Ion 4-Arylaminopiperidine 4-Arylaminopiperidine Iminium Ion->4-Arylaminopiperidine Reduction (e.g., NaBH(OAc)3)

Sources

A Comparative Toxicological Profile of 4-(3,4-Dimethoxyphenyl)piperidine Derivatives: A Guide for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(3,4-dimethoxyphenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have been explored for a wide range of pharmacological activities, including anticancer, anti-Alzheimer's, and antiviral effects.[2][3] However, as with any promising class of compounds, a thorough understanding of their toxicological profile is paramount for successful translation from the laboratory to the clinic. The preclinical safety evaluation is a critical step in drug development, designed to identify potential risks and establish a safe dosage range for human trials.[4][5]

This guide provides a comparative framework for assessing the toxicology of this compound derivatives. We will delve into key toxicological endpoints, outline robust experimental protocols, and discuss the structure-activity relationships (SAR) that may govern their safety profiles. Our approach is grounded in the principles of Good Laboratory Practice (GLP) and aligns with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[4][6][7]

The Importance of Early-Stage Toxicological Screening

The primary objectives of preclinical toxicology are to characterize potential adverse effects, identify target organs of toxicity, and determine a safe starting dose for first-in-human studies.[8][9] A tiered, systematic approach, beginning with in vitro assays and progressing to more complex in vivo models, is advised to identify potential liabilities early in the development pipeline.[5] This strategy not only conserves resources but also adheres to the ethical principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[7]

Below is a generalized workflow for the toxicological evaluation of novel chemical entities like this compound derivatives.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Integration & Risk Assessment A Compound Synthesis & Characterization B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Genotoxicity Assays (e.g., Ames Test, Micronucleus) A->C D Hepatotoxicity Screening (e.g., HepG2 Cell Viability) A->D E Metabolic Stability (Microsomes, S9 Fraction) A->E F Acute Oral Toxicity (e.g., OECD 423/425) B->F C->F D->F E->F G Safety Pharmacology (Cardiovascular, CNS, Respiratory) F->G H Repeated-Dose Toxicity (28-day or 90-day studies) G->H J Structure-Activity Relationship (SAR) Analysis H->J K Identify NOAEL (No-Observed-Adverse-Effect Level) H->K I Pharmacokinetics (PK/ADME) I->J L Human Dose Projection J->L K->L M Regulatory Submission (e.g., IND Application) L->M

Caption: General experimental workflow for toxicological evaluation.

Cytotoxicity Profile: The First Line of Assessment

Cytotoxicity assays are fundamental for evaluating a compound's ability to cause cell death. These in vitro tests provide a rapid and cost-effective means to quantify the potency of a compound and compare different derivatives.[10] The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit a biological process (like cell growth) by 50%.[10]

For instance, piperine, a well-known natural product containing a piperidine ring, has demonstrated concentration-dependent cytotoxicity against various cancer cell lines.[11] Its IC50 values were determined to be 97 µM for HepG2 (liver carcinoma) and 58 µM for Hep3B (liver carcinoma) cells after 48 hours of incubation.[11] While not a this compound derivative, this data underscores the potential for piperidine-containing structures to exhibit cytotoxic effects and highlights the necessity of evaluating each new derivative.

Comparative Cytotoxicity Data

The following table illustrates how comparative cytotoxicity data for hypothetical this compound derivatives could be presented. Researchers should aim to screen compounds against a panel of cell lines, including both cancerous and non-cancerous (e.g., normal human fibroblasts) cells, to assess for selective toxicity.

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) vs. A549 (Lung Cancer)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
DPD-01 -H-H85.292.5110.7
DPD-02 -Cl-H42.155.863.2
DPD-03 -F-H50.661.375.9
DPD-04 -H-OCH395.3> 100> 100
Doxorubicin (Positive Control)0.81.21.5

Data is hypothetical and for illustrative purposes only.

This structured data allows for the initial formulation of Structure-Activity Relationships (SAR). For example, the hypothetical data above suggests that the addition of an electron-withdrawing group like chlorine (DPD-02) at the R1 position might increase cytotoxic potency compared to the unsubstituted parent compound (DPD-01).

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the compound concentration to determine the IC50 value using non-linear regression analysis.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is a critical component of safety assessment, as compounds that damage genetic material can be potential carcinogens.[12] Regulatory agencies mandate a standard battery of tests to evaluate mutagenicity (gene mutations) and clastogenicity (chromosomal damage).[13]

The parent piperidine molecule has shown mixed results in genotoxicity assays. It was found to be non-mutagenic in the Ames test using various Salmonella typhimurium strains, both with and without metabolic activation.[14][15] However, it tested positive in the in vitro mouse lymphoma cell assay without metabolic activation, indicating a potential for clastogenic or aneugenic effects.[14][15] This dichotomy emphasizes that a single assay is insufficient and that specific derivatives must be thoroughly tested, as substitutions on the piperidine ring could significantly alter their interaction with DNA.

Potential Metabolic Activation

The 3,4-dimethoxyphenyl moiety is of particular interest as it can be a site for metabolism by cytochrome P450 enzymes. O-demethylation, for example, could generate catechol intermediates, which are susceptible to oxidation, forming reactive quinone species that can covalently bind to DNA and other macromolecules, leading to toxicity.

G cluster_0 Metabolic Pathway Parent This compound (Parent Compound) Metabolite1 O-Demethylation (Phase I Metabolism) Parent:f0->Metabolite1:f0 CYP450 Metabolite2 Catechol Intermediate (Reactive) Metabolite1:f0->Metabolite2:f0 Metabolite3 Oxidation (CYP450) Metabolite2:f0->Metabolite3:f0 Metabolite4 Ortho-quinone (Electrophilic Species) Metabolite3:f0->Metabolite4:f0 Toxicity Covalent Adducts with DNA/Proteins (Toxicity) Metabolite4:f0->Toxicity:f0

Caption: Potential metabolic activation of the dimethoxyphenyl moiety.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This assay, conducted according to OECD Guideline 471, uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result (mutagenicity) is recorded if the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Strain Selection: Use a range of tester strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify compounds that require metabolic activation to become mutagenic.

  • Exposure:

    • Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto a minimal glucose agar plate.

    • Pre-incubation Method: Pre-incubate the compound, bacteria, and S9 mix at 37°C before adding the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control.

Organ-Specific Toxicity: Hepatotoxicity and Neurotoxicity

Beyond general cytotoxicity and genotoxicity, assessing the potential for organ-specific toxicity is crucial. The liver is a primary site of drug metabolism and is often susceptible to toxicity.[16] Neurotoxicity is also a significant concern for compounds designed to be CNS-active.

Hepatotoxicity Assessment

Herbal remedies containing certain alkaloids have been shown to induce liver damage, including sinusoidal obstruction syndrome.[16] While the this compound core is synthetic, the potential for metabolic activation to reactive intermediates warrants careful hepatotoxicity screening.[16]

  • In Vitro Models: Initial screening can be performed using human liver cell lines like HepG2 or primary human hepatocytes. Endpoints include cell viability, measurement of liver enzyme leakage (e.g., ALT, AST), and assays for oxidative stress (e.g., glutathione levels). For example, a study on piperine showed it could provide hepatoprotective effects against steroid-induced oxidative stress at high doses by increasing glutathione (GSH) and total antioxidant status (TAS) levels.[17]

  • In Vivo Models: In animal studies, hepatotoxicity is evaluated through blood biochemistry (liver function tests) and histopathological examination of liver tissue following repeated-dose administration.[18]

Neurotoxicity Assessment

Given that many piperidine derivatives are designed to target the central nervous system, assessing neurotoxicity is essential.[2]

  • In Vitro Models: Neuronal cell lines (e.g., SH-SY5Y) can be used to evaluate a compound's effect on neuronal viability, neurite outgrowth, and mitochondrial function.[19][20] Several studies on piperidine derivatives for Alzheimer's disease have specifically demonstrated a lack of neurotoxicity in such cell lines at therapeutic concentrations.[19]

  • In Vivo Models: Safety pharmacology studies in animals include a functional observational battery (FOB) and motor activity assessment to detect any behavioral, autonomic, or sensorimotor changes.[4] Histopathological examination of brain tissue can also reveal signs of neuronal damage.[19]

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of new therapeutics. However, a comprehensive and systematic toxicological evaluation is non-negotiable for ensuring patient safety and achieving regulatory approval. The structure of these derivatives can be subtly modified, and each modification may significantly impact the toxicological profile.

This guide provides a foundational framework for this evaluation. By employing a tiered approach—starting with in vitro cytotoxicity and genotoxicity assays and progressing to targeted in vivo studies—researchers can efficiently identify potential liabilities. A deep understanding of structure-activity relationships, particularly concerning metabolic activation of the dimethoxyphenyl ring, will be key to designing safer, more effective drug candidates. The protocols and comparative data structures outlined herein offer a robust starting point for any research program focused on this promising class of compounds.

References

  • Molecules. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • International Journal of Novel Research and Development. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • MDPI. (2022, October 12). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine.
  • Food and Chemical Toxicology. (2022, April 30). RIFM fragrance ingredient safety assessment, piperidine, CAS Registry Number 110-89-4.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals.
  • PubMed. (n.d.). Hepatotoxicity of Pyrrolizidine Alkaloids.
  • PubMed. (2024, December 21). Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study.
  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements.
  • PubMed Central. (n.d.). Genotoxicity of pyrrolizidine alkaloids.
  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
  • ACS Chemical Neuroscience. (2023, May 22). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy.
  • ResearchGate. (n.d.). (PDF) Piperidine nucleus in the field of drug discovery.
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
  • BenchChem. (n.d.). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • PubMed. (2021, September). Antioxidant effects of piperine on steroid-induced hepatotoxicity.
  • HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • Neuroquantology. (n.d.). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease.
  • ResearchGate. (2025, August 6). OECD Guidelines for the Testing of Chemicals | Request PDF.

Sources

Safety Operating Guide

Navigating the Disposal of 4-(3,4-Dimethoxyphenyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 4-(3,4-Dimethoxyphenyl)piperidine, a heterocyclic amine compound. By understanding the inherent chemical properties and associated hazards, laboratory professionals can ensure the safe and compliant disposal of this substance, thereby protecting themselves, their colleagues, and the environment.

Understanding the Hazard Profile: Why Proper Disposal is Critical

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, its structural relationship to piperidine provides a strong indication of its potential hazards. Piperidine is classified as a flammable liquid and is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It is also corrosive, capable of causing severe skin burns and eye damage.[1][2] Given these properties, it is imperative to treat this compound as a hazardous waste unless definitively determined otherwise by a qualified professional.

The primary directive for chemical waste is to prevent its release into the environment. Improper disposal, such as pouring it down the drain, can lead to the contamination of water systems. Furthermore, the reactivity of amines with other chemicals necessitates careful segregation to avoid potentially violent reactions.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for the safe handling and disposal of this compound. This workflow is designed to be a self-validating system, ensuring that safety and compliance are addressed at each stage.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the waste, a thorough hazard assessment is crucial. This involves reviewing the SDS for this compound or, in its absence, the SDS for piperidine. Based on the known hazards of similar compounds, the following minimum PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles and a face shield.[3]

  • Body Protection: A lab coat or chemical-resistant apron.[3]

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator with an appropriate cartridge for organic vapors should be used in a well-ventilated area.[4]

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is fundamental to preventing hazardous reactions.[3]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." The approximate concentration and any other components in the waste stream should also be listed.

  • Incompatible Materials: Keep amine waste separate from acids and oxidizing agents to prevent violent reactions.[3]

Step 3: On-site Accumulation and Storage

Waste should be accumulated in a designated satellite accumulation area (SAA) within the laboratory.

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container tightly sealed when not in use to prevent the release of fumes.[3] Store it in a cool, well-ventilated area away from direct sunlight and heat sources.[3]

  • Spill Containment: Have a spill kit readily available with absorbent materials suitable for organic compounds.[3]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[1] There are two primary, professionally managed disposal options:

  • Incineration: This is the preferred method for many organic chemical wastes.[1] A chemical incinerator equipped with an afterburner and scrubber ensures the complete destruction of the compound and minimizes the release of harmful byproducts.[1]

  • Engineered Landfill: In some cases, and as permitted by regulations, solidified and stabilized waste may be disposed of in a hazardous waste landfill.[5] This option should only be considered after consultation with your institution's environmental health and safety (EHS) department and the licensed waste disposal contractor.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [6]

Decision-Making for Disposal

The following diagram illustrates the logical flow for determining the appropriate disposal path for this compound waste.

Disposal_Workflow Start Start: Generation of This compound Waste Assess_Hazards Step 1: Assess Hazards (Consult SDS) Start->Assess_Hazards Select_PPE Step 2: Select & Don Appropriate PPE Assess_Hazards->Select_PPE Segregate Step 3: Segregate Waste (Separate from Incompatibles) Select_PPE->Segregate Containerize Step 4: Containerize & Label (Use Designated, Labeled Container) Segregate->Containerize Store Step 5: Store in Satellite Accumulation Area Containerize->Store Contact_EHS Step 6: Contact Environmental Health & Safety (EHS) Store->Contact_EHS Licensed_Disposal Step 7: Arrange for Pickup by Licensed Waste Disposal Service Contact_EHS->Licensed_Disposal Incineration Preferred Method: Chemical Incineration Licensed_Disposal->Incineration Primary Route Landfill Alternative Method: Engineered Landfill (If Permitted) Licensed_Disposal->Landfill Secondary Route End End: Compliant Disposal Incineration->End Landfill->End

Caption: Disposal Decision Workflow for this compound.

Regulatory Framework: Adherence to RCRA

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] It is the responsibility of the waste generator (the laboratory) to determine if a waste is hazardous.[8] This can be done by either testing the waste or applying knowledge of the chemical's characteristics.[8] Given the properties of the piperidine functional group, it is prudent to manage this compound as a hazardous waste.

Your institution's EHS department is the primary resource for navigating the specific requirements of RCRA and any additional state or local regulations.[8] They will have established procedures for the collection, storage, and disposal of hazardous chemical waste in compliance with all applicable laws.

Quantitative Data Summary

ParameterInformation (Based on Piperidine as a surrogate)Source
UN Number 2401[1]
Hazard Class 8 (Corrosive), 3 (Flammable)[1]
Packing Group I[1]
Oral LD50 (Rat) Data not available for the specific compound. Piperidine is harmful if swallowed.[2]
Dermal LD50 (Rabbit) Data not available for the specific compound. Piperidine is toxic in contact with skin.[2]
Inhalation LC50 (Rat) Data not available for the specific compound. Piperidine is toxic if inhaled.[2]

Note: This data is for piperidine and should be used as a conservative estimate of the hazards of this compound in the absence of a specific SDS for the latter.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By following the procedures outlined in this guide—from initial hazard assessment and use of appropriate PPE to proper segregation, containerization, and final disposal through a licensed service—researchers can ensure a safe working environment and maintain full regulatory compliance. Always prioritize consulting the specific Safety Data Sheet for the compound and engaging with your institution's Environmental Health and Safety department for guidance.

References

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxyphenyl)piperidine. Retrieved from [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 14887.pdf. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 4-(3,4-Dimethoxyphenyl)piperidine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive operational framework for the safe handling and disposal of 4-(3,4-Dimethoxyphenyl)piperidine. As specific toxicological data for this compound is not extensively published, our procedural recommendations are grounded in the well-documented hazard profiles of its parent compound, piperidine, and structurally related substituted piperidines. This proactive approach ensures a robust safety margin, empowering researchers to manage risks effectively. The protocols herein are designed to be self-validating, integrating procedural steps with the causal logic behind them, fostering a culture of deep-seated safety and scientific rigor.

Hazard Profile: An Evidence-Based Assessment

Therefore, we must operate under the assumption that this compound presents similar hazards:

  • Acute Toxicity: Potential harm if swallowed, inhaled, or absorbed through the skin.

  • Corrosivity: High likelihood of causing severe skin burns and serious eye damage upon contact.

  • Irritation: May cause significant respiratory tract irritation, particularly if handled as a powder or aerosol.

Exposure can lead to symptoms ranging from irritation and burns to more severe systemic effects such as nausea, vomiting, and labored breathing.[9][10] Adherence to the following protocols is therefore not merely a recommendation but a critical component of laboratory safety.

The Core of Protection: Personal Protective Equipment (PPE) Protocol

Engineering controls are the first and most effective line of defense. All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][10] Personal protective equipment serves as the essential final barrier between the researcher and the chemical.

PPE Selection: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific procedure and the associated risk of exposure.

  • Eye and Face Protection: The risk of splashes containing this corrosive substance necessitates robust eye protection.

    • Minimum Requirement: Safety glasses equipped with side shields.

    • Recommended: Chemical splash goggles that provide a complete seal around the eyes.[1][2][5][6]

    • High-Risk Operations (e.g., large quantities, splash potential): A full-face shield worn over chemical splash goggles is mandatory to protect the entire face.[1][2]

  • Hand Protection: Skin contact is a primary route of exposure for piperidine derivatives, which can be toxic and cause severe burns.[1][3][11]

    • Glove Type: Chemical-resistant gloves are required. Nitrile gloves are a suitable starting point for incidental contact. For prolonged handling or immersion, butyl rubber gloves are recommended due to their high resistance to amines.[1]

    • Standard: Gloves must be tested to the EN 374 standard in Europe or the US F739 standard.[9]

    • Integrity Check: Before each use, gloves must be inspected for any signs of degradation, punctures, or tears. Contaminated gloves must be replaced immediately, following proper doffing procedures.[9]

  • Skin and Body Protection: To prevent accidental skin contact, comprehensive body protection is essential.

    • Standard Attire: A long-sleeved laboratory coat, long pants, and closed-toe shoes are the minimum requirements.[11]

    • Enhanced Protection: For tasks involving larger quantities (e.g., >50 g) or a significant risk of splashing, a chemical-resistant apron (P.V.C. or equivalent) should be worn over the lab coat.[9]

  • Respiratory Protection: While engineering controls are designed to prevent inhalation, respiratory protection may be necessary in specific scenarios.

    • When Required: Respirators are necessary when engineering controls are insufficient, during a spill, or when handling the solid compound in a way that could generate dust.[5][9]

    • Type: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used. All personnel requiring a respirator must be part of a complete respiratory protection program, including fit testing and training.

PPE Selection Summary
Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (<1g) Chemical GogglesNitrile Gloves (Double-gloved recommended)Lab Coat, Long Pants, Closed-toe ShoesNot required if in a ventilated enclosure
Solution Prep (<100mL) Chemical GogglesNitrile or Butyl Rubber GlovesLab Coat, Long Pants, Closed-toe ShoesNot required if in a chemical fume hood
Synthesis / Reaction (>100mL) Face Shield over Chemical GogglesButyl Rubber GlovesChemical-Resistant Apron over Lab CoatRecommended to have available
Spill Cleanup Face Shield over Chemical GogglesButyl Rubber GlovesChemical-Resistant Apron or SuitRequired (Air-purifying respirator)

Procedural Discipline: Donning, Doffing, and Handling

The order of operations in putting on and removing PPE is critical to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Apron d2 2. Respirator (if needed) d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Gloves (Outer last) d3->d4 f1 1. Outer Gloves (if double) f2 2. Lab Coat / Apron f1->f2 f3 3. Goggles / Face Shield f2->f3 f4 4. Respirator f3->f4 f5 5. Inner Gloves f4->f5 wash_hands_after Wash Hands Thoroughly f5->wash_hands_after wash_hands_before Wash Hands wash_hands_before->d1

Caption: Sequential workflow for donning and doffing PPE to prevent contamination.

Safe Handling Protocols
  • Designated Area: All work with this compound should be restricted to a designated area, such as a specific fume hood, clearly marked with hazard warnings.

  • Avoid Inhalation and Contact: Always handle the substance in a manner that minimizes the generation of dusts or aerosols.[3][9] Avoid all personal contact.[9]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][9] Wash hands thoroughly with soap and water after handling the chemical and before leaving the work area.[5][9]

  • Static Discharge: For piperidine and its flammable derivatives, use non-sparking tools and ensure containers are properly grounded and bonded to prevent static discharge, which can be an ignition source.[1][3]

Emergency Response and Disposal

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Cover the spill with an inert, non-flammable absorbent material such as sand or vermiculite.[1][12]

  • Collect: Wearing appropriate PPE (including respiratory protection), carefully sweep or shovel the contained material into a designated, sealable hazardous waste container.[9][12]

  • Decontaminate: Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing.[2][3] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2][5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][5][6] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][5][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.[6]

Comprehensive Disposal Plan

Disposal of this compound and any associated contaminated materials must be handled as hazardous waste. Direct disposal into standard waste streams or sewers is strictly prohibited.[9][12]

  • Waste Identification: All waste streams must be clearly identified. This includes:

    • Unused or expired chemical.

    • Contaminated PPE (gloves, lab coats, etc.).

    • Contaminated consumables (pipettes, absorbent pads, glassware).

    • Spill cleanup materials.

  • Containerization: Use only designated, compatible, and clearly labeled hazardous waste containers.[12] The label must include "Hazardous Waste," the full chemical name, and the date of accumulation.[12]

  • Storage: Store sealed waste containers in a secure, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials.[12]

  • Final Disposal: Arrange for pickup and disposal by a licensed professional hazardous waste disposal service.[12]

Waste Disposal Workflow

Waste_Disposal_Workflow cluster_generation Waste Generation (At the Bench) cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal gen_chem Unused Chemical container Place in Designated, Labeled, Compatible Hazardous Waste Container gen_chem->container gen_ppe Contaminated PPE gen_ppe->container gen_mats Contaminated Materials gen_mats->container storage_area Store Sealed Container in Secure, Ventilated Waste Accumulation Area container->storage_area Seal Container When Full or per Policy disposal_service Arrange Pickup by Licensed Hazardous Waste Disposal Service storage_area->disposal_service Maintain Inventory Log

Caption: Step-by-step workflow for the proper disposal of hazardous chemical waste.

By integrating this comprehensive safety framework into your daily operations, you build a resilient and responsible research environment. Trust in these protocols is trust in a system designed for your protection and the integrity of your work.

References

  • Penta chemicals. (2024, May 7).
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine.
  • Carl ROTH. (2025, March 31).
  • Carl ROTH.
  • Benchchem. Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine.
  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Sigma-Aldrich. (2025, September 23).
  • Aaron Chemistry & UnaveraChemLab. Safety Data Sheet - 4-(2-Methoxyphenyl)piperidine.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: PIPERIDINE.
  • Chemos GmbH&Co.KG.
  • Angene Chemical. (2025, November 11). Safety Data Sheet - (R)-(2,3-Dimethoxyphenyl)-4-piperidinemethanol.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride).
  • PubChem. 4-(4-Methoxyphenyl)piperidine | C12H17NO.
  • Benchchem. Proper Disposal of 4-(CHLOROMETHYL)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.